molecular formula C19H36O2 B3434854 Methyl vaccenate CAS No. 52380-33-3

Methyl vaccenate

Cat. No.: B3434854
CAS No.: 52380-33-3
M. Wt: 296.5 g/mol
InChI Key: PVVODBCDJBGMJL-CMDGGOBGSA-N
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Description

Methyl vaccenate, also known as methyl cis-11-octadecenoate, is a biochemical reagent supplied for use as a biological material or organic compound in life science research . Recent investigative studies have identified this compound as one of the key active components derived from marine cyanobacteria, demonstrating strong and stable binding affinity with key target proteins such as albumin (ALB) in the context of gastric cancer research . These findings, revealed through network pharmacology, molecular docking, and molecular dynamics simulations, suggest a potential role in multi-target therapeutic mechanisms and position this compound as a valuable compound for probing new oncological pathways . Beyond this emerging application, it has been historically utilized as a tool in membrane fluidity studies to investigate calcium flux across intestinal brush border membranes . Researchers employ this compound to explore the broader relationship between fatty acid metabolism and disease mechanisms . This compound (CAS Number 1937-63-9) has the molecular formula C19H36O2 and an average mass of 296.5 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl (E)-octadec-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
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DSSTOX Substance ID

DTXSID301316726
Record name Methyl vaccenate
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Molecular Weight

296.5 g/mol
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CAS No.

6198-58-9, 1937-63-9, 52380-33-3
Record name Methyl vaccenate
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Record name Methyl vaccenate
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Record name 11-Octadecenoic acid, methyl ester
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Record name Methyl (Z)-octadec-11-enoate
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Record name METHYL VACCENATE
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Foundational & Exploratory

Unveiling the Natural Sources of Methyl Cis-Vaccenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of methyl cis-vaccenate, a fatty acid methyl ester of significant interest in various scientific domains. This document collates quantitative data, details established experimental methodologies for its extraction and analysis, and elucidates its known biological signaling pathways.

Introduction to Methyl Cis-Vaccenate

Methyl cis-vaccenate is the methyl ester derivative of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. While cis-vaccenic acid is the naturally occurring form within biological systems, it is commonly converted to its methyl ester form for analytical procedures such as gas chromatography-mass spectrometry (GC-MS). Therefore, the prevalence of methyl cis-vaccenate in scientific literature often reflects the abundance of its parent fatty acid in a given natural source. Cis-vaccenic acid and its derivatives are recognized for their potential roles in various physiological processes, including anti-inflammatory responses and the regulation of metabolic pathways.

Natural Sources and Quantitative Data

Methyl cis-vaccenate, primarily in its precursor form (cis-vaccenic acid), is distributed across the plant and microbial kingdoms. The following tables summarize the quantitative data available for cis-vaccenic acid in various natural sources.

Table 1: Quantitative Data of Cis-Vaccenic Acid in Plant-Based Oils

Plant SourceOil TypeConcentration of Cis-Vaccenic Acid (% of total fatty acids)Reference
Sea Buckthorn (Hippophae rhamnoides)Pulp Oil5 - 7%[1]
Sea Buckthorn (Hippophae rhamnoides)Berry Oil7.26 ± 0.04% (unidentified C18:1, attributed to cis-vaccenic acid)[2]

Table 2: Quantitative Data of Cis-Vaccenic Acid in Microbial Sources

Microbial SourceStrain/SpeciesConcentration of Cis-Vaccenic Acid (% of total fatty acids)Reference
Pseudomonas sp. strain E-3-34% (produced from [1-¹⁴C]acetic acid under anaerobic conditions)[3]
Pseudomonas putidaS12Present (native C18 fatty acid)[4]
Lactobacillus acidophilus-Detected[5]
Saccharomyces cerevisiaeQM mutantAccumulated

Table 3: Quantitative Data of Cis-Vaccenic Acid in Marine Algae

Algal SourceSpeciesConcentration of Cis-Vaccenic Acid (% of total fatty acids)Reference
Red AlgaOdonthalia floccosa~8.9%

Experimental Protocols

Accurate quantification of methyl cis-vaccenate relies on robust protocols for lipid extraction and derivatization. The following sections detail common methodologies.

Lipid Extraction and Methylation from Bacterial Cultures

This protocol is adapted for the extraction and methylation of total fatty acids from bacterial cells.

Materials:

  • Bacterial cell culture

  • Chloroform:Methanol (1:1, v/v)

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Deionized water

  • Internal standard (e.g., pentadecanoic acid)

Procedure:

  • Harvest bacterial cells from the culture by centrifugation.

  • Add a known amount of internal standard to the cell pellet.

  • Acidify the culture with glacial acetic acid.

  • Add a 1:1 (v/v) mixture of chloroform:methanol to the cells and vortex thoroughly.

  • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • To the dried extract, add anhydrous 1.25 M HCl in methanol.

  • Heat the mixture at 50°C overnight or 75-80°C for 1 hour to achieve methylation.

  • Cool the tubes to room temperature and quench the reaction with deionized water.

  • Extract the fatty acid methyl esters (FAMEs) with hexane.

  • The hexane layer containing the FAMEs is then ready for GC-MS analysis.

Lipid Extraction and Transmethylation from Plant Seeds

This protocol describes a one-step method for the extraction and transmethylation of lipids from fresh plant tissues, such as seeds.

Materials:

  • Fresh plant seed tissue

  • Internal standard (e.g., heptadecanoic acid)

  • Reaction reagent: methanol:heptane:benzene:2,2-dimethoxypropane:H₂SO₄ (37:36:20:5:2, by vol)

  • Heptane

Procedure:

  • Homogenize a known weight of fresh seed tissue with an internal standard.

  • Add the reaction reagent to the homogenized tissue.

  • Heat the mixture at 80°C for a specified time to allow for simultaneous digestion and transmethylation.

  • Cool the mixture to room temperature, which will result in the formation of two phases.

  • The upper heptane phase, containing the FAMEs, can be directly collected for GC-MS analysis.

In Situ Transesterification of Microalgal Biomass

This method allows for the direct quantification of fatty acids from wet microalgal biomass.

Materials:

  • Wet microalgal biomass

  • Internal standard (e.g., C17:0 TAG)

  • 2.5% H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Place a known amount of wet algal biomass into a glass tube.

  • Add the internal standard.

  • Add 2.5% sulfuric acid in methanol.

  • Seal the tube and heat at 85°C for 1 hour.

  • Cool the tube and add hexane and a saturated NaCl solution.

  • Vortex to mix and then centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp to 150°C at 10°C/min, hold for 4 min

    • Ramp to 250°C at 4°C/min, hold for 5 min

  • Mass Spectrometer: Agilent 5975 MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Signaling Pathways and Biological Activities

Cis-vaccenic acid, the precursor to methyl cis-vaccenate, has been shown to modulate key cellular signaling pathways, primarily the mTORC2-Akt-FOXO1 and PPAR pathways.

mTORC2-Akt-FOXO1 Signaling Pathway

Cis-vaccenic acid, synthesized from palmitoleic acid by the enzyme ELOVL5, has been identified as a key mediator of the mTORC2-Akt-FOXO1 pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism.

mTORC2_Akt_FOXO1_Pathway cluster_nucleus Nucleus CVA cis-Vaccenic Acid mTORC2 mTORC2 CVA->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates (Ser473) FOXO1 FOXO1 Akt->FOXO1 Phosphorylates (Ser256) (Inhibits) Nucleus Nucleus FOXO1->Nucleus Nuclear Exclusion Transcription Gene Transcription (e.g., G6Pase, PEPCK) FOXO1_n FOXO1 FOXO1_n->Transcription Regulates

Caption: cis-Vaccenic acid activates mTORC2, leading to Akt phosphorylation and subsequent inhibitory phosphorylation of FOXO1, preventing its nuclear translocation and regulation of target genes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Cis-vaccenic acid can also act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are critical regulators of lipid metabolism and inflammation.

PPAR_Signaling_Pathway cluster_nucleus Nucleus CVA cis-Vaccenic Acid PPAR PPARα / PPARγ CVA->PPAR Binds & Activates RXR RXR PPAR->RXR PPRE PPRE (Peroxisome Proliferator Response Element) Transcription Target Gene Transcription (Lipid Metabolism, Anti-inflammatory) PPRE->Transcription Regulates PPAR_RXR->PPRE Binds

Caption: cis-Vaccenic acid activates PPARα/γ, which heterodimerizes with RXR and binds to PPREs to regulate the transcription of genes involved in lipid metabolism and inflammation.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a typical experimental workflow to investigate the biological activity of methyl cis-vaccenate on a specific signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HepG2, Macrophages) start->cell_culture treatment Treatment with Methyl cis-Vaccenate cell_culture->treatment protein_extraction Protein Extraction & Western Blot treatment->protein_extraction Pathway Activation rna_extraction RNA Extraction & qRT-PCR treatment->rna_extraction Gene Expression reporter_assay Transfection with Reporter Construct (e.g., PPRE-luciferase) treatment->reporter_assay Transcriptional Activity analysis Data Analysis & Interpretation protein_extraction->analysis rna_extraction->analysis reporter_assay->analysis end Conclusion analysis->end

Caption: A generalized workflow for studying the effects of methyl cis-vaccenate on cellular signaling pathways, from cell treatment to data analysis.

Conclusion

Methyl cis-vaccenate, through its precursor cis-vaccenic acid, is a naturally occurring fatty acid derivative found in a variety of plant and microbial sources. Its role in modulating significant signaling pathways such as mTORC2-Akt-FOXO1 and PPARs highlights its potential as a bioactive compound. The standardized protocols for extraction and quantification provided in this guide offer a foundation for researchers to accurately investigate its presence and biological functions. Further research into the quantitative distribution of methyl cis-vaccenate across a broader range of natural sources and a deeper understanding of its downstream signaling effects will be crucial for harnessing its full potential in drug development and nutritional science.

References

Biosynthesis of Vaccenic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a monounsaturated fatty acid, is a significant component of the cell membrane phospholipids in many bacterial species. Its biosynthesis is a critical process for maintaining membrane fluidity and integrity. This technical guide provides an in-depth exploration of the core biosynthesis pathway of vaccenic acid in bacteria, with a particular focus on the well-studied model organism, Escherichia coli. The guide details the enzymatic players, their kinetics, the intermediates, and the regulatory mechanisms governing this essential metabolic pathway. Furthermore, it offers comprehensive experimental protocols for studying this pathway and presents key data in a clear, comparative format to aid researchers in their scientific endeavors.

The Core Biosynthesis Pathway of Vaccenic Acid

The de novo synthesis of fatty acids in most bacteria, including the pathway leading to vaccenic acid, is carried out by the type II fatty acid synthase (FASII) system. This system comprises a series of discrete, soluble enzymes that catalyze the sequential elongation of an acyl chain. The synthesis of vaccenic acid (cis-11-octadecenoic acid, 18:1Δ11) involves the standard FASII elongation cycle with a key branching point at the 10-carbon stage, which introduces the characteristic double bond.

The overall pathway can be summarized in the following key stages:

  • Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) by malonyl-CoA:ACP transacylase (FabD), forming malonyl-ACP. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which condenses acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP.

  • Elongation Cycles: A series of four reactions is repeated to extend the acyl chain by two carbons in each cycle. These reactions are:

    • Condensation: β-ketoacyl-ACP synthase I (FabB) or II (FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

    • Reduction: The resulting β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG) to a β-hydroxyacyl-ACP.

    • Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP by a β-hydroxyacyl-ACP dehydratase (FabA or FabZ) to form a trans-2-enoyl-ACP.

    • Reduction: The trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) to a saturated acyl-ACP, which is now two carbons longer.

  • Unsaturation Branch Point: The crucial step for unsaturated fatty acid synthesis occurs at the C10 stage. The β-hydroxydecanoyl-ACP intermediate can be acted upon by the bifunctional enzyme β-hydroxydecanoyl-ACP dehydratase/isomerase (FabA).[1][2][3] FabA catalyzes both the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[1][2]

  • Elongation of the Unsaturated Chain: The cis-3-decenoyl-ACP is then specifically elongated by FabB, which is essential for unsaturated fatty acid synthesis. FabF has a minor role in this elongation. This dedicated elongation of the cis-unsaturated intermediate continues until the final product, primarily cis-vaccenoyl-ACP (18:1Δ11-ACP), is synthesized. The fatty acid is then transferred to membrane phospholipids.

Vaccenic_Acid_Biosynthesis cluster_initiation Initiation cluster_elongation Saturated Elongation Cycles (n=1-3) cluster_unsaturation Unsaturation Branch Point (C10) cluster_unsaturated_elongation Unsaturated Elongation Cycles Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Acetoacetyl-ACP β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP Acetoacetyl-ACP->β-Hydroxyacyl-ACP FabG (NADPH) trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ / FabA Saturated Acyl-ACP (C4-C8) Saturated Acyl-ACP (C4-C8) trans-2-Enoyl-ACP->Saturated Acyl-ACP (C4-C8) FabI (NADH) β-Ketoacyl-ACP (C6-C10) β-Ketoacyl-ACP (C6-C10) Saturated Acyl-ACP (C4-C8)->β-Ketoacyl-ACP (C6-C10) FabB / FabF + Malonyl-ACP β-Hydroxydecanoyl-ACP β-Hydroxydecanoyl-ACP Saturated Acyl-ACP (C4-C8)->β-Hydroxydecanoyl-ACP Elongation to C10 β-Ketoacyl-ACP (C6-C10)->β-Hydroxyacyl-ACP trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP β-Hydroxydecanoyl-ACP->trans-2-Decenoyl-ACP FabA (Dehydratase) cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (Isomerase) Decanoyl-ACP Decanoyl-ACP trans-2-Decenoyl-ACP->Decanoyl-ACP FabI (Enters Saturated Pathway) cis-Unsaturated Acyl-ACPs\n(C12-C16) cis-Unsaturated Acyl-ACPs (C12-C16) cis-3-Decenoyl-ACP->cis-Unsaturated Acyl-ACPs\n(C12-C16) FabB + Malonyl-ACP cis-Vaccenoyl-ACP (18:1) cis-Vaccenoyl-ACP (18:1) cis-Unsaturated Acyl-ACPs\n(C12-C16)->cis-Vaccenoyl-ACP (18:1) FabB / FabF + Malonyl-ACP Membrane Phospholipids Membrane Phospholipids cis-Vaccenoyl-ACP (18:1)->Membrane Phospholipids

Caption: Biosynthesis pathway of vaccenic acid in E. coli.

Quantitative Data

The efficiency and substrate preference of the key enzymes in the vaccenic acid biosynthesis pathway are critical for determining the final fatty acid composition of the bacterial cell membrane. While comprehensive kinetic data for all enzymes under a single set of conditions is not available, the following tables summarize the known kinetic parameters for FabB and the substrate specificities of FabA and FabZ.

Table 1: Kinetic Parameters of E. coli β-Ketoacyl-ACP Synthase I (FabB)

SubstrateKM (µM)kcat (min-1)Reference
Malonyl-ACP11.56.6
Dodecanoyl-ACP3.23.4
Malonyl-CoA153-

Note: The kcat for malonyl-ACP was determined in the presence of dodecanoyl-ACP, and vice versa.

Table 2: Substrate Specificity of E. coli Dehydratases (FabA and FabZ)

EnzymeSubstrate Preference (Acyl Chain Length)Key FunctionsReference
FabA Intermediate chain lengths (C8-C12), with highest preference for C10.Dehydration of β-hydroxyacyl-ACPs and isomerization of trans-2-decenoyl-ACP.
FabZ Short (C4-C6) and long (C14+) chain lengths.General dehydration of β-hydroxyacyl-ACPs in the elongation cycle.

Experimental Protocols

Gene Knockout via Lambda Red Recombineering and P1 Transduction

This protocol describes a common method for creating a targeted gene deletion (e.g., ΔfabA or ΔfabB) in E. coli.

a) Generation of the Deletion Cassette by PCR:

  • Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance, kan).

  • The forward primer should contain 40-50 nucleotides of homology to the region immediately upstream of the target gene's start codon, followed by a sequence that anneals to the 5' end of the kan gene.

  • The reverse primer should contain 40-50 nucleotides of homology to the region immediately downstream of the target gene's stop codon, followed by a sequence that anneals to the 3' end of the kan gene.

  • Perform PCR using a template plasmid carrying the kan gene (e.g., pKD4) and the designed primers.

  • Purify the PCR product, which is the linear deletion cassette.

b) Lambda Red-Mediated Recombination:

  • Transform the target E. coli strain with a helper plasmid expressing the lambda Red recombinase system (e.g., pKD46). This plasmid has a temperature-sensitive origin of replication.

  • Grow the transformed cells at 30°C in LB medium containing the appropriate antibiotic for the helper plasmid.

  • Induce the expression of the lambda Red genes by adding L-arabinose to the culture and shifting the temperature to 42°C for a short period.

  • Prepare electrocompetent cells from the induced culture.

  • Electroporate the purified deletion cassette into the competent cells.

  • Plate the cells on LB agar containing the antibiotic for the deletion cassette (e.g., kanamycin) and incubate at 37°C to select for recombinants and cure the helper plasmid.

c) P1 Phage Transduction to a Clean Genetic Background:

  • Prepare a P1 phage lysate from the knockout strain generated in the previous step.

  • Infect the desired recipient E. coli strain with the P1 lysate.

  • Plate the infected cells on selective media (e.g., containing kanamycin) to select for transductants that have received the deletion allele.

d) Verification of the Knockout:

  • Confirm the correct insertion of the deletion cassette by PCR using primers that flank the target gene locus.

  • Further verification can be done by DNA sequencing of the PCR product.

Gene_Knockout_Workflow cluster_cassette_prep Deletion Cassette Preparation cluster_recombination Lambda Red Recombination cluster_transduction P1 Transduction cluster_verification Verification Design_Primers Design Primers with Homology Arms PCR_Amplification PCR Amplify Antibiotic Resistance Cassette Design_Primers->PCR_Amplification Purify_Cassette Purify Linear Deletion Cassette PCR_Amplification->Purify_Cassette Electroporate_Cassette Electroporate Deletion Cassette Purify_Cassette->Electroporate_Cassette Transform_Helper Transform E. coli with Lambda Red Helper Plasmid Induce_Recombinase Induce Recombinase Expression Transform_Helper->Induce_Recombinase Induce_Recombinase->Electroporate_Cassette Select_Recombinants Select for Recombinants on Antibiotic Plates Electroporate_Cassette->Select_Recombinants Prepare_Lysate Prepare P1 Phage Lysate from Knockout Strain Select_Recombinants->Prepare_Lysate Infect_Recipient Infect Recipient Strain with P1 Lysate Prepare_Lysate->Infect_Recipient Select_Transductants Select for Transductants Infect_Recipient->Select_Transductants PCR_Verification PCR Verification with Flanking Primers Select_Transductants->PCR_Verification Sequencing DNA Sequencing PCR_Verification->Sequencing

Caption: Experimental workflow for gene knockout in E. coli.
Analysis of Fatty Acid Composition by GC-MS

This protocol outlines the general steps for analyzing the fatty acid profile of bacterial cells.

a) Cell Culture and Harvesting:

  • Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

b) Fatty Acid Methyl Ester (FAME) Preparation:

  • Saponification: Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to hydrolyze the lipids and release the fatty acids.

  • Methylation: Add an acidic methanol solution (e.g., methanolic HCl or BF3-methanol) and heat to convert the free fatty acids into their more volatile methyl esters (FAMEs).

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • Washing: Wash the organic phase to remove any remaining reactants.

c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

  • The FAMEs are separated based on their boiling points and polarity as they pass through the column.

  • The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its identification by comparison to a spectral library.

  • Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.

Regulation of Vaccenic Acid Biosynthesis

The biosynthesis of unsaturated fatty acids is tightly regulated to maintain membrane fluidity in response to environmental cues, such as temperature. In E. coli, this regulation occurs primarily at the transcriptional level.

  • FadR: This dual-function regulator represses the genes for fatty acid degradation (fad genes) and activates the expression of fabA and fabB. Long-chain acyl-CoAs, the products of fatty acid degradation, bind to FadR and release its repression of the fad genes, while also reducing its activation of fabA and fabB.

  • FabR: This repressor specifically controls the expression of fabA and fabB. It is thought to sense the levels of unsaturated fatty acids, although the precise mechanism is still under investigation.

Variations in Other Bacteria

While the pathway described for E. coli is a common paradigm, variations exist in other bacterial species.

  • Bacillus subtilis: This Gram-positive bacterium primarily synthesizes branched-chain fatty acids and does not possess the FabA/FabB system for anaerobic unsaturation. Instead, it relies on a fatty acid desaturase to introduce double bonds into existing saturated fatty acids in an oxygen-dependent manner.

  • Pseudomonas aeruginosa: This bacterium has a more complex fatty acid biosynthesis system with multiple homologs of the fab genes. While it does possess fabA and fabB for anaerobic unsaturation, it also has a desaturase system, allowing for both anaerobic and aerobic pathways for unsaturated fatty acid synthesis.

Conclusion

The biosynthesis of vaccenic acid is a fundamental process in many bacteria, intricately linked to cell survival and adaptation. A thorough understanding of this pathway, from the individual enzymes and their kinetics to the overarching regulatory networks, is crucial for both basic research and applied sciences. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of bacterial fatty acid metabolism and to leverage this knowledge for the development of novel antimicrobial strategies and biotechnological applications.

References

The Discovery and Advancements of Trans-Vaccenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in the milk and fat of ruminant animals, has journeyed from a simple dietary component to a molecule of significant interest in the fields of immunology and oncology. First identified in 1928 in animal fats and butter, its name is derived from the Latin word vacca, meaning cow[1]. For decades, TVA was primarily known as a precursor to conjugated linoleic acid (CLA), another fatty acid with purported health benefits[2][3]. However, recent groundbreaking research has illuminated a direct and potent role for TVA in modulating the immune system, particularly in enhancing the anti-tumor activity of CD8+ T cells. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to trans-vaccenic acid, with a focus on the technical details relevant to researchers and drug development professionals.

Historical Perspective and Key Milestones

The scientific journey of trans-vaccenic acid began with its initial discovery in the early 20th century. For a significant period, its biological relevance was largely attributed to its conversion to CLA. However, a paradigm shift occurred with the publication of a pivotal study in Nature in 2023, which demonstrated that TVA can directly reprogram CD8+ T cells to enhance their anti-tumor immunity[1][4]. This discovery has opened new avenues for investigating TVA as a potential nutritional supplement to complement existing cancer immunotherapies.

Physicochemical Properties

Trans-vaccenic acid is a monounsaturated trans fatty acid with the IUPAC name (11E)-11-Octadecenoic acid. Its chemical formula is C18H34O2, and it has a molar mass of 282.46 g/mol .

PropertyValue
IUPAC Name (11E)-11-Octadecenoic acid
Chemical Formula C18H34O2
Molar Mass 282.46 g/mol
Melting Point 44 °C (111 °F)
Boiling Point 172 °C (342 °F)
Appearance White to off-white powder
Table 1: Physicochemical properties of trans-vaccenic acid.

Experimental Protocols

Isolation and Quantification of Trans-Vaccenic Acid from Biological Samples

A common and highly sensitive method for the quantification of trans fatty acids, including TVA, in biological matrices such as plasma, serum, and red blood cells is isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS).

Methodology:

  • Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.

  • Saponification: The extracted lipids are saponified using a strong base (e.g., sodium hydroxide in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Derivatization: The free fatty acids are then derivatized to form pentafluorobenzyl (PFB) esters by reacting them with PFB bromide. This derivatization enhances the sensitivity of detection by GC-NCI-MS.

  • GC-MS Analysis: The PFB-derivatized fatty acids are separated on a long capillary column (e.g., 200 m) to achieve optimal separation of positional and geometric isomers. The separated fatty acids are detected by a mass spectrometer operating in negative chemical ionization mode, which provides high sensitivity and specificity for the PFB esters.

  • Quantification: Quantification is performed using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard for TVA is added to the sample prior to extraction. The concentration of endogenous TVA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

experimental_workflow_quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, RBCs) extraction Lipid Extraction (Chloroform/Methanol) sample->extraction Add Isotope-labeled Internal Standard saponification Saponification (NaOH in Methanol) extraction->saponification derivatization Derivatization (PFB Bromide) saponification->derivatization gcms ID-GC-NCI-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Figure 1: Experimental workflow for the quantification of trans-vaccenic acid in biological samples.
In Vitro Assessment of Trans-Vaccenic Acid's Effect on Cancer Cell Viability and Apoptosis

The anti-cancer effects of TVA have been investigated in various cancer cell lines, including nasopharyngeal carcinoma (NPC) and breast cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., 5-8F and CNE-2 for NPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • TVA Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of TVA (e.g., 0, 25, 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

  • Cell Viability Assay (CCK-8/MTT): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Apoptosis Assay (Flow Cytometry): Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, and Bad) are analyzed by Western blotting.

Quantitative Data on the Biological Effects of Trans-Vaccenic Acid

Effects on Cancer Cell Viability and Apoptosis
Cell LineTVA Concentration (µM)Growth Inhibitory Ratio (%)Total Apoptosis (%)
5-8F (NPC) 2510.87.67
5018.912.9
10049.335.0
20080.2-
CNE-2 (NPC) 257.912.9
5015.215.1
10045.322.3
20070.5-
MCF-7 (Breast Cancer) 50--
100--
20047.6 (as c9,t11-CLA)-
Table 2: In vitro effects of trans-vaccenic acid on the viability and apoptosis of human cancer cells.
Effects on CD8+ T Cell Function

In vitro treatment of primary CD8+ T cells with TVA has been shown to enhance their function. TVA-treated CD8+ T cells exhibit:

  • Increased cell number

  • Increased expression of the proliferation marker Ki-67

  • Increased production of effector cytokines TNF and IFNγ

  • Decreased apoptosis, with increased BCL-2 expression and decreased active caspase-3 levels

Signaling Pathway of Trans-Vaccenic Acid in CD8+ T Cells

Recent research has elucidated the signaling pathway through which TVA enhances CD8+ T cell function. TVA acts as an antagonist to the cell-surface G protein-coupled receptor 43 (GPR43), which is typically activated by short-chain fatty acids (SCFAs). By inactivating GPR43, TVA prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and promotes the transcription of genes associated with enhanced CD8+ T cell effector function and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TVA Trans-Vaccenic Acid GPR43 GPR43 TVA->GPR43 Antagonizes AC Adenylyl Cyclase GPR43->AC Inhibition cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates CREB_inactive CREB (inactive) PKA->CREB_inactive Phosphorylates CREB_active CREB-P (active) Gene_Expression Gene Expression (Effector Function, Survival) CREB_active->Gene_Expression Promotes

Figure 2: Signaling pathway of trans-vaccenic acid in CD8+ T cells.

Future Directions and Therapeutic Potential

The discovery of TVA's direct immunomodulatory effects has significant implications for cancer therapy. As a naturally occurring dietary component, TVA holds promise as a safe and readily available supplement to enhance the efficacy of existing immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Further research is warranted to:

  • Conduct clinical trials to evaluate the efficacy of TVA supplementation in cancer patients undergoing immunotherapy.

  • Investigate the optimal dosage and formulation of TVA for therapeutic use.

  • Explore the potential synergistic effects of TVA with other dietary components or therapeutic agents.

  • Elucidate the full spectrum of TVA's biological activities beyond its effects on CD8+ T cells.

The ongoing exploration of trans-vaccenic acid's role in health and disease underscores the intricate relationship between diet, metabolism, and the immune system, paving the way for novel nutritional strategies in the fight against cancer.

References

Methyl Vaccenate as a Precursor to Conjugated Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherosclerotic, and body fat-reducing properties. A primary pathway for the endogenous synthesis of the most abundant CLA isomer, rumenic acid (cis-9, trans-11 CLA), is the desaturation of vaccenic acid (trans-11 18:1). Methyl vaccenate, the methyl ester of vaccenic acid, serves as a key precursor in both biological systems and biotechnological production processes. This technical guide provides an in-depth overview of the conversion of this compound to CLA, focusing on the enzymatic pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers in the field.

Introduction to this compound and Conjugated Linoleic Acid

Vaccenic acid is a naturally occurring trans fatty acid found in the meat and dairy products of ruminants, where it is an intermediate in the biohydrogenation of linoleic and linolenic acids by rumen bacteria.[1][2] Its methyl ester, this compound, is a common form used in research and supplementation studies. The primary biological significance of vaccenic acid and its esters lies in their role as precursors to rumenic acid (cis-9, trans-11 CLA), which accounts for 85-90% of the total CLA content in dairy products.[3]

Biochemical Conversion Pathways

The conversion of vaccenic acid to rumenic acid is primarily catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase) in mammalian tissues.[4][5] This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain, converting the trans-11 C18:1 fatty acid into a cis-9, trans-11 conjugated diene. In addition to the well-established Δ9-desaturase pathway, another enzyme, Fatty Acid Desaturase 3 (FADS3), has been shown to catalyze the Δ13-desaturation of trans-vaccenic acid to produce the trans-11, cis-13 CLA isomer, representing a novel pathway for CLA synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical conversion pathway and a general experimental workflow for studying the conversion of this compound to CLA.

Biochemical Conversion of this compound to CLA cluster_0 Cellular Environment This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Vaccenic Acid Vaccenic Acid Hydrolysis->Vaccenic Acid Δ9-desaturase Δ9-desaturase Vaccenic Acid->Δ9-desaturase Rumenic Acid (cis-9, trans-11 CLA) Rumenic Acid (cis-9, trans-11 CLA) Δ9-desaturase->Rumenic Acid (cis-9, trans-11 CLA)

Caption: Conversion of this compound to Rumenic Acid.

Experimental Workflow for CLA Analysis Sample Preparation Sample Preparation Lipid Extraction Lipid Extraction Sample Preparation->Lipid Extraction Methylation (FAMEs Preparation) Methylation (FAMEs Preparation) Lipid Extraction->Methylation (FAMEs Preparation) Gas Chromatography (GC) Analysis) Gas Chromatography (GC) Analysis) Methylation (FAMEs Preparation)->Gas Chromatography (GC) Analysis) Gas Chromatography (GC) Analysis Gas Chromatography (GC) Analysis Data Analysis Data Analysis Gas Chromatography (GC) Analysis)->Data Analysis

Caption: General Experimental Workflow for CLA Analysis.

Quantitative Data on Conversion Rates

Several studies have quantified the conversion of vaccenic acid to rumenic acid in both humans and animal models. The efficiency of this conversion can be influenced by dietary factors.

Study SubjectDietary Vaccenic Acid (VA) IntakeConversion Rate of VA to Rumenic Acid (RA)Tissue/Sample AnalyzedReference
Healthy Humans1.5 g/day ~19% (average)Serum
Healthy Humans3.0 g/day ~19% (average)Serum
Healthy Humans4.5 g/day ~19% (average)Serum
Lactating Women2.5 mg/kg body weight (single dose of ¹³C-VA)<10% of milk cis-9, trans-11 CLA endogenously synthesized from VAMilk
Mice1% trans-vaccenic acid (TVA) in diet (2-week period)12% of consumed TVA recovered as CLA in carcassCarcass
Mice1% TVA in diet with no desaturation modifier12.0%Carcass
Mice1% TVA in diet with clofibrate (desaturation stimulator)7.5%Carcass
Mice1% TVA in diet with increased polyunsaturated fatty acids (PUFA)5.1%Carcass
Rats (fa/fa Zucker)Not specifiedEstimated 5-12%Not specified

Experimental Protocols

In Vivo Human Study of Vaccenic Acid to Rumenic Acid Conversion

This protocol is based on the study by Turpeinen et al. (2002).

Objective: To quantify the conversion of dietary vaccenic acid to rumenic acid in healthy human subjects.

Methodology:

  • Baseline Period: Thirty healthy subjects consumed a baseline diet rich in oleic acid for two weeks.

  • Intervention Period: Subjects were divided into three groups (n=10 per group) and for nine days consumed diets containing 1.5 g, 3.0 g, or 4.5 g of vaccenic acid per day. The fats were incorporated into conventional foods.

  • Dietary Control: All diets were designed to contain equal amounts of macronutrients, differing only in their fatty acid compositions.

  • Sample Collection: Blood samples were collected at baseline and after the intervention period for serum fatty acid analysis.

  • Lipid Analysis:

    • Total lipids were extracted from serum.

    • Fatty acids were methylated to form fatty acid methyl esters (FAMEs).

    • FAMEs were analyzed by gas chromatography (GC) to determine the proportions of vaccenic acid and rumenic acid.

In Vivo Animal Study of Vaccenic Acid Conversion

This protocol is based on the study by Banni et al. (2001) in mice.

Objective: To determine the conversion rate of dietary trans-vaccenic acid (TVA) to CLA in mice and the effect of desaturation modifiers.

Methodology:

  • Animal Model: Mice were used for the feeding trials.

  • Diets:

    • A preliminary trial involved feeding a diet with 12% TVA for two weeks.

    • A subsequent factorial experiment involved six groups of mice fed diets with or without 1% TVA, and with either no modifier, 0.5% clofibric acid (to stimulate desaturation), or increased polyunsaturated fatty acids (10% corn oil vs. 4%) to inhibit desaturation.

  • Sample Collection: At the end of the feeding period, carcasses were collected for analysis.

  • Lipid Analysis:

    • Lipids were extracted from the carcasses.

    • Fatty acids were converted to FAMEs.

    • The amounts of TVA and CLA were quantified by GC.

General Protocol for Gas Chromatographic Analysis of Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acid composition, including this compound and CLA isomers, is predominantly performed using gas chromatography.

Objective: To separate and quantify FAMEs from a biological sample.

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a nonpolar solvent, such as a chloroform:methanol mixture.

  • Saponification and Esterification (Methylation):

    • The extracted lipids are saponified to yield salts of the free fatty acids.

    • These fatty acid salts are then esterified to form FAMEs. This can be achieved through acid-catalyzed (e.g., with methanolic HCl or BF₃) or base-catalyzed reactions. It is important to note that acidic methylation conditions can cause isomerization of cis-9, trans-11 CLA to trans-9, trans-11 CLA. A rapid base-catalyzed methylation is recommended to avoid this.

  • Gas Chromatography (GC) Analysis:

    • Injection: The FAME sample is injected into the GC. Cold injection techniques (on-column or programmed-temperature vaporization) are preferred to prevent discrimination based on boiling point.

    • Separation: A fused-silica capillary column is used for separation. The choice of stationary phase polarity depends on the specific separation requirements. Very polar stationary phases offer excellent separation but have lower thermal stability, while non-polar phases have higher thermal stability but less selectivity.

    • Detection: A flame ionization detector (FID) is commonly used for detection.

  • Identification and Quantitation:

    • FAMEs are identified by comparing their retention times with those of purified standards.

    • Quantitation is achieved by measuring peak areas, often using an internal standard for absolute concentration determination.

Microbial Production of CLA

Certain bacteria, particularly from the genera Propionibacterium, Lactobacillus, and Bifidobacterium, are capable of producing CLA from linoleic acid. Propionibacterium acnes, for example, possesses a linoleate isomerase that can catalyze the conversion of linoleic acid to CLA. While this bacterium is a conditional pathogen, its enzymes can be heterologously expressed for industrial applications. The primary isomer produced by most of these microorganisms is cis-9, t11-CLA.

Conclusion

This compound is a significant precursor for the endogenous and biotechnological synthesis of conjugated linoleic acid, particularly the biologically important rumenic acid isomer. The conversion is primarily mediated by the Δ9-desaturase enzyme in mammals. Quantitative studies in humans and animals have established conversion rates, which can be influenced by dietary factors. The detailed experimental protocols provided herein, especially for the crucial gas chromatographic analysis of fatty acid methyl esters, offer a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development who are investigating the metabolism and therapeutic potential of these fatty acids. Further research into the optimization of microbial and enzymatic conversion processes holds promise for the large-scale production of specific CLA isomers for functional foods and pharmaceutical applications.

References

The Biological Significance of Methyl Vaccenate Isomers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl vaccenate, the methyl ester of vaccenic acid, exists as two primary geometric isomers: cis-methyl vaccenate ((Z)-methyl octadec-11-enoate) and trans-methyl vaccenate ((E)-methyl octadec-11-enoate). While structurally similar, these isomers exhibit distinct biological activities that are of growing interest in the fields of chemical ecology, physiology, and pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound isomers, detailing their roles as semiochemicals in insects and their metabolic and signaling functions in mammals. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes known signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to this compound Isomers

This compound isomers are fatty acid methyl esters (FAMEs) derived from vaccenic acid, an 18-carbon monounsaturated fatty acid. The geometric configuration of the double bond at the 11th carbon position dictates the isomer, resulting in significantly different molecular shapes and, consequently, biological functions. Cis-methyl vaccenate features a characteristic bend in its alkyl chain, while the trans isomer has a more linear, saturated fatty acid-like structure.[1]

These isomers are found in a variety of natural sources. Cis-vaccenic acid is present in plant lipids and bacteria, while trans-vaccenic acid is a prominent trans fatty acid in ruminant-derived products like milk and meat.[1][2] The corresponding methyl esters can be formed through esterification or transesterification processes.[2] While much of the research on vaccenic acid derivatives in insects has focused on cis-vaccenyl acetate as a pheromone in Drosophila melanogaster, the biological roles of this compound isomers are an emerging area of study.

Biological Roles and Mechanisms of Action

The biological significance of this compound isomers spans from insect chemical communication to mammalian metabolic regulation. The distinct activities of the cis and trans forms are a key area of investigation.

Role in Insect Chemical Communication

Insects utilize a complex language of chemical cues, or semiochemicals, to mediate essential behaviors such as mating, aggregation, and territorial marking.[3] Fatty acid esters are a common class of insect pheromones.

While cis-vaccenyl acetate is a well-established aggregation pheromone in Drosophila melanogaster, the role of this compound isomers is less defined but of significant interest. In the parasitoid wasp Asobara tabida, vaccenyl acetate is a component of the female sex pheromone that elicits courtship behavior in males. This suggests that related compounds like this compound could have similar functions in other insect species. The specificity of insect pheromone systems often relies on precise isomeric ratios, indicating that both cis- and trans-methyl vaccenate could play distinct or synergistic roles in chemical communication.

Physiological Effects in Mammals

In mammals, dietary trans-vaccenic acid is metabolized, and its effects on health are a subject of ongoing research. The methyl esters of these fatty acids are often used in experimental studies to investigate their cellular and physiological effects.

trans-Methyl Vaccenate:

  • PPARδ Inhibition: trans-Methyl vaccenate has been identified as an inhibitor of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammatory processes. Its inhibition could have significant implications for metabolic disorders.

cis-Methyl Vaccenate:

  • Membrane Fluidity and Ion Channel Modulation: cis-Methyl vaccenate has been shown to inhibit sodium influx in mouse brain synaptic plasma membranes. This effect is correlated with an increase in the disordering of membrane lipids, suggesting that it can alter the physical properties of cell membranes and, consequently, the function of membrane-bound proteins like ion channels.

trans-Vaccenic Acid (Parent Compound):

  • Cardiovascular Health: Higher plasma levels of cis-vaccenic acid have been associated with a lower risk of heart failure with antecedent coronary heart disease in male physicians. Conversely, some studies on trans fatty acids have linked them to adverse cardiovascular outcomes.

  • Diabetes and Insulin Secretion: Studies on the parent compound, trans-vaccenic acid, suggest it may have neutral or even beneficial effects in the context of type 2 diabetes. It has been shown to improve insulin secretion in both in vivo and in vitro models.

  • Anti-inflammatory Effects: Both cis- and trans-vaccenic acid have been demonstrated to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in human microvascular endothelial cells, suggesting potential anti-inflammatory properties.

Quantitative Data on Biological Effects

The following table summarizes available quantitative data on the biological effects of this compound isomers and their parent compounds.

Compound/IsomerBiological SystemEffectQuantitative MeasurementReference(s)
cis-Vaccenyl AcetateDrosophila melanogasterPheromonal response (aggregation)Elicits behavioral response at low concentrations
trans-Vaccenic AcidRat model of dyslipidemiaTriglyceride lowering3-week supplementation showed TG-lowering effect
cis-Vaccenic AcidHuman microvascular endothelial cellsSuppression of VCAM-1 and ICAM-1 expressionSuppressed expression near to basal level
trans-Vaccenic AcidHuman microvascular endothelial cellsSuppression of VCAM-1 and ICAM-1 expressionSuppressed expression near to basal level
trans-Vaccenic AcidRat pulmonary 15-Lipoxygenase-1Enzyme inhibition8 µM resulted in 51% reduction of 13(S)-HODE production
cis-Methyl VaccenateMouse brain synaptic plasma membranesInhibition of sodium influxCorrelated with increased membrane disordering

Signaling Pathways

The signaling pathways activated by this compound isomers are not fully elucidated. However, based on the known mechanisms of related compounds, particularly in insect olfaction, we can infer potential pathways.

Insect Olfactory Signaling (A Model System)

The detection of pheromones like cis-vaccenyl acetate in Drosophila provides a well-studied model for insect olfactory signaling. A volatile pheromone molecule enters the sensillum lymph through pores in the sensory hair. It is then bound by an Odorant-Binding Protein (OBP), such as LUSH, which transports it to an Olfactory Receptor (OR) on the dendritic membrane of an olfactory sensory neuron. The binding of the pheromone to the OR, which forms a complex with a co-receptor (Orco), triggers the opening of an ion channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

G Figure 1. Generalized Insect Pheromone Signaling Pathway Pheromone Pheromone (e.g., cis-Vaccenyl Acetate) Sensillum Sensillum Pore Pheromone->Sensillum Enters OBP Odorant-Binding Protein (e.g., LUSH) Sensillum->OBP Binds to OR Olfactory Receptor (e.g., Or67d) OBP->OR Transports to IonChannel Ion Channel Opening OR->IonChannel Activates Orco Orco (Co-receptor) Orco->OR Neuron Olfactory Sensory Neuron Brain Antennal Lobe (Brain) Neuron->Brain Signal to Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential ActionPotential->Neuron

Caption: Generalized Insect Pheromone Signaling Pathway.

Mammalian Signaling

In mammals, the effects of this compound isomers are likely mediated through different mechanisms. The inhibition of PPARδ by trans-methyl vaccenate suggests a direct interaction with a nuclear receptor, which would then modulate gene expression related to lipid metabolism. The effects of cis-methyl vaccenate on membrane fluidity suggest a more general biophysical mechanism that could indirectly affect the function of various membrane-associated signaling proteins.

G Figure 2. Potential Mammalian Signaling Mechanisms cluster_0 trans-Methyl Vaccenate cluster_1 cis-Methyl Vaccenate TMV trans-Methyl Vaccenate PPARd PPARδ Receptor TMV->PPARd Inhibits Nucleus Nucleus PPARd->Nucleus GeneExpression Modulation of Gene Expression (Lipid Metabolism, Inflammation) Nucleus->GeneExpression CMV cis-Methyl Vaccenate Membrane Cell Membrane CMV->Membrane Incorporates into Fluidity Altered Membrane Fluidity Membrane->Fluidity IonChannel Ion Channel Function Fluidity->IonChannel Affects

Caption: Potential Mammalian Signaling Mechanisms.

Experimental Protocols

The study of this compound isomers requires specific analytical and experimental techniques to separate and characterize the isomers and to assess their biological effects.

Isomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile compounds like this compound isomers.

  • Sample Preparation: Biological samples are typically subjected to lipid extraction using a solvent system like hexane. The extracted lipids are then transesterified to convert fatty acids into their more volatile methyl esters. Fatty acid methyl esters can be prepared by incubation with 14% boron trifluoride in methanol at 80°C for 90 minutes, followed by extraction with petroleum ether.

  • Chromatographic Separation: A capillary gas chromatograph with a polar stationary phase is used to separate the cis and trans isomers. The choice of column is critical for achieving baseline separation.

  • Detection and Identification: The separated compounds are detected by a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to reference spectra.

Behavioral Assays (Insects)
  • Arrestment Assays: To test for pheromonal activity, a solution of the test compound in a suitable solvent (e.g., hexane) is applied to a small area (e.g., a filter paper disc). The behavior of the insect (e.g., time spent on the treated area, frequency of turning) is observed and compared to a solvent control.

  • Wind Tunnel Assays: To study long-range attraction, the test compound is released into a controlled airflow in a wind tunnel. The flight path and upwind orientation of the insect towards the odor source are recorded and analyzed.

In Vitro Cellular Assays (Mammals)
  • Cell Culture and Treatment: Relevant cell lines (e.g., hepatocytes, endothelial cells, neurons) are cultured under standard conditions. The cells are then treated with various concentrations of the this compound isomers, often dissolved in a vehicle like DMSO.

  • Gene Expression Analysis: After treatment, RNA is extracted from the cells, and the expression of target genes (e.g., PPARδ, inflammatory markers) is quantified using real-time quantitative PCR (RT-qPCR).

  • Protein Analysis: Protein levels can be assessed by Western blotting using specific antibodies against the proteins of interest (e.g., VCAM-1, ICAM-1).

  • Membrane Fluidity Assays: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be used to measure changes in membrane fluidity after treatment with the isomers.

G Figure 3. Experimental Workflow for Isomer Analysis Sample Biological Sample (e.g., Insect tissue, Cell culture) Extraction Lipid Extraction Sample->Extraction Esterification Transesterification to FAMEs Extraction->Esterification GCMS GC-MS Analysis Esterification->GCMS Separation Isomer Separation GCMS->Separation Identification Identification & Quantification Separation->Identification Bioassays Biological Assays Identification->Bioassays Insect Insect Behavioral Assays Bioassays->Insect Mammalian Mammalian Cellular Assays Bioassays->Mammalian

Caption: Experimental Workflow for Isomer Analysis.

Future Directions and Drug Development Implications

The distinct biological activities of this compound isomers present several avenues for future research and potential therapeutic applications.

  • Pest Management: A deeper understanding of the role of this compound isomers in insect chemical communication could lead to the development of novel, species-specific pest management strategies. These could include their use in attract-and-kill traps or as mating disruptants.

  • Metabolic Diseases: The inhibition of PPARδ by trans-methyl vaccenate warrants further investigation for its potential in treating metabolic disorders such as obesity and type 2 diabetes. The development of selective PPARδ modulators is an active area of drug discovery.

  • Inflammatory Conditions: The anti-inflammatory properties of vaccenic acid isomers, demonstrated by the suppression of adhesion molecules, suggest that these compounds or their derivatives could be explored for the treatment of chronic inflammatory diseases like atherosclerosis.

  • Neurological Disorders: The ability of cis-methyl vaccenate to modulate membrane fluidity and ion channel function could be relevant for neurological conditions where neuronal excitability is dysregulated.

Conclusion

The biological significance of this compound isomers is a multifaceted and expanding field of study. While the roles of these compounds are not as extensively characterized as some other semiochemicals and lipids, the available evidence clearly indicates that the geometric configuration of the double bond imparts distinct and important biological functions. From mediating insect behavior to modulating key metabolic and inflammatory pathways in mammals, this compound isomers represent a promising area for future research and the development of novel therapeutic and agricultural technologies. This guide serves as a foundational resource to stimulate and support further investigation into these intriguing molecules.

References

An In-depth Technical Guide on the Role of Methyl Vaccenate in Ruminant Fat Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of vaccenic acid, analyzed as its methyl ester (methyl vaccenate), in the fat metabolism of ruminants. It covers the biosynthesis of vaccenic acid in the rumen, its subsequent metabolic fate, and its physiological significance, with a focus on quantitative data and detailed experimental protocols.

Introduction

Vaccenic acid (trans-11-octadecenoic acid) is a naturally occurring trans fatty acid predominantly found in the milk and meat of ruminants such as cattle, sheep, and goats[1]. It is an important intermediate in the ruminal biohydrogenation of dietary polyunsaturated fatty acids (PUFAs)[2][3]. While often analyzed in its methyl ester form, this compound, for chromatographic purposes, its metabolic activities are attributed to the free fatty acid, vaccenic acid. This guide delves into the intricate pathways of its formation and utilization, which are of significant interest due to its role as a precursor to conjugated linoleic acid (CLA), a fatty acid with numerous reported health benefits[2][4].

Biosynthesis of Vaccenic Acid in the Rumen

The primary source of vaccenic acid in ruminants is the microbial biohydrogenation of dietary unsaturated fatty acids, mainly linoleic acid and α-linolenic acid, in the rumen. This process is carried out by a consortium of rumen bacteria to protect themselves from the toxic effects of PUFAs.

The biohydrogenation process involves a series of isomerization and reduction reactions. Linoleic acid (cis-9, cis-12-octadecadienoic acid) is first isomerized to cis-9, trans-11 CLA (rumenic acid). This is followed by a reduction of the cis-9 double bond to form vaccenic acid (trans-11-octadecenoic acid). A separate pathway can also lead to the formation of trans-10, cis-12 CLA, which is then reduced to trans-10-octadecenoic acid. Vaccenic acid is a major intermediate that can either be further hydrogenated to stearic acid (C18:0) by another group of rumen bacteria or be absorbed by the ruminant and enter systemic circulation.

Logical Relationship of Rumen Biohydrogenation

Dietary PUFAs\n(Linoleic Acid, α-Linolenic Acid) Dietary PUFAs (Linoleic Acid, α-Linolenic Acid) cis-9, trans-11 CLA\n(Rumenic Acid) cis-9, trans-11 CLA (Rumenic Acid) Dietary PUFAs\n(Linoleic Acid, α-Linolenic Acid)->cis-9, trans-11 CLA\n(Rumenic Acid) Isomerization (Group A Bacteria) Vaccenic Acid\n(trans-11 C18:1) Vaccenic Acid (trans-11 C18:1) cis-9, trans-11 CLA\n(Rumenic Acid)->Vaccenic Acid\n(trans-11 C18:1) Reduction Stearic Acid\n(C18:0) Stearic Acid (C18:0) Vaccenic Acid\n(trans-11 C18:1)->Stearic Acid\n(C18:0) Reduction (Group B Bacteria) Absorption Absorption Vaccenic Acid\n(trans-11 C18:1)->Absorption Vaccenic Acid\n(from Rumen) Vaccenic Acid (from Rumen) Δ9-Desaturase\n(SCD) Δ9-Desaturase (SCD) Vaccenic Acid\n(from Rumen)->Δ9-Desaturase\n(SCD) Rumenic Acid\n(cis-9, trans-11 CLA) Rumenic Acid (cis-9, trans-11 CLA) Δ9-Desaturase\n(SCD)->Rumenic Acid\n(cis-9, trans-11 CLA) Incorporation into\nMilk and Tissue Fat Incorporation into Milk and Tissue Fat Rumenic Acid\n(cis-9, trans-11 CLA)->Incorporation into\nMilk and Tissue Fat Sample Collection\n(Tissue, Milk, Digesta) Sample Collection (Tissue, Milk, Digesta) Lipid Extraction\n(e.g., Chloroform:Methanol) Lipid Extraction (e.g., Chloroform:Methanol) Sample Collection\n(Tissue, Milk, Digesta)->Lipid Extraction\n(e.g., Chloroform:Methanol) Methylation\n(e.g., Methanolic HCl) Methylation (e.g., Methanolic HCl) Lipid Extraction\n(e.g., Chloroform:Methanol)->Methylation\n(e.g., Methanolic HCl) FAME Analysis\n(Gas Chromatography) FAME Analysis (Gas Chromatography) Methylation\n(e.g., Methanolic HCl)->FAME Analysis\n(Gas Chromatography) Quantification Quantification FAME Analysis\n(Gas Chromatography)->Quantification

References

The Occurrence and Analysis of Methyl Vaccenate in Dairy Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, the methyl ester of vaccenic acid (trans-11-octadecenoic acid), is a key molecule in the analysis of dairy fats. While vaccenic acid is the naturally occurring trans fatty acid found in milk and other dairy products, its conversion to the more volatile methyl ester, this compound, is a critical step for its quantification, primarily via gas chromatography. Vaccenic acid is the predominant trans fatty acid in ruminant-derived fats, originating from the biohydrogenation of polyunsaturated fatty acids in the rumen.[1][2] In humans, dietary vaccenic acid is converted to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a compound with various purported health benefits.[3][4] This guide provides an in-depth overview of the occurrence of vaccenic acid (reported as this compound post-analysis) in various dairy products, details the analytical methodologies for its quantification, and illustrates the key metabolic pathways involved.

Occurrence of this compound in Dairy Products

The concentration of vaccenic acid, and consequently its methylated form, varies across different dairy products, influenced by factors such as the animal's diet, breed, and the processing of the dairy product itself. The following tables summarize the quantitative data for vaccenic acid content in milk, yogurt, cheese, and butter, presented as g per 100g of fatty acid methyl esters (FAME).

Table 1: Concentration of Vaccenic Acid in Milk

Milk TypeVaccenic Acid ( g/100g of FAME)Reference(s)
Cow's Milk (Grazing, supplemented with rice bran)3.11[5]
Cow's Milk (Grazing, control diet)2.38
Cow's Milk (High pasture)74-48% higher than low pasture

Table 2: Concentration of Vaccenic Acid in Yogurt

Yogurt TypeVaccenic Acid ( g/100g of FAME)Reference(s)
Cow's Milk Yogurt (2% fat)2.86 (total trans fatty acids)
Cow's Milk Yogurt (3% fat)2.98 (total trans fatty acids)
Cow's Milk Yogurt (4.5% fat)3.01 (total trans fatty acids)
Light Yogurt1.266 - 1.470
Probiotic Yogurt1.266 - 1.470
Fruity Yogurt1.266 - 1.470
Whole Yogurt1.266 - 1.470

Note: Some studies report total trans fatty acids, of which vaccenic acid is the major component.

Table 3: Concentration of Vaccenic Acid in Cheese

Cheese TypeVaccenic Acid ( g/100g of FAME)Reference(s)
White Brine Cow's Cheese1.73 - 2.58 (45-57% of total trans fatty acids)
Goat White Brined Cheese0.92 - 0.96
Various Cheeses (unsmoked)Higher than cheese-like products
Various Cheeses (smoked)Similar to unsmoked cheeses

Table 4: Concentration of Vaccenic Acid in Butter

Butter TypeVaccenic Acid ( g/100g of FAME)Reference(s)
Various Brands1.82 - 3.42 (as C18:1n9t)
Butter~3% of total fat

Experimental Protocols

The quantification of this compound in dairy products involves a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction

The initial step is the isolation of lipids from the dairy matrix. Two common methods are the Folch and Bligh & Dyer procedures.

  • Folch Method : This method utilizes a chloroform:methanol (2:1, v/v) solvent system.

    • Homogenize the dairy sample with the chloroform:methanol mixture.

    • Add water or a saline solution to induce phase separation.

    • The lower chloroform layer, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Bligh & Dyer Method : This is a modification of the Folch method that uses a smaller volume of solvent.

    • The sample is homogenized with a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system.

    • Additional chloroform and water are added to create a two-phase system.

    • The lower chloroform layer containing the lipids is collected and dried.

Preparation of Fatty Acid Methyl Esters (FAMEs)

To enable analysis by gas chromatography, the fatty acids within the extracted lipids are converted to their more volatile methyl esters. This process is known as methylation or transesterification. Both acid- and base-catalyzed methods are employed.

  • Acid-Catalyzed Methylation :

    • Boron Trifluoride (BF3) in Methanol :

      • The lipid extract is heated with a BF3-methanol solution (typically 14%).

      • This process simultaneously hydrolyzes the lipids and esterifies the fatty acids.

      • The resulting FAMEs are then extracted with a non-polar solvent like hexane.

    • Methanolic HCl :

      • The lipid sample is refluxed with a solution of hydrochloric acid in methanol.

      • The FAMEs are subsequently extracted.

    • Caution : Acid-catalyzed methods can sometimes lead to the formation of artifacts and isomerization of conjugated dienes.

  • Base-Catalyzed Methylation :

    • Sodium Methoxide (NaOCH3) in Methanol :

      • The lipid extract is treated with a solution of sodium methoxide in methanol at room temperature or with gentle heating.

      • This method is rapid and less likely to cause isomerization of sensitive fatty acids like conjugated linoleic acid.

      • However, it may not efficiently methylate free fatty acids.

    • Combined Methods : Often, a two-step process involving a base-catalyzed transesterification followed by an acid-catalyzed esterification of any remaining free fatty acids is used to ensure complete derivatization.

Gas Chromatography (GC) Analysis

The final step is the separation and quantification of the FAMEs, including this compound.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (GC-FID) is the standard instrument for FAME analysis.

  • Column : A long, polar capillary column (e.g., 100m SP-2560 or CP-Sil 88) is required to achieve the necessary resolution to separate the various fatty acid isomers, including the trans-isomers.

  • Operating Conditions :

    • Injector and Detector Temperature : Typically set around 250-260°C.

    • Oven Temperature Program : A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity. The program often starts at a lower temperature and gradually increases to a higher temperature.

    • Carrier Gas : Helium or hydrogen is commonly used as the carrier gas.

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0) of a known concentration. The results are typically expressed as a weight percentage of total FAMEs.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways for this compound itself (as it is an analytical derivative), the metabolic pathways of its precursor, vaccenic acid, are of significant biological interest.

Rumen Biohydrogenation of Linoleic Acid

Vaccenic acid is primarily formed in the rumen of cows and other ruminants through the bacterial biohydrogenation of dietary polyunsaturated fatty acids, such as linoleic acid.

G LA Linoleic Acid (cis-9, cis-12 C18:2) CLA Rumenic Acid (cis-9, trans-11 CLA) LA->CLA Isomerase VA Vaccenic Acid (trans-11 C18:1) CLA->VA Reductase SA Stearic Acid (C18:0) VA->SA Reductase

Rumen biohydrogenation of linoleic acid.
Conversion of Vaccenic Acid to Rumenic Acid in Humans

Once consumed in dairy products, vaccenic acid can be converted to rumenic acid (a conjugated linoleic acid isomer) in human tissues by the enzyme Δ9-desaturase.

G VA Dietary Vaccenic Acid (trans-11 C18:1) RA Rumenic Acid (cis-9, trans-11 CLA) VA->RA Δ9-desaturase G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Dairy Product Sample (e.g., Milk, Cheese, Yogurt) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Methylation FAME Preparation (e.g., Base/Acid Catalysis) Extraction->Methylation GC Gas Chromatography (GC-FID) Methylation->GC Quant Quantification of This compound GC->Quant

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, a monounsaturated long-chain fatty acid methyl ester (FAME), is a compound of growing interest in various scientific disciplines, including biochemistry, pharmacology, and food science. As the methyl ester of vaccenic acid, an omega-7 fatty acid naturally present in ruminant fats and dairy products, this compound serves as a crucial reference standard in lipidomic analysis and as a potential bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its role in relevant biological pathways.

Part 1: Physical and Chemical Properties

This compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical characteristics. The naturally occurring isomer is predominantly cis-vaccenic acid, while the trans isomer is often formed during industrial hydrogenation of fats and oils.

General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₉H₃₆O₂[3]
Molecular Weight 296.49 g/mol [3]
Appearance Colorless to light yellow liquid[2]
CAS Number trans (E)-isomer: 6198-58-9cis (Z)-isomer: 1937-63-9
IUPAC Name trans (E)-isomer: methyl (11E)-octadec-11-enoatecis (Z)-isomer: methyl (11Z)-octadec-11-enoate
Tabulated Physical and Chemical Data

For ease of comparison, the quantitative data for both cis and trans isomers of this compound are summarized in the following tables.

Table 1: Physical Properties of this compound

Propertytrans (E)-isomercis (Z)-isomerReferences
Melting Point 10 °CLiquid at room temperature
Boiling Point 154 °C at 1 mmHg~136 °C at 0.2 mmHg
Density 0.873 g/cm³ (predicted)0.88 g/cm³ at 20 °C
Flash Point 62 °C (closed cup)Combustible liquid

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Insoluble
Ethanol 50 mg/mL (trans)100 mg/mL (cis)
Dimethylformamide (DMF) 30 mg/mL (trans and cis)
Dimethyl sulfoxide (DMSO) 30 mg/mL (trans and cis)
Hexane Soluble
Chloroform Soluble

Table 3: Spectroscopic and Chromatographic Data for this compound

Data TypeKey FeaturesReferences
¹H NMR Signals for methoxy protons (~3.67 ppm), olefinic protons (~5.3-5.4 ppm), and aliphatic chain protons.
¹³C NMR Signals for carbonyl carbon, olefinic carbons, methoxy carbon, and aliphatic chain carbons.
Mass Spectrometry (MS) Characteristic fragmentation pattern for fatty acid methyl esters.
Kovats Retention Index Standard non-polar: ~2087-2092

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for fatty acid methyl esters.

Synthesis of this compound

This protocol describes the direct conversion of vaccenic acid to this compound.

Materials:

  • Vaccenic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol

  • Toluene

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Dissolve a known quantity of vaccenic acid in a minimal amount of toluene in a round-bottom flask.

  • Add a 20-fold molar excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of vaccenic acid). Alternatively, a solution of 1.25 M HCl in methanol can be used.

  • Attach a condenser and reflux the mixture with stirring for 1-2 hours at 60-80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add an equal volume of hexane and water. Shake gently and allow the layers to separate.

  • Discard the lower aqueous layer. Wash the upper organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

G cluster_esterification Acid-Catalyzed Esterification reactants Vaccenic Acid + Methanol catalyst H₂SO₄ or HCl (Catalyst) reactants->catalyst add reflux Reflux (60-80°C, 1-2h) catalyst->reflux workup Extraction & Washing reflux->workup cool product This compound workup->product

Caption: Workflow for the acid-catalyzed esterification of vaccenic acid.

This method is suitable for producing this compound from oils rich in vaccenic acid-containing triglycerides.

Materials:

  • Oil containing vaccenic acid triglycerides

  • Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hexane

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating plate, separatory funnel

Procedure:

  • Prepare a solution of the base catalyst (e.g., 1% w/w of oil) in methanol. For example, dissolve 1 g of KOH in 100 mL of methanol.

  • Heat the oil to approximately 60°C in a round-bottom flask with stirring.

  • Add the methanolic base solution to the heated oil. A typical molar ratio of methanol to oil is 6:1.

  • Continue stirring the mixture at 60°C for 1-2 hours.

  • After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

  • Drain off the glycerol layer.

  • Wash the methyl ester layer with warm deionized water several times until the wash water is neutral.

  • Dry the methyl ester layer over anhydrous sodium sulfate and filter to obtain this compound.

G cluster_transesterification Base-Catalyzed Transesterification triglyceride Triglyceride Source (e.g., Ruminant Fat) reaction Reaction (60°C, 1-2h) triglyceride->reaction methanolic_base Methanolic Base (KOH or NaOH) methanolic_base->reaction separation Phase Separation reaction->separation washing Washing & Drying separation->washing isolate ester layer product This compound + Glycerol washing->product

Caption: General workflow for the production of this compound via transesterification.

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for FAME analysis (e.g., DB-WAX, HP-INNOWax, or equivalent polar column).

GC Conditions (Typical):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 20:1 to 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 200 °C, hold for 1 minute

    • Ramp 2: 5 °C/min to 250 °C, hold for 7 minutes

  • Detector: Mass Spectrometer

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-350

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a stock solution of a this compound standard at a concentration of 1 mg/mL in hexane or ethyl acetate.

  • Create a series of working standards by serial dilution for calibration.

  • For unknown samples, ensure they are derivatized to their methyl esters (as described in section 2.1) and dissolved in a suitable solvent to a concentration within the calibration range.

  • Transfer the final solution to a GC vial.

NMR spectroscopy is used to elucidate the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

¹H NMR (in CDCl₃):

  • A singlet for the methyl ester protons (-OCH₃) is expected around 3.67 ppm.

  • A multiplet for the olefinic protons (-CH=CH-) is expected around 5.3-5.4 ppm.

  • A triplet for the terminal methyl group protons (-CH₃) is expected around 0.88 ppm.

  • Multiplets for the methylene protons (-CH₂-) of the aliphatic chain will appear between approximately 1.2 and 2.3 ppm.

¹³C NMR (in CDCl₃):

  • A signal for the carbonyl carbon (-C=O) is expected around 174 ppm.

  • Signals for the olefinic carbons (-CH=CH-) are expected around 130 ppm.

  • A signal for the methoxy carbon (-OCH₃) is expected around 51 ppm.

  • Signals for the carbons of the aliphatic chain will appear between approximately 14 and 34 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Part 3: Biological Significance and Signaling Pathways

Vaccenic acid, the precursor to this compound, is known to be metabolized in mammals. While direct studies on this compound are less common, the biological activities of vaccenic acid and other omega-7 fatty acids provide insight into its potential roles.

Conversion of Vaccenic Acid to Conjugated Linoleic Acid (CLA)

In mammals, vaccenic acid is converted to rumenic acid (cis-9, trans-11 CLA), a bioactive fatty acid, by the enzyme delta-9-desaturase (stearoyl-CoA desaturase). This conversion is a significant endogenous source of CLA.

G cluster_metabolism Metabolic Conversion of Vaccenic Acid VA Vaccenic Acid (trans-11 18:1) D9D Delta-9-Desaturase (Stearoyl-CoA Desaturase) VA->D9D RA Rumenic Acid (cis-9, trans-11 CLA) D9D->RA

Caption: The enzymatic conversion of vaccenic acid to rumenic acid.

Potential Involvement in Cellular Signaling

Fatty acids are known to influence major signaling pathways that regulate cellular metabolism, proliferation, and inflammation. While direct evidence for this compound is limited, the known effects of other fatty acids on these pathways are relevant.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of glucose metabolism, lipid synthesis, and cell survival. Saturated fatty acids have been shown to modulate this pathway, often leading to insulin resistance. In contrast, some unsaturated fatty acids may have protective effects. Activated AKT can promote the expression and activity of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis.

G cluster_pi3k Fatty Acid Influence on PI3K/AKT Pathway FattyAcids Fatty Acids (e.g., Saturated vs. Unsaturated) Receptor Cell Surface Receptor FattyAcids->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Metabolism Glucose Metabolism & Lipid Synthesis AKT->Metabolism regulates CellSurvival Cell Survival AKT->CellSurvival promotes

Caption: A simplified diagram of fatty acid influence on the PI3K/AKT signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is associated with various diseases. Some studies suggest that the cellular fatty acid composition can influence MEK/ERK1/2 signaling.

G cluster_mapk Fatty Acid Influence on MAPK/ERK Pathway ExternalStimuli External Stimuli (e.g., Growth Factors, Stress) Ras Ras ExternalStimuli->Ras FattyAcids Fatty Acids FattyAcids->Ras modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Differentiation) ERK->GeneExpression

Caption: A simplified diagram of fatty acid influence on the MAPK/ERK signaling pathway.

Conclusion

This compound is a fatty acid methyl ester with well-defined physical and chemical properties that are crucial for its use as an analytical standard and for research into its potential biological activities. The methodologies for its synthesis and analysis are well-established within the broader context of lipid chemistry. While its direct role in cellular signaling is an area requiring further investigation, its relationship to vaccenic acid and the known effects of omega-7 fatty acids suggest that it may be an important molecule in metabolic regulation. This guide provides a foundational resource for researchers and professionals working with this compound.

References

Methyl Vaccenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of methyl vaccenate, a fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly in the context of peroxisome proliferator-activated receptor delta (PPARδ) signaling.

Physicochemical Properties of this compound

This compound exists as two geometric isomers, cis and trans. The properties of each are summarized below.

PropertyMethyl trans-vaccenateMethyl cis-vaccenate
Synonyms trans-11-Octadecenoic acid methyl ester, Methyl (E)-octadec-11-enoatecis-11-Octadecenoic acid methyl ester, Methyl (Z)-octadec-11-enoate
CAS Number 6198-58-9[1]1937-63-9
Molecular Formula C₁₉H₃₆O₂[1]C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol [2]296.5 g/mol
Appearance LiquidLiquid
Storage -20°C-20°C

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of fatty acid methyl esters (FAMEs) from a fatty acid, which can be adapted for the synthesis of this compound from vaccenic acid.[3][4]

Materials:

  • Vaccenic acid (cis or trans isomer)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of vaccenic acid in anhydrous methanol (e.g., 1 g of fatty acid in 20 mL of methanol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1% v/v) or bubble anhydrous HCl gas through the methanol to a concentration of 5% (w/v).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can also be performed at 50°C overnight.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

  • Collect the upper hexane layer, which contains the this compound.

  • Wash the hexane layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the hexane using a rotary evaporator to obtain the purified this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of FAMEs, which is applicable to this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a wax or polar-phase column)

Sample Preparation:

  • If starting from a lipid mixture, perform lipid extraction and transesterification to convert fatty acids to their methyl esters as described in the synthesis protocol.

  • Dissolve the FAME sample (including synthesized this compound) in a suitable volatile solvent such as hexane or isooctane to a final concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 240°C at a rate of 3-5°C/minute

    • Hold at 240°C for 5-10 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated with a this compound standard.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, with a notable focus on its role as a potential inhibitor of Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.

Proposed Mechanism of Action: PPARδ Inhibition

PPARδ activation is implicated in various cellular processes, including inflammation and cell proliferation. Inhibition of PPARδ has been explored as a therapeutic strategy in certain cancers. While the precise mechanism of this compound's interaction with PPARδ is a subject of ongoing research, a hypothetical model suggests that it may interfere with the binding of endogenous ligands to PPARδ, thereby modulating the expression of its target genes.

Below is a diagram illustrating a generalized PPARδ signaling pathway and the potential point of inhibition by this compound.

PPAR_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Vaccenate This compound PPAR_delta PPARδ Methyl_Vaccenate->PPAR_delta Inhibition PPAR_RXR_complex PPARδ-RXR Heterodimer PPAR_delta->PPAR_RXR_complex Forms Complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: A simplified diagram of the PPARδ signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow for Investigating PPARδ Inhibition

The following workflow outlines a potential experimental approach to validate the inhibitory effect of this compound on PPARδ.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line expressing PPARδ) Treatment 2. Treatment - Vehicle Control - PPARδ Agonist - this compound Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction qPCR 4. Quantitative PCR (Measure PPARδ target gene expression) RNA_Extraction->qPCR Data_Analysis 5. Data Analysis (Compare gene expression levels between treatment groups) qPCR->Data_Analysis

References

Methyl Vaccenate in Microbial Lipid Profiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, a methylated derivative of the monounsaturated fatty acid vaccenic acid (18:1n-7), is a component of the lipid profiles of various microbial species. While not as universally abundant as common fatty acids like palmitic or oleic acid, its presence and concentration can offer insights into microbial physiology, adaptation, and taxonomy. This technical guide provides a comprehensive overview of this compound in microbial lipid profiles, including its biosynthesis, quantitative distribution, and the methodologies for its analysis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the role of this unique fatty acid.

Data Presentation: Quantitative Abundance of this compound

The relative abundance of this compound can vary significantly among different bacterial species and is influenced by growth conditions. The following table summarizes the reported fatty acid composition of several key bacterial species, highlighting the presence and relative percentage of vaccenic acid, the precursor to this compound. Direct quantitative data for this compound is often not reported separately and is typically included within the broader fatty acid methyl ester (FAME) profiles.

Bacterial SpeciesFatty AcidRelative Abundance (%)Reference
Pseudomonas aeruginosacis-Vaccenic acid (18:1n-7)Present, but not always a major peak[1]
Pseudomonas putidacis-Vaccenic acid (18:1n-7)Significant increase with overexpression of fabF genes[2]
Bacillus subtilisBranched-chain fatty acids (iso and anteiso)Dominant[3]
Escherichia colicis-Vaccenic acid (18:1n-7)Major unsaturated fatty acid[4]
Staphylococcus aureusBranched-chain and straight-chain saturated fatty acidsDominant[5]

Note: The direct quantification of this compound is less common in broad fatty acid profiling studies. Its presence is often inferred from the detection of vaccenic acid and the known activity of S-adenosylmethionine (SAM)-dependent methyltransferases in bacteria.

Signaling and Biosynthetic Pathways

While a specific signaling pathway directly initiated by this compound has not been extensively characterized, its biosynthesis is a crucial part of lipid metabolism in certain bacteria. The formation of methylated fatty acids involves the transfer of a methyl group from a donor, most commonly S-adenosylmethionine (SAM), to a fatty acid precursor.

Biosynthesis of Methylated Fatty Acids

The methylation of fatty acids is an enzymatic process catalyzed by SAM-dependent methyltransferases. In the case of this compound, the precursor is cis-vaccenic acid, which is a common unsaturated fatty acid in bacteria.

Biosynthesis of this compound

This diagram illustrates the convergence of the fatty acid biosynthesis pathway, producing cis-vaccenic acid, and the methionine cycle, which provides the methyl donor S-adenosylmethionine (SAM). A SAM-dependent methyltransferase then catalyzes the formation of this compound.

Experimental Protocols

The analysis of this compound in microbial lipids is primarily achieved through Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This involves the saponification of lipids, methylation of the resulting fatty acids, extraction of the FAMEs, and subsequent analysis.

Detailed Protocol for FAME Analysis

This protocol is a comprehensive method for the preparation and analysis of FAMEs from bacterial cultures.

I. Reagents

  • Reagent 1 (Saponification): 45g Sodium Hydroxide, 150ml Methanol, 150ml Distilled Water.

  • Reagent 2 (Methylation): 325ml certified 6.0N Hydrochloric Acid, 275ml Methanol.

  • Reagent 3 (Extraction): 200ml Hexane, 200ml Methyl tert-butyl ether.

  • Reagent 4 (Base Wash): 10.8g Sodium Hydroxide dissolved in 900ml Distilled Water.

  • Internal Standard: e.g., Heptadecanoic acid (C17:0) dissolved in a suitable solvent.

  • FAME Standard Mix: A certified mixture of FAMEs for calibration and identification.

II. Procedure

  • Cell Harvesting:

    • Grow bacterial cultures under standardized conditions (e.g., specific medium, temperature, and growth phase).

    • Harvest approximately 40-50 mg of bacterial cells from a culture plate or pellet from a liquid culture.

  • Saponification:

    • Add 1.0 ml of Reagent 1 to the harvested cells in a screw-cap tube.

    • Vortex briefly and heat in a boiling water bath for 5 minutes.

    • Vortex again for 5-10 seconds and return to the water bath for a total of 30 minutes.

    • Cool the tubes to room temperature.

  • Methylation:

    • Add 2.0 ml of Reagent 2 to the saponified sample.

    • Vortex and heat at 80°C for 10 minutes.

    • Cool the tubes rapidly.

  • Extraction:

    • Add 1.25 ml of Reagent 3 to the methylated sample.

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase (containing FAMEs) to a clean vial.

  • Base Wash:

    • Add 3.0 ml of Reagent 4 to the extracted organic phase.

    • Mix by gentle inversion for 5 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a GC vial for analysis.

III. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically at 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 3-5°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Identification: Identify this compound by its retention time relative to standards and its characteristic mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound from a bacterial culture.

start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest sapon Saponification (NaOH, Methanol, Heat) harvest->sapon methyl Methylation (HCl, Methanol, Heat) sapon->methyl extract FAME Extraction (Hexane/MTBE) methyl->extract wash Base Wash (NaOH solution) extract->wash gcms GC-MS Analysis wash->gcms data Data Analysis (Peak Identification & Quantification) gcms->data end This compound Profile data->end

FAME Analysis Experimental Workflow

This workflow provides a step-by-step visual guide from sample preparation to data analysis for the characterization of microbial fatty acid profiles, including this compound.

Conclusion

This compound represents a specialized component of microbial lipid profiles, the analysis of which can provide valuable information for microbial characterization and research into microbial metabolism. The standardized protocols for FAME analysis via GC-MS offer a robust and reliable method for its detection and quantification. Further research into the specific roles of methylated fatty acids in bacterial signaling and physiology may reveal novel targets for drug development and a deeper understanding of microbial adaptation.

References

Early Research on the Biological Effects of Vaccenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research (pre-2000) into the biological effects of vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats. The document focuses on foundational studies that have paved the way for current understanding, presenting detailed experimental protocols, quantitative data, and visualizations of the described molecular pathways.

Inhibition of Cancer Cell Proliferation

Pioneering research in the mid-1990s began to uncover the potential of vaccenic acid and its isomers to influence the growth of cancer cells. A key study in this area investigated the effects of various C18:1 fatty acid isomers on the proliferation of the human colon cancer cell line, HT-29.

Experimental Protocol: Inhibition of HT-29 Cell Growth (Awad et al., 1995)

This experiment was designed to compare the effects of different positional and geometrical isomers of C18:1 fatty acids on the growth of HT-29 human colon adenocarcinoma cells.

  • Cell Line: HT-29 (human colon adenocarcinoma).

  • Culture Conditions: Cells were grown in a standard culture medium, the specifics of which were not detailed in the available abstract.

  • Treatment: Cells were supplemented with 30 µM of one of the following fatty acids, complexed to fatty acid-free bovine serum albumin:

    • Stearic acid (18:0) - Control

    • Elaidic acid (18:1, n-9, trans)

    • Oleic acid (18:1, n-9, cis)

    • cis-Vaccenic acid (18:1, n-7, cis)

    • trans-Vaccenic acid (18:1, n-7, trans)

  • Experimental Duration: 9 days.

  • Endpoint: Cell growth was assessed by counting the number of cells. The results were expressed as a percentage of the control group (stearic acid supplementation).

Quantitative Data: Effect of C18:1 Isomers on HT-29 Cell Growth
Fatty Acid Supplement (30 µM)Growth Inhibition (%) vs. Stearic Acid Control
cis-Vaccenic acid (18:1, n-7, cis)11%
trans-Vaccenic acid (18:1, n-7, trans)23%
Oleic acid (18:1, n-9, cis)No effect
Elaidic acid (18:1, n-9, trans)No effect
Signaling Pathway: Phosphoinositide Cycle Modulation

In addition to inhibiting cell growth, the 1995 study by Awad et al. also explored the impact of these fatty acids on the phosphoinositide (PI) signaling pathway, a critical pathway involved in cell proliferation and signaling.

  • Methodology: The activity of the PI cycle was determined by measuring the release of inositol phosphates (IP, IP2, and IP3) from phosphoinositides. This was done under basal conditions and in the presence of stimuli (0.1 mM carbachol, 0.1 mM A23187, or 20 mM NaF). The exact methodology for this analysis was not available in the abstract.

  • Key Findings:

    • Supplementation with all C18:1 isomers led to an increase in the production of IP and IP2 compared to the stearic acid control.

    • There was no significant influence on the production of IP3.

    • The presence of the double bond at the n-9 position (oleic and elaidic acids) resulted in a 59% increase in total inositol phosphate production compared to the control.

    • The cis configuration at the n-9 position (oleic acid) specifically increased total inositol phosphate production by 37% above the control.

Below is a conceptual diagram illustrating the experimental workflow and the observed effects.

G cluster_setup Experimental Setup cluster_outcomes Observed Biological Effects cell_culture HT-29 Cell Culture treatment Fatty Acid Supplementation (30 µM, 9 days) cell_culture->treatment control Stearic Acid (18:0) va_isomers cis-Vaccenic Acid trans-Vaccenic Acid oa_isomers Oleic Acid Elaidic Acid pi_cycle Phosphoinositide Cycle Modulation treatment->pi_cycle growth_inhibition Cell Growth Inhibition control->growth_inhibition Baseline va_isomers->growth_inhibition Inhibited oa_isomers->growth_inhibition No Effect caption Experimental workflow of vaccenic acid's effect on HT-29 cells. G cluster_setup Conceptual Experimental Design cluster_outcomes Primary Endpoint Measurement animal_model Animal Model (e.g., Rats) diet_groups Dietary Groups animal_model->diet_groups control_diet Control Diet va_diet Vaccenic Acid Enriched Diet growth_rate Growth Rate Measurement (Body Weight Over Time) control_diet->growth_rate va_diet->growth_rate caption Conceptual workflow for studying vaccenic acid's growth effects.

Methodological & Application

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of methyl vaccenate, the methyl ester of vaccenic acid, a naturally occurring trans fatty acid. The direct analysis of fatty acids by GC-MS is often challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step to convert vaccenic acid to its more volatile methyl ester, this compound, is a crucial part of the workflow.[1][2] This protocol outlines the necessary steps for sample preparation, derivatization, GC-MS analysis, and data interpretation.

The overall workflow involves the extraction of lipids from the sample matrix, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[3]

Experimental Protocols

Lipid Extraction

The initial step is the extraction of total lipids from the sample matrix (e.g., biological tissues, cells, or food products). A commonly used method is the Folch extraction.

Protocol for Lipid Extraction:

  • Homogenization: Homogenize a known quantity of the sample (e.g., 100 mg of tissue) in a chloroform:methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen to obtain the lipid extract.

Derivatization: Conversion of Vaccenic Acid to this compound

To enhance volatility for GC-MS analysis, the extracted fatty acids are converted to their corresponding methyl esters. Acid-catalyzed esterification is a widely employed method.

Protocol for Acid-Catalyzed Methylation:

  • Reagent Preparation: Prepare a solution of 1-2% sulfuric acid or 5% hydrochloric acid in anhydrous methanol.

  • Reaction: Add 2 mL of the acidic methanol solution to the dried lipid extract.

  • Incubation: Tightly cap the tube and heat at 60-80°C for 1-2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs (including this compound), to a clean GC vial for analysis.

GC-MS Analysis

The derivatized sample is now ready for analysis by GC-MS. The following are typical instrumental parameters for FAME analysis.

Instrumental Conditions
Parameter Setting Reference
Gas Chromatograph (GC)
ColumnDB-WAX, HP-88, or equivalent polar capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injection ModeSplitless or Split (e.g., 10:1 ratio)
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 3-5°C/min, hold for 5-10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Ion Source Temperature230 °C
Transfer Line Temperature250 °C

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format. The use of an internal standard is recommended for accurate quantification.

Quantitative Parameters
Parameter This compound
Retention Time (min) Dependent on GC conditions
Quantification Ion (m/z) To be determined from the mass spectrum (typically a prominent and specific ion)
Confirmation Ions (m/z) To be determined from the mass spectrum (other characteristic ions)
Linear Range (µg/mL) e.g., 0.5 - 50
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantitation (LOQ) (µg/mL) To be determined

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Tissue, Cells, etc.) LipidExtraction Lipid Extraction (Folch Method) Sample->LipidExtraction Homogenization in Chloroform:Methanol Derivatization Derivatization (Acid-Catalyzed Methylation) LipidExtraction->Derivatization Dried Lipid Extract FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Reaction with Acidic Methanol GC_Vial Sample in GC Vial FAME_Extraction->GC_Vial Hexane Layer containing this compound GC_Injection GC Injection GC_Vial->GC_Injection GC_Separation GC Separation on Capillary Column GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection DataAcquisition Data Acquisition (Full Scan / SIM) MS_Detection->DataAcquisition Peak_Integration Peak Identification & Integration DataAcquisition->Peak_Integration Chromatogram Quantification Quantification Peak_Integration->Quantification Peak Area Report Final Report Quantification->Report

GC-MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described methods for lipid extraction, derivatization, and instrumental analysis are based on established procedures for fatty acid methyl ester analysis. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible quantitative data for this compound in various sample matrices.

References

High-Throughput FAME Analysis in Microbial Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Methyl Ester (FAME) analysis is a robust and widely adopted technique for the rapid and high-throughput profiling of fatty acids in microbial samples. This method provides a "chemical fingerprint" of a microorganism based on its unique cellular fatty acid composition.[1][2] The analysis involves the extraction of lipids from microbial cells, followed by the transesterification of fatty acids into their corresponding methyl esters. These volatile FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).[3]

The applications of FAME analysis in microbiology are extensive, ranging from taxonomic classification and identification of bacteria to the characterization of microbial community structures in various environments.[3][4] In the realm of drug development, FAME analysis serves as a valuable tool for biomarker discovery, understanding mechanisms of drug action, and assessing the physiological state of microorganisms in response to therapeutic agents. The high degree of automation and reproducibility makes FAME analysis particularly suitable for high-throughput screening applications.

Experimental Protocols

This section provides detailed methodologies for the high-throughput FAME analysis of microbial samples, from sample preparation to data acquisition.

Protocol 1: Sample Preparation and Harvesting

Standardized cultivation conditions are crucial for obtaining reproducible FAME profiles, as environmental factors can influence fatty acid composition.

  • Culturing: Grow microbial cultures on a standardized medium (e.g., Trypticase Soy Broth Agar for many aerobic bacteria) at a specific temperature and for a defined period to ensure cultures are in a comparable physiological state (typically 24 hours for aerobes).

  • Harvesting: Using a sterile loop, harvest approximately 40 mg of bacterial cells from the third quadrant of a quadrant-streaked plate to ensure the selection of cells in the late-logarithmic growth phase. Place the harvested cells into a clean 13x100 mm culture tube. For smaller sample sizes (3-5 mg), direct smearing onto the lower part of a GC vial is also an option for some rapid protocols.

Protocol 2: High-Throughput FAME Preparation (Saponification, Methylation, and Extraction)

This protocol is adapted from the widely used MIDI Sherlock system, which is designed for high-throughput analysis.

  • Saponification:

    • Add 1.0 mL of Saponification Reagent (45g NaOH, 150ml methanol, 150ml distilled water) to each tube containing the harvested cells.

    • Securely seal the tubes with Teflon-lined caps and vortex briefly.

    • Heat the tubes in a boiling water bath for 5 minutes, then vortex vigorously for 5-10 seconds, and return to the water bath for a total of 30 minutes.

    • Cool the tubes in a water bath to room temperature.

  • Methylation:

    • Uncap the cooled tubes and add 2.0 mL of Methylation Reagent (325ml certified 6.0N HCl and 275ml methanol).

    • Recap the tubes, vortex briefly, and heat at 80°C for 10 ± 1 minutes. This step is critical for both time and temperature.

    • Rapidly cool the tubes to room temperature.

  • Extraction:

    • Add 1.25 mL of Extraction Reagent (200ml hexane and 200ml methyl tert-butyl ether) to each tube.

    • Recap the tubes and mix by gentle, repeated inversion for approximately 10 minutes.

    • Allow the phases to separate. The upper, organic phase contains the FAMEs.

  • Base Wash:

    • Pipette out and discard the lower, aqueous phase.

    • Add approximately 3.0 mL of Base Wash Reagent (10.8g NaOH in 900ml distilled water) to the remaining organic phase.

    • Recap the tubes and tumble for 5 minutes.

  • Sample Transfer:

    • After the phases separate, pipette approximately two-thirds of the upper organic phase into a GC vial.

    • Cap the vial. The sample is now ready for GC-MS analysis.

Protocol 3: High-Throughput In-Vial FAME Preparation

For even greater throughput, an in-vial derivatization method can be employed, reducing sample handling steps.

  • Sample Addition: Transfer 10-20 mg of microbial biomass directly into a standard GC autosampler vial.

  • Transesterification: Add a prepared emulsion of methanolic trimethylsulfonium hydroxide (TMSH) and hexane to the vial.

  • Direct Analysis: The sample can be analyzed directly by GC without further sample handling. A single technician can prepare 60-100 samples per hour using this method.

Protocol 4: GC-MS Analysis
  • Instrumentation: An Agilent 5890, 6890, or 6850 gas chromatograph equipped with a fused silica capillary column and a flame ionization detector (FID) or mass spectrometer (MS) is commonly used.

  • Column: A column with appropriate selectivity for FAMEs, such as an Rxi-17Sil MS, is recommended.

  • GC Program: A typical temperature program ramps from 170°C to 270°C at a rate of 5°C per minute.

  • Carrier Gas: Hydrogen is typically used as the carrier gas.

  • Detection: The flame ionization detector offers a large dynamic range and good sensitivity. Mass spectrometry provides definitive identification of the FAMEs.

  • Data Analysis: The resulting chromatogram is processed using software that integrates the peaks and compares the retention times and mass spectra to a library of known fatty acids. The Sherlock MIS Software is a widely used platform for this purpose.

Data Presentation

The quantitative output of a FAME analysis is a profile of the relative abundance of different fatty acids. This data is best presented in a tabular format for easy comparison between different microbial samples.

Fatty AcidShorthand NotationBacillus subtilis (%)Escherichia coli (%)Staphylococcus aureus (%)
Dodecanoic acid12:01.53.20.8
Tetradecanoic acid14:04.85.13.5
Pentadecanoic acid15:012.30.525.6
Hexadecanoic acid16:025.730.118.2
cis-9-Hexadecenoic acid16:1 ω7c3.225.81.1
Heptadecanoic acid17:015.11.222.4
Octadecanoic acid18:02.14.53.7
cis-9-Octadecenoic acid18:1 ω9c8.515.310.9
Other26.814.313.8

Table 1: Representative Fatty Acid Profiles of Common Bacteria. The relative percentages of major fatty acids can vary based on growth conditions. Branched-chain fatty acids (e.g., 15:0 and 17:0) are more predominant in many Gram-positive bacteria like Bacillus and Staphylococcus, while Gram-negative bacteria like E. coli often have a higher proportion of unsaturated fatty acids (e.g., 16:1 ω7c).

Visualizations

Experimental Workflow

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_fame FAME Preparation cluster_analysis Analysis cluster_output Output Culturing Microbial Culturing Harvesting Cell Harvesting Culturing->Harvesting Saponification Saponification Harvesting->Saponification Methylation Methylation Saponification->Methylation Extraction Extraction Methylation->Extraction Base_Wash Base Wash Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Processing Data Processing GC_MS->Data_Processing FAME_Profile FAME Profile Data_Processing->FAME_Profile

Caption: High-throughput FAME analysis experimental workflow.

Application Logic for Microbial Identification

FAME_Application_Logic Unknown_Sample Unknown Microbial Sample FAME_Analysis FAME Analysis Unknown_Sample->FAME_Analysis Experimental_Profile Experimental FAME Profile FAME_Analysis->Experimental_Profile Comparison Pattern Recognition Software Experimental_Profile->Comparison Database FAME Profile Database (e.g., Sherlock MIS) Database->Comparison Identification Microbial Identification (Similarity Index) Comparison->Identification Biomarker_Discovery Biomarker Discovery Comparison->Biomarker_Discovery

References

Application Note: Quantification of Methyl Vaccenate in Biofuels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biofuels, derived from renewable biological sources, are a critical component in the global transition towards sustainable energy. The performance and properties of these fuels are largely determined by their chemical composition, specifically their fatty acid methyl ester (FAME) profile. Methyl vaccenate, a C18:1 monounsaturated FAME, is of particular interest due to its potential influence on fuel properties such as oxidative stability and cold-flow characteristics. Accurate quantification of this compound is therefore essential for quality control, process optimization, and feedstock selection in the biofuel industry. This application note provides a comprehensive overview of the analytical methods and detailed protocols for the quantification of this compound in various biofuel matrices.

Analytical Principle

The primary analytical technique for the quantification of this compound in biofuels is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the separation and identification of individual FAMEs within a complex mixture. The quantification is typically achieved through an internal standard method, where a known amount of a non-naturally occurring FAME is added to the sample prior to analysis.

Data Presentation

The concentration of this compound in biofuels is highly dependent on the feedstock used for its production. Animal fats and certain microbial oils are known to contain higher levels of vaccenic acid, the precursor to this compound. The following table summarizes the typical fatty acid composition of various biofuel feedstocks. While specific data for this compound is not always reported, the presence of C18:1 fatty acids indicates the potential for its presence.

FeedstockC16:0 (Palmitic)C18:0 (Stearic)C18:1 (Oleic & Isomers including Vaccenic)C18:2 (Linoleic)OtherReference
Beef Tallow 20-37%20-32%45.4%-Myristic (1.4-6.3%)[1][2]
Pork Lard 20-32%---Myristic (0.5-2.5%)[1]
Chicken Fat ----Myristic (1%)[1]
Algal Oil (Scenedesmus opoliensis) 21%5%14%16%C18:3 (30%), C18:4 (4%)[3]
Microbial Oil (Streptomyces tunisiensis) 8.05%-C16:1 (25.81%)-C11:0 (0.59%)

Note: The C18:1 content often represents the sum of oleic acid and its isomers, including vaccenic acid. The specific quantification of this compound requires chromatographic separation from other C18:1 isomers.

Experimental Protocols

Sample Preparation: Transesterification of Biofuel Lipids

This protocol describes the conversion of triglycerides and other lipids in the biofuel sample into their corresponding fatty acid methyl esters (FAMEs), including this compound. An acid-catalyzed method is detailed below.

Materials:

  • Biofuel sample

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Heptane

  • 1 M Sodium Chloride (NaCl) solution

  • Internal Standard (e.g., Methyl Heptadecanoate, C17:0) solution of known concentration in a suitable solvent.

  • Borosilicate glass vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Accurately weigh approximately 100 mg of the biofuel sample into a clean borosilicate glass vial.

  • Add a precise volume of the internal standard solution to the vial.

  • Add 2 mL of a freshly prepared solution of 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or water bath set at 85°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1.5 mL of 1 M NaCl solution and 1 mL of heptane to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the heptane layer.

  • Allow the phases to separate. The upper layer is the heptane phase containing the FAMEs.

  • Carefully transfer the upper heptane layer to a clean GC vial for analysis.

GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of FAMEs by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary GC column suitable for FAME analysis (e.g., a polar wax column like Stabilwax or a mid-polar column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 0 minutes

    • Ramp: 5°C/min to 240°C, hold for 10 minutes

  • Column: 60 m x 0.25 mm ID x 0.25 µm film thickness

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: Mass range 50-500 m/z for initial identification.

    • Selective Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 74, 296) and the internal standard.

Calibration and Quantification

Procedure:

  • Prepare a series of calibration standards containing known concentrations of a certified this compound standard and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the prepared biofuel samples.

  • Calculate the concentration of this compound in the samples using the calibration curve. The concentration of total FAMEs in the samples should ideally range from 1 to 4 µg C/µL.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biofuel Sample Add_IS Add Internal Standard Sample->Add_IS Transesterification Acid-Catalyzed Transesterification Add_IS->Transesterification Extraction Heptane Extraction Transesterification->Extraction GC_Vial Transfer to GC Vial Extraction->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Result This compound Concentration Quantification->Result transesterification_pathway Triglyceride Triglyceride (in Biofuel) FAMEs Fatty Acid Methyl Esters (including this compound) Triglyceride->FAMEs Glycerol Glycerol Triglyceride->Glycerol Methanol Methanol (3 eq.) Methanol->FAMEs Methanol->Glycerol Catalyst H₂SO₄ (catalyst) Catalyst->FAMEs Catalyst->Glycerol

References

Application Notes and Protocols for the Use of Methyl Vaccenate as a Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is critical in numerous fields, including metabolic research, nutritional science, drug development, and clinical diagnostics. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis, typically requiring a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Internal standardization is a cornerstone of accurate quantification in chromatography.[1] An ideal internal standard should mimic the chemical properties of the analytes, not be naturally present in the sample, and be added at a known concentration at the beginning of the sample preparation process to correct for variability in extraction, derivatization, and injection.[1] While odd-chain saturated fatty acids (e.g., C17:0, C19:0) are commonly used, they may not be the optimal choice for all analyses, particularly those focused on complex mixtures of C18 isomers.

This document outlines the rationale and provides a detailed protocol for the evaluation and use of methyl vaccenate (C18:1, n-7) as an internal standard for fatty acid analysis. As a monounsaturated C18 FAME, this compound offers potential advantages in analyses where C18 fatty acids (such as oleic, linoleic, and linolenic acids) are the primary analytes of interest. Its similar chain length and degree of unsaturation can lead to comparable extraction efficiencies and chromatographic behavior, potentially improving quantitative accuracy.

Principle of the Method

The overall method involves the extraction of total lipids from a biological sample, followed by a transesterification (or a two-step hydrolysis and esterification) to convert all fatty acids into their corresponding methyl esters. A known quantity of the internal standard, this compound, is added to the sample prior to the extraction and derivatization steps. The resulting FAMEs are then separated and quantified by GC-FID or GC-MS. The concentration of each target fatty acid is calculated by comparing the ratio of its peak area to that of the this compound peak area against a pre-established calibration curve.

Materials and Reagents

  • Internal Standard: this compound (trans-11-Octadecenoic acid methyl ester), ≥99% purity

  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Isooctane

  • Reagents for Derivatization:

    • Boron trifluoride (BF3) in methanol (14% w/v)

    • OR 0.5 M KOH in methanol

    • OR Anhydrous 1.25 M HCl in methanol

  • Extraction Additives: 0.9% (w/v) NaCl solution, Butylated hydroxytoluene (BHT) as an antioxidant

  • FAME Standards: A certified reference mixture of FAMEs (e.g., Supelco 37 Component FAME Mix) and individual standards for calibration.

  • Glassware: Pyrex glass tubes with PTFE-lined screw caps, volumetric flasks, Pasteur pipettes, GC vials with inserts.

Experimental Protocols

Protocol 1: Preparation of Internal Standard and Calibration Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Dissolve in hexane in a 10 mL Class A volumetric flask and bring to volume.

    • Store at -20°C in an amber vial. This stock will be used to spike samples and to prepare calibration standards.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting a certified FAME mixture with hexane.

    • Each calibration standard should contain a constant, known concentration of the this compound Internal Standard. For example, add 50 µL of the 1 mg/mL IS stock to each 1 mL of the diluted FAME mixture.

    • The concentration range of the target FAMEs should bracket the expected concentrations in the samples.

Protocol 2: Lipid Extraction and FAME Preparation from Biological Samples

This protocol is a general guideline and should be optimized based on the specific sample matrix (e.g., plasma, tissue, cells).

  • Sample Preparation:

    • Accurately weigh or measure the biological sample (e.g., 50 mg of tissue, 100 µL of plasma) into a Pyrex glass tube.

    • Add a precise volume of the this compound IS Stock Solution (e.g., 50 µL of 1 mg/mL stock). The amount should be chosen to yield a peak area that is on-scale and comparable to the major analytes of interest.[1]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample. Add BHT to the solvent to a final concentration of 0.01% to prevent oxidation.

    • Vortex vigorously for 2 minutes to homogenize.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another minute and then centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen at 40°C.

  • Transesterification to FAMEs (using BF3-Methanol):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture at 100°C for 30 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water to stop the reaction and extract the FAMEs.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Gas Chromatography (GC) Analysis

The following are typical starting conditions for GC-FID analysis and should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: A polar capillary column, such as a DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a FAMEWAX column, is recommended for good separation of FAME isomers.[2]

  • Injector: Split/Splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 3°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Data System: Chromatography data station for peak integration and quantification.

Data Presentation and Method Validation

For robust quantitative analysis, the method must be validated. The following tables provide a template for presenting the necessary validation data. Note: The values provided are illustrative examples based on typical FAME analysis performance and must be determined experimentally for this specific method.

Table 1: Linearity of FAMEs using this compound as Internal Standard

Fatty Acid Methyl EsterCalibration Range (µg/mL)Correlation Coefficient (r²)
Methyl Palmitate (C16:0)1 - 100> 0.995
Methyl Stearate (C18:0)1 - 100> 0.995
Methyl Oleate (C18:1n9c)1 - 100> 0.995
Methyl Linoleate (C18:2n6c)1 - 100> 0.995
[Insert other FAMEs][Determine experimentally][Determine experimentally]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (% Recovery)
Methyl Oleate Low QC (e.g., 5 µg/mL)< 10%< 15%85 - 115%
Mid QC (e.g., 50 µg/mL)< 5%< 10%90 - 110%
High QC (e.g., 90 µg/mL)< 5%< 10%90 - 110%
Methyl Linoleate Low QC (e.g., 5 µg/mL)< 10%< 15%85 - 115%
Mid QC (e.g., 50 µg/mL)< 5%< 10%90 - 110%
High QC (e.g., 90 µg/mL)< 5%< 10%90 - 110%
[Insert other FAMEs][Determine experimentally][Determine experimentally][Determine experimentally][Determine experimentally]

Table 3: Sensitivity and Recovery

ParameterResult
Limit of Detection (LOD)[Determine experimentally, e.g., based on S/N = 3]
Limit of Quantification (LOQ)[Determine experimentally, e.g., based on S/N = 10]
Mean Extraction Recovery (%)[Determine experimentally by comparing pre- vs. post-extraction spiked samples]

Visualizations

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Lipids Extract->Dry Deriv Transesterification (e.g., BF3/Methanol) Dry->Deriv ExtractFAME Hexane Extraction of FAMEs Deriv->ExtractFAME GC GC-FID/MS Analysis ExtractFAME->GC Integrate Peak Integration GC->Integrate Quantify Quantification using IS Response Ratio Integrate->Quantify Result Final Fatty Acid Concentrations Quantify->Result

Caption: Experimental workflow for fatty acid analysis.

Signaling_Pathway cluster_input Inputs cluster_processing Metabolic Pool cluster_fates Metabolic Fates Diet Dietary Fats (Triglycerides) FA Free Fatty Acid (FFA) Pool Diet->FA DeNovo De Novo Lipogenesis DeNovo->FA Energy Beta-Oxidation (Energy) FA->Energy Membrane Membrane Lipids (Phospholipids) FA->Membrane Storage Triglyceride Storage (Lipid Droplets) FA->Storage Signaling Signaling Molecules (e.g., Eicosanoids) FA->Signaling

Caption: General overview of fatty acid metabolic pathways.

References

Application Notes & Protocols: Derivatization of Vaccenic Acid to Methyl Vaccenate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific fields, including food science, clinical diagnostics, and drug development. However, the inherent properties of free fatty acids, such as vaccenic acid, including their low volatility and potential for thermal degradation, make their direct analysis by GC challenging. To overcome these limitations, a derivatization step is employed to convert the fatty acids into their more volatile and thermally stable fatty acid methyl esters (FAMEs). This process, known as esterification or transesterification, replaces the acidic proton of the carboxyl group with a methyl group. The resulting FAME, in this case, methyl vaccenate, is more amenable to GC analysis, leading to improved chromatographic separation, peak shape, and detection.

This document provides detailed protocols for the derivatization of vaccenic acid to this compound and the subsequent analysis by GC with flame ionization detection (FID).

Derivatization Methodologies

Several methods are available for the preparation of FAMEs from fatty acids. The choice of method depends on the nature of the sample (e.g., free fatty acids vs. triglycerides) and the specific requirements of the analysis. The most common and effective methods include acid-catalyzed and base-catalyzed reactions.

1. Acid-Catalyzed Esterification/Transesterification

Acid-catalyzed methods are versatile as they can esterify free fatty acids and transesterify fatty acids present in lipids like triglycerides and phospholipids[1].

  • Boron Trifluoride (BF3)-Methanol: This is a widely used and highly effective reagent for the rapid preparation of FAMEs[2]. The BF3 acts as a Lewis acid catalyst. However, it is a toxic reagent and must be handled with care in a fume hood[3]. Prolonged heating or high concentrations of BF3-methanol can potentially lead to the formation of methoxy artifacts from unsaturated fatty acids[4].

  • Methanolic Hydrochloric Acid (HCl): This is a cost-effective and suitable alternative to BF3-methanol[4]. The reaction can be performed as a one-step extraction and esterification process.

2. Base-Catalyzed Transesterification

Base-catalyzed methods, such as using methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH), are rapid and can be performed at milder temperatures. However, these methods are only suitable for the transesterification of lipids and are not effective for esterifying free fatty acids.

Experimental Protocols

Protocol 1: Derivatization using Boron Trifluoride (BF3)-Methanol

This protocol is adapted from procedures for the esterification of fatty acids in various lipid samples.

Reagents and Materials:

  • Sample containing vaccenic acid (e.g., lipid extract)

  • 0.5 N Methanolic Sodium Hydroxide (NaOH) solution: Dissolve 2 g of NaOH in 100 mL of methanol.

  • 14% Boron Trifluoride (BF3) in Methanol reagent.

  • n-Heptane or n-Hexane, GC grade.

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na2SO4).

  • Screw-capped reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Pipettes.

Procedure:

  • Saponification (for esterified fatty acids):

    • Accurately weigh approximately 50-100 mg of the lipid sample into a screw-capped reaction vial.

    • Add 2 mL of 0.5 N methanolic NaOH.

    • Cap the vial tightly and heat at 85-100°C for 5-10 minutes, or until the fat globules disappear.

  • Esterification:

    • Cool the vial to room temperature.

    • Add 2 mL of 14% BF3-methanol reagent to the vial.

    • Recap the vial and heat at 70-100°C for 2 to 30 minutes. A shorter time is often sufficient and can minimize artifact formation.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1-2 mL of n-heptane or n-hexane to the vial.

    • Add 1-2 mL of saturated NaCl solution to facilitate phase separation.

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Allow the layers to separate. The upper organic layer contains the this compound.

  • Sample Cleanup and Preparation for GC:

    • Carefully transfer the upper n-heptane/hexane layer to a clean vial.

    • Add a small amount of anhydrous Na2SO4 to remove any residual water.

    • The sample is now ready for injection into the GC. If necessary, dilute the sample to an appropriate concentration with n-heptane or n-hexane.

Protocol 2: Derivatization using Methanolic Hydrochloric Acid (HCl)

This protocol is a reliable alternative to the BF3 method.

Reagents and Materials:

  • Sample containing vaccenic acid.

  • Methanolic HCl (e.g., 1.25 M or 5% HCl in methanol). This can be prepared by carefully adding acetyl chloride to cold methanol.

  • n-Heptane or n-Hexane, GC grade.

  • Deionized water.

  • Anhydrous Sodium Sulfate (Na2SO4).

  • Screw-capped reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Pipettes.

Procedure:

  • Esterification/Transesterification:

    • Place approximately 25 mg of the sample into a screw-capped reaction vial.

    • Add 2 mL of methanolic HCl reagent.

    • Cap the vial tightly and heat at 80°C for 20 minutes.

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 2 mL of n-heptane and 2 mL of 6% (w/v) sodium carbonate solution to neutralize the acid and aid in phase separation.

    • Vortex the mixture vigorously.

    • Allow the phases to separate completely.

  • Sample Cleanup and Preparation for GC:

    • Transfer approximately 1 mL of the upper heptane layer to an autosampler vial for GC analysis.

    • If the sample is wet, add anhydrous Na2SO4.

Quantitative Data Summary

The following table summarizes key parameters for the described derivatization methods.

ParameterBF3-Methanol MethodMethanolic HCl Method
Catalyst Boron Trifluoride (Lewis Acid)Hydrochloric Acid (Brønsted-Lowry Acid)
Reaction Temperature 70-100°C80°C
Reaction Time 2-30 minutes20 minutes
Applicability Free Fatty Acids & AcylglycerolsFree Fatty Acids & Acylglycerols
Reported Accuracy -Methyl Oleate (C18:1): 101.3%
Reported Precision (RSD%) -Individual FAMEs: < 5%
Linearity (R²) -> 0.99 for individual FAMEs

Gas Chromatography (GC) Analysis Protocol

The following are typical GC conditions for the analysis of FAMEs, including this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Autosampler for automated injection.

  • Capillary GC column.

GC Conditions:

ParameterTypical Conditions
Column Supelco Omegawax (30 m x 0.53 mm ID, 0.5 µm film) or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 220-250°C
Detector Temperature 280°C
Carrier Gas Hydrogen or Helium
Carrier Gas Flow/Pressure Hydrogen: 4.8 mL/min or Helium: constant pressure of 230 kPa
Oven Temperature Program Initial: 50-70°C (hold 1-2 min), Ramp: 3-5°C/min to 230-240°C (hold 8-18 min)
Injection Volume 1 µL
Split Ratio 20:1 to 50:1
Liner Split liner, wool packed
Sample Diluent n-Heptane or n-Hexane

Visualizations

G Experimental Workflow for GC Analysis of Vaccenic Acid cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction FAME Extraction cluster_analysis GC Analysis Sample Sample containing Vaccenic Acid Lipid_Extract Lipid Extraction (if necessary) Sample->Lipid_Extract Derivatization Esterification/ Transesterification (e.g., with BF3-Methanol) Lipid_Extract->Derivatization Extraction Liquid-Liquid Extraction with Hexane/Heptane Derivatization->Extraction Cleanup Drying with Na2SO4 & Dilution Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis

Caption: Workflow for the derivatization and GC analysis of vaccenic acid.

G Derivatization of Vaccenic Acid to this compound cluster_reactants Derivatization of Vaccenic Acid to this compound cluster_products Derivatization of Vaccenic Acid to this compound Vaccenic_Acid Vaccenic Acid (cis-11-Octadecenoic acid) Catalyst Acid Catalyst (e.g., BF3 or H+) Vaccenic_Acid->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst Methyl_Vaccenate This compound Water Water (H2O) Catalyst->Methyl_Vaccenate Esterification

Caption: Acid-catalyzed esterification of vaccenic acid.

References

Analysis of Methyl Vaccenate in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl vaccenate, the methyl ester of vaccenic acid (18:1 trans-11), is a naturally occurring trans fatty acid found predominantly in ruminant fats, and consequently in dairy and meat products. Unlike industrially produced trans fatty acids, which have been linked to adverse health effects, ruminant-derived trans fats like vaccenic acid are of increasing interest to researchers for their potential biological activities. Accurate quantification of this compound in various food matrices is crucial for nutritional labeling, food quality control, and research into its physiological effects. This document provides detailed application notes and standardized protocols for the extraction, derivatization, and quantification of this compound in food samples using gas chromatography-mass spectrometry (GC-MS).

I. Quantitative Data Summary

The concentration of vaccenic acid, from which this compound is derived for analysis, varies significantly across different food matrices. The following table summarizes typical quantitative data found in the literature.

Food MatrixSample TypeConcentration of Vaccenic AcidReference
Dairy Products
Butter4.37 g/100g of total fatty acids[1]
Cheese3.64 - 3.71 g/100g of total fatty acids[1]
Milk (Raw, Whole)7.1 µM[2]
Ice CreamVaries with fat source[1]
Meat Products
Ground Beef (Grass-fed)1.09 - 1.13 g/100g of total fatty acids[1]
Beef (Grass-fed)Higher concentrations than grain-fed
Beef (Grain-fed)Lower concentrations than grass-fed

II. Experimental Protocols

The analysis of this compound in food matrices involves two primary stages: extraction of total lipids from the sample and derivatization of the fatty acids to their corresponding fatty acid methyl esters (FAMEs), including this compound, for GC-MS analysis.

A. Lipid Extraction from Food Matrices

The choice of extraction method depends on the nature of the food matrix. Below are protocols for common extraction techniques.

1. Folch Method (for general food samples)

This method is suitable for a wide range of food products.

  • Reagents:

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Homogenize the food sample.

    • To 1 part of the homogenized sample, add 20 parts of Chloroform:Methanol (2:1, v/v).

    • Agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly.

    • Centrifuge at a low speed to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Dry the lipid extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

2. Acid Hydrolysis (for processed foods)

This method is effective for releasing lipids from complex food matrices.

  • Reagents:

    • 8M Hydrochloric acid (HCl)

    • Ethanol

    • Diethyl ether

    • Petroleum ether

  • Protocol:

    • Weigh 1-2 g of the homogenized food sample.

    • Add 10 mL of 8M HCl and heat in a water bath at 70-80°C for 30-40 minutes.

    • Cool the mixture and add 10 mL of ethanol.

    • Perform a liquid-liquid extraction by adding 25 mL of diethyl ether, shake vigorously, and then add 25 mL of petroleum ether and shake again.

    • Allow the layers to separate and collect the upper ether layer.

    • Repeat the extraction twice more with a 1:1 mixture of diethyl ether and petroleum ether.

    • Combine the ether extracts and evaporate the solvent.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids must be converted to their more volatile methyl esters.

Acid-Catalyzed Transesterification (using BF₃-Methanol)

This is a widely used method for FAME preparation.

  • Reagents:

    • 14% Boron trifluoride (BF₃) in methanol

    • Toluene

    • Hexane

    • Saturated NaCl solution

  • Protocol:

    • To the dried lipid extract (approximately 20 mg), add 2 mL of toluene.

    • Add 2 mL of 14% BF₃-Methanol reagent.

    • Heat the mixture in a sealed tube at 100°C for 45-60 minutes.

    • Cool the tube to room temperature.

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution and vortex.

    • Allow the layers to separate and collect the upper hexane layer containing the FAMEs.

    • The hexane extract is now ready for GC-MS analysis.

C. GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of FAMEs.

  • Column: A polar capillary column, such as a bis-cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88), is recommended for the separation of fatty acid isomers, including trans isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 240°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Identification: this compound is identified by its retention time and by comparing its mass spectrum to a reference standard or a spectral library.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., methyl heptadecanoate) and using a calibration curve generated from standards of known concentration.

III. Diagrams

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Folch Method) Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Derivatization Transesterification (e.g., BF3-Methanol) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Acquisition (Retention Time, Mass Spectra) GCMS->Data Quantification Quantification (vs. Internal Standard) Data->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the analysis of this compound in food matrices.

References

Methyl Vaccenate: Application Notes for Investigation as a Potential Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to investigate methyl vaccenate as a potential insect pheromone component. Drawing parallels with the well-characterized Drosophila melanogaster pheromone, cis-vaccenyl acetate (cVA), this document outlines the protocols for pheromone extraction, chemical analysis, and bioassays to determine its biological activity.

Introduction to this compound

This compound, the methyl ester of vaccenic acid, is a fatty acid derivative that is structurally similar to known insect pheromones.[1][2][3] Its potential role in insect communication is an area of growing interest. Pheromones are crucial for a variety of insect behaviors, including mating, aggregation, and trail marking.[4][5] The identification of novel pheromone components like this compound could lead to the development of new, species-specific pest management strategies.

Data Presentation

Chemical Properties
PropertyValueReference
Molecular FormulaC₁₉H₃₆O₂
Molecular Weight296.49 g/mol
IUPAC Namemethyl (11E)-octadec-11-enoate
CAS Number6198-58-9
Hypothetical Behavioral Response of Drosophila melanogaster to this compound

This table presents hypothetical data on the behavioral responses of Drosophila melanogaster to varying concentrations of this compound, based on known responses to analogous pheromones.

Concentration (ng)Behavioral Response (Attraction Index)Standard Deviation
0 (Control)0.05± 0.02
100.25± 0.05
500.65± 0.08
1000.85± 0.06
5000.70± 0.09
Hypothetical Electroantennography (EAG) Response of Drosophila melanogaster to this compound

This table illustrates the potential electrophysiological response of Drosophila melanogaster antennae to this compound.

CompoundDose (µg)Mean EAG Response (mV)Standard Deviation
Hexane (Solvent Control)-0.1± 0.05
This compound10.8± 0.15
This compound102.5± 0.30
This compound1004.8± 0.45
cis-Vaccenyl Acetate (Positive Control)104.5± 0.40

Experimental Protocols

Protocol 1: Pheromone Extraction from Insect Glands

This protocol describes the solvent extraction of potential pheromones from the glandular tissue of insects.

Materials:

  • Insect specimens (e.g., male Drosophila melanogaster)

  • Dissecting microscope

  • Fine-tipped forceps

  • Microcentrifuge tubes (1.5 mL)

  • Hexane (HPLC grade)

  • Glass rod

  • Nitrogen gas supply with a gentle stream evaporator

  • -20°C freezer

Procedure:

  • Anesthetize the insect by cooling at 4°C for 5-10 minutes.

  • Under the dissecting microscope, carefully dissect the pheromone-producing gland (e.g., ejaculatory bulb in male Drosophila).

  • Place the dissected gland into a clean microcentrifuge tube.

  • Add 50 µL of hexane to the tube.

  • Gently crush the gland with a clean glass rod to facilitate extraction.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 20-30 µL.

  • Store the extract at -20°C until analysis.

Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the identification and quantification of volatile compounds in the insect extract.

Materials:

  • Pheromone extract (from Protocol 1)

  • GC-MS system with a non-polar column (e.g., DB-5)

  • Helium carrier gas

  • Syringe for injection

  • Synthetic this compound standard

Procedure:

  • Instrument Setup (Example):

    • Inlet: Splitless mode, 250°C

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

    • MS Source: 230°C

    • MS Quadrupole: 150°C

    • Scan Range: m/z 40-450

  • Inject 1 µL of the pheromone extract into the GC-MS.

  • Run the analysis.

  • Identify the peaks in the chromatogram by comparing their mass spectra and retention times with a synthetic this compound standard.

Protocol 3: Electroantennography (EAG)

This protocol measures the electrical response of an insect antenna to this compound.

Materials:

  • Live insect specimen

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

  • Synthetic this compound solution in hexane

Procedure:

  • Excise the head of the insect.

  • Mount the head on the indifferent electrode with conductive gel.

  • Under the microscope, insert the tip of the recording electrode into the distal end of the antenna.

  • Establish a continuous, clean air stream over the antenna.

  • Apply a known amount of this compound solution to a filter paper strip and insert it into the air stream for a defined duration (e.g., 0.5 seconds).

  • Record the resulting depolarization of the antennal potential (EAG response).

  • Allow the antenna to recover in the clean air stream before the next stimulation.

  • Test a range of concentrations to generate a dose-response curve.

Protocol 4: Behavioral Assay (T-maze Olfactometer)

This protocol assesses the behavioral response (attraction or repulsion) of insects to this compound.

Materials:

  • T-maze olfactometer

  • Charcoal-filtered air source

  • Flow meters

  • This compound solution in hexane

  • Hexane (solvent control)

  • Insect specimens

Procedure:

  • Set up the T-maze with a continuous airflow down each arm.

  • Apply the this compound solution to a filter paper and place it in the odor source chamber of one arm.

  • Apply the hexane control to a filter paper and place it in the other arm.

  • Introduce a single insect into the base of the T-maze.

  • Allow the insect to choose an arm and record its first choice and the time spent in each arm for a set period (e.g., 5 minutes).

  • Repeat with a statistically significant number of insects.

  • Calculate an attraction index based on the number of insects choosing the this compound arm versus the control arm.

Visualizations

experimental_workflow cluster_extraction Pheromone Collection & Extraction cluster_analysis Chemical Analysis cluster_bioassay Biological Assays insect Insect Specimen dissection Gland Dissection insect->dissection extraction Solvent Extraction dissection->extraction extract_out Pheromone Extract extraction->extract_out gcms GC-MS Analysis identification Compound Identification gcms->identification quantification Quantification identification->quantification methyl_vaccenate This compound Identified identification->methyl_vaccenate eag Electroantennography (EAG) eag_response Electrophysiological Response eag->eag_response behavior Behavioral Assay behavioral_response Behavioral Response behavior->behavioral_response conclusion Biological Activity Determined eag_response->conclusion behavioral_response->conclusion extract_out->gcms methyl_vaccenate->eag methyl_vaccenate->behavior

Caption: Experimental workflow for the identification and bioassay of this compound.

signaling_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron cluster_brain Antennal Lobe (Brain) mv This compound obp Odorant-Binding Protein (OBP) mv->obp Binding receptor Olfactory Receptor (OR) obp->receptor Transport & Delivery ion_channel Ion Channel Activation receptor->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential glomerulus Glomerulus Activation action_potential->glomerulus Signal Transmission interneuron Interneuron Signaling glomerulus->interneuron behavior Behavioral Response interneuron->behavior

Caption: Hypothetical olfactory signaling pathway for this compound perception in insects.

biosynthesis_pathway cluster_fatty_acid Fatty Acid Synthesis cluster_desaturation Desaturation & Modification cluster_esterification Esterification title Hypothetical Biosynthesis of this compound acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas palmitic_acid Palmitic Acid (16:0) fas->palmitic_acid stearic_acid Stearic Acid (18:0) palmitic_acid->stearic_acid Elongase desaturase Δ11-Desaturase stearic_acid->desaturase vaccenic_acid Vaccenic Acid (18:1n-7) desaturase->vaccenic_acid methyltransferase Methyltransferase vaccenic_acid->methyltransferase methyl_vaccenate This compound methyltransferase->methyl_vaccenate sam S-adenosyl methionine (SAM) sam->methyltransferase

Caption: Hypothetical biosynthetic pathway of this compound from fatty acid precursors.

References

Application of Methyl Vaccenate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, the methyl ester of vaccenic acid (an 18-carbon monounsaturated trans-fatty acid), is a valuable tool for investigating various aspects of metabolic regulation. As a fatty acid methyl ester (FAME), it serves as a stable and cell-permeable precursor to vaccenic acid, allowing for controlled studies of its downstream metabolic effects. Vaccenic acid, naturally found in ruminant fats, has garnered significant interest for its potential roles in lipid metabolism, glucose homeostasis, and cellular signaling. These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, experimental protocols, and expected outcomes.

Recent studies have highlighted the distinct metabolic effects of naturally occurring trans-fatty acids like vaccenic acid compared to their industrially produced counterparts. Vaccenic acid has been shown to exert beneficial effects on lipid profiles and may play a role in the activation of key metabolic regulators, such as peroxisome proliferator-activated receptors (PPARs).[1][2][3] this compound provides a convenient vehicle for delivering vaccenic acid to cellular systems to further elucidate these effects.

Mechanism of Action

Upon entering the cell, this compound is hydrolyzed by intracellular esterases to release vaccenic acid and methanol. Vaccenic acid can then be incorporated into various metabolic pathways:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid has been identified as an agonist for both PPARα and PPARγ.[1][3] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.

    • PPARα activation primarily in the liver, heart, and skeletal muscle leads to increased fatty acid oxidation.

    • PPARγ activation , predominantly in adipose tissue, promotes adipocyte differentiation, enhances insulin sensitivity, and regulates lipid storage.

  • Incorporation into Cellular Lipids: Vaccenic acid can be incorporated into phospholipids, triglycerides, and other complex lipids, thereby influencing membrane fluidity and lipid droplet formation.

  • Conversion to Conjugated Linoleic Acid (CLA): In some tissues, vaccenic acid can be converted to c9,t11-CLA (rumenic acid), another bioactive fatty acid with its own distinct metabolic effects.

Data Presentation

The following tables summarize quantitative data from studies investigating the metabolic effects of vaccenic acid, the active form of this compound.

Table 1: Effects of Vaccenic Acid on Plasma Lipids in JCR:LA-cp Rats

ParameterControl (Obese)Vaccenic Acid-treated (Obese)Percentage ChangeReference
Fasting TriglyceridesHighLower↓ 40%

Note: This study was conducted with vaccenic acid, not this compound. The results are considered relevant due to the intracellular conversion of this compound to vaccenic acid.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the preparation and application of this compound to cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to study its effects on gene expression, lipid accumulation, and signaling pathways.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol, absolute

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., HepG2)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

    • Prepare a 10% (w/v) BSA solution in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM). This allows the hydrophobic this compound to complex with BSA, increasing its solubility and stability in the aqueous culture medium.

    • Incubate the mixture at 37°C for 30 minutes to ensure complete complex formation.

    • Sterilize the complex by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically 70-80%).

    • Wash the cells once with sterile PBS.

    • Replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex (e.g., 50-200 µM). Include a vehicle control (BSA in medium without this compound).

    • Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis:

    • After incubation, cells can be harvested for various analyses, such as:

      • Gene expression analysis (qPCR): To measure the expression of PPAR target genes (e.g., CPT1, FABP4).

      • Lipid extraction and analysis (GC-MS): To quantify intracellular fatty acid profiles and lipid accumulation.

      • Western blotting: To analyze the protein levels of key metabolic enzymes.

      • Oil Red O staining: To visualize intracellular lipid droplets.

Protocol 2: Analysis of Cellular Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for extracting lipids from cultured cells and analyzing their fatty acid composition as FAMEs.

Materials:

  • Cell scraper

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (14% BF₃ in methanol) or Methanolic HCl

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Nitrogen gas stream

  • GC-MS system with a suitable capillary column (e.g., CP-Sil 88)

Procedure:

  • Lipid Extraction (Folch Method):

    • Harvest cells by scraping and transfer to a glass tube.

    • Add a known amount of the internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly to homogenize.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at low speed to separate the layers.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1-2 mL of 14% BF₃-methanol solution or methanolic HCl.

    • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2-3 mL of hexane.

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs on the capillary column.

    • Identify and quantify the individual FAMEs based on their retention times and mass spectra compared to known standards.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Vaccenic Acid Vaccenic Acid This compound->Vaccenic Acid Hydrolysis by Esterases PPARa/g PPARα/γ Vaccenic Acid->PPARa/g Binds and Activates Esterases Esterases PPARa/g-RXR Complex PPARα/γ-RXR Heterodimer PPARa/g->PPARa/g-RXR Complex Heterodimerizes with RXR RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa/g-RXR Complex->PPRE Binds to PPRE in DNA Target Genes Target Gene Expression PPRE->Target Genes Regulates Transcription Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects Increased Fatty Acid Oxidation Enhanced Insulin Sensitivity

Caption: Signaling pathway of this compound in metabolic regulation.

Experimental_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Prepare MV-BSA Prepare this compound-BSA Complex Treat Cells Treat Cells with MV-BSA Complex Prepare MV-BSA->Treat Cells Seed Cells Seed and Culture Cells Seed Cells->Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Lipid Extraction Lipid Extraction & FAME Preparation Harvest Cells->Lipid Extraction Gene Expression Gene Expression Analysis (qPCR) Harvest Cells->Gene Expression GCMS GC-MS Analysis of FAMEs Lipid Extraction->GCMS

Caption: Experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for the Extraction of Methyl Vaccenate from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, the methyl ester of vaccenic acid (18:1 n-7), is a fatty acid methyl ester (FAME) of significant interest in various fields of biological research. Found in a variety of biological matrices such as tissues, plasma, and serum, its accurate quantification is crucial for understanding its role in cellular signaling, metabolic pathways, and as a potential biomarker. This document provides detailed application notes and protocols for the extraction of this compound from complex biological samples, tailored for researchers, scientists, and professionals in drug development. The protocols described herein cover a range of techniques from traditional solvent-based methods to advanced extraction technologies, ensuring applicability to diverse research needs and laboratory capabilities.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of quantitative data comparing the efficiency of various lipid extraction methods from biological samples. The data is compiled from multiple studies and is intended to provide a comparative overview. Actual yields may vary depending on the specific sample matrix and experimental conditions.

Extraction Method Sample Matrix Relative Yield of Total Lipids/FAMEs Purity of FAME Fraction Key Advantages Key Disadvantages
Folch Method Tissues, Plasma, SerumHigh[1][2]Moderate (co-extraction of other lipids)Well-established, high recovery of a broad range of lipids.[1]Time-consuming, uses chlorinated solvents.[1]
One-Step Extraction & Methylation Tissues, BloodHigh[3]GoodRapid, combines extraction and derivatization.May not be suitable for all lipid classes, potential for artifact formation.
Solid-Phase Extraction (SPE) Plasma, Serum, TissuesGood to HighHigh (selective elution)High selectivity, cleaner extracts, amenable to automation.Requires method development, can be more expensive.
Supercritical Fluid Extraction (SFE) Tissues, PlasmaGood to HighHigh (selective extraction)"Green" solvent (CO2), tunable selectivity, rapid.High initial equipment cost, requires specialized knowledge.

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of this compound from biological samples using the methods summarized above.

Protocol 1: Modified Folch Method for Lipid Extraction from Plasma/Serum

This protocol is a widely used liquid-liquid extraction method for total lipid recovery.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Nitrogen gas evaporator

  • Internal standard (e.g., methyl heptadecanoate)

Procedure:

  • Sample Preparation:

    • For plasma or serum: Use 100 µL of the sample.

    • For tissue: Weigh approximately 50 mg of tissue and homogenize in 1 mL of ice-cold saline.

  • Internal Standard Addition: Add a known amount of internal standard to the sample.

  • Solvent Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass centrifuge tube.

    • Vortex vigorously for 1 minute.

    • For tissues, allow the mixture to stand for 1-2 hours to ensure complete extraction.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Layer Collection:

    • Carefully aspirate the upper aqueous layer and the protein interface.

    • Transfer the lower chloroform layer containing the lipids to a clean glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas at 37°C.

  • Storage: Store the dried lipid extract at -80°C until derivatization.

Protocol 2: One-Step Extraction and Transesterification to FAMEs from Blood

This rapid method combines lipid extraction and methylation into a single step.

Materials:

  • Heptane

  • Methanol

  • Benzene (or Toluene)

  • 2,2-Dimethoxypropane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Internal standard (e.g., methyl heptadecanoate)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Reagent Preparation: Prepare the reaction reagent by mixing methanol:heptane:benzene:2,2-dimethoxypropane:H₂SO₄ in a ratio of 37:36:20:5:2 (by volume).

  • Sample Preparation:

    • Place 100 µL of whole blood, plasma, or serum into a glass reaction vial.

    • Add a known amount of internal standard.

  • Reaction:

    • Add 2 mL of the reaction reagent to the vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 2 hours in a heating block or water bath.

  • Phase Separation and Collection:

    • Allow the vial to cool to room temperature. Two phases will form.

    • The upper heptane layer contains the FAMEs.

    • Carefully transfer the upper layer to a GC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is suitable for purifying fatty acids from a total lipid extract, resulting in a cleaner sample for analysis. A C18 reversed-phase SPE cartridge is commonly used.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Diethyl ether

  • Acetic acid

  • SPE vacuum manifold

Procedure:

  • Lipid Extract Preparation: Start with a dried lipid extract obtained from a method like the Folch extraction. Reconstitute the extract in a small volume of chloroform.

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the reconstituted lipid extract onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent slowly (approximately 1 mL/min).

  • Washing (Interference Elution):

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash with 5 mL of a 15:85 (v/v) methanol:water solution to elute more polar lipids.

  • Analyte Elution:

    • Elute the free fatty acids (including vaccenic acid) with 5 mL of a 98:2 (v/v) diethyl ether:acetic acid solution.

  • Drying and Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Proceed with methylation to convert the fatty acids to FAMEs (e.g., using BF₃-methanol or methanolic HCl).

Protocol 4: Supercritical Fluid Extraction (SFE) of Lipids from Tissue

SFE is a green chemistry approach that utilizes supercritical CO₂ for lipid extraction.

Materials:

  • Supercritical Fluid Extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol)

  • Homogenized tissue sample (lyophilized for best results)

  • Collection vial

Procedure:

  • Sample Preparation:

    • Lyophilize (freeze-dry) the tissue sample to remove water, which can hinder extraction efficiency.

    • Grind the lyophilized tissue to a fine powder.

    • Place a known amount of the powdered tissue (e.g., 1-5 g) into the extraction vessel.

  • SFE System Setup:

    • Set the extraction temperature (e.g., 50-60°C).

    • Set the extraction pressure (e.g., 300-400 bar).

    • Set the CO₂ flow rate (e.g., 2-4 mL/min).

    • If using a co-solvent, set the co-solvent percentage (e.g., 5-10% ethanol).

  • Extraction:

    • Pressurize the extraction vessel with CO₂ to the setpoint.

    • Initiate the flow of supercritical CO₂ (and co-solvent, if used) through the sample.

    • The extraction can be performed in dynamic mode (continuous flow) or a combination of static (soaking) and dynamic modes. A typical extraction time is 30-90 minutes.

  • Collection:

    • The extracted lipids are depressurized and collected in a collection vial. The rapid expansion of CO₂ causes the lipids to precipitate.

  • Post-Extraction Processing:

    • The collected lipid extract can be directly used for analysis or further purified and derivatized as needed.

Protocol 5: GC-MS Quantification of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) parameters for the quantification of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A polar column such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane) or a similar phase is recommended for good separation of FAME isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound (m/z 296 [M+], 264, 222, 180) and the internal standard should be monitored.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Vaccenic acid, the precursor to this compound, can influence cellular signaling through various pathways, including the activation of G protein-coupled receptors and modulation of the mTOR pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vaccenic Acid Vaccenic Acid GPR40 GPR40 Vaccenic Acid->GPR40 Binds and Activates Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Stimulates

Caption: GPR40 signaling pathway activated by vaccenic acid.

mTOR_Signaling_Pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Cellular Outcomes Fatty Acids Fatty Acids (e.g., Vaccenic Acid) mTORC1 mTORC1 Fatty Acids->mTORC1 Activate (via PA synthesis) Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activate Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active)

Caption: mTOR signaling pathway influenced by fatty acids.

Experimental Workflow

The overall process for extracting and quantifying this compound from biological samples can be visualized as a multi-step workflow.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Biological Sample (Tissue, Plasma, Serum) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction_Method Lipid Extraction (Folch, One-Step, SPE, SFE) Sample->Extraction_Method for liquids Homogenization->Extraction_Method Lipid_Extract Total Lipid Extract Extraction_Method->Lipid_Extract Methylation Methylation to FAMEs (e.g., BF₃-Methanol) Lipid_Extract->Methylation FAME_Sample FAME Sample Methylation->FAME_Sample GCMS GC-MS Analysis FAME_Sample->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General workflow for this compound extraction.

References

Application Notes and Protocols for the Structural Elucidation of Methyl Vaccenate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules. In the field of lipidomics and drug development, precise characterization of fatty acid esters is crucial. Methyl vaccenate, the methyl ester of vaccenic acid ((E)-octadec-11-enoic acid), is a trans fatty acid found in dairy products and ruminant fats. Its accurate structural identification is vital for understanding its metabolic pathways and physiological effects. These application notes provide a detailed protocol for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: ¹H and ¹³C NMR of this compound

The structural assignment of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various proton environments in the molecule. The olefinic protons of the trans double bond are of particular diagnostic importance.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-11, H-125.35 - 5.45m-2H
-OCH₃3.67s-3H
H-22.30t7.52H
H-10, H-131.95 - 2.05m-4H
H-31.62p7.52H
-(CH₂)n-1.20 - 1.40m-20H
H-180.88t7.03H

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The signals for the carbonyl carbon, the olefinic carbons, and the methoxy group are key identifiers.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)174.3
C-11, C-12130.5
-OCH₃51.4
C-234.1
C-10, C-1332.6
C-324.9
-(CH₂)n-29.1 - 29.7
C-1722.7
C-1814.1

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Experimental Protocols

High-quality NMR data is essential for unambiguous structural elucidation. The following protocols outline the recommended procedures for sample preparation and acquisition of 1D and 2D NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for fatty acid methyl esters and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional but Recommended for High-Resolution 2D NMR): For sensitive experiments like NOESY or for samples prone to oxidation, it is advisable to degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific spectrometer and sample concentration.

2.2.1. 1D ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

2.2.2. 1D ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmf' on Bruker systems).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay (d1): 1-2 seconds.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1-2 seconds.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay (d1): 1.5-2.5 seconds.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD_H 1D ¹H NMR transfer->oneD_H oneD_C 1D ¹³C NMR transfer->oneD_C cosy 2D COSY oneD_H->cosy hsqc 2D HSQC oneD_H->hsqc hmbc 2D HMBC oneD_H->hmbc assign_1d Assign ¹H and ¹³C Signals oneD_H->assign_1d oneD_C->hsqc oneD_C->hmbc oneD_C->assign_1d analyze_cosy Identify ¹H-¹H Spin Systems cosy->analyze_cosy analyze_hsqc Correlate Protons to Attached Carbons hsqc->analyze_hsqc analyze_hmbc Establish Long-Range Connectivity hmbc->analyze_hmbc elucidate Confirm Structure of this compound assign_1d->elucidate analyze_cosy->elucidate analyze_hsqc->elucidate analyze_hmbc->elucidate

Workflow for the structural elucidation of this compound via NMR spectroscopy.

nmr_correlations cluster_structure This compound Structure and Key Correlations cluster_cosy COSY (¹H-¹H Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) struct CH₃(CH₂)₅CH=CH(CH₂)₉COOCH₃ H10 H-10 H11 H-11 H10->H11 J H12 H-12 H11->H12 J H13 H-13 H12->H13 J H2 H-2 H3 H-3 H2->H3 J OCH3_H -OCH₃ (¹H) C1_C C-1 (¹³C) OCH3_H->C1_C ²J H2_H H-2 (¹H) H2_H->C1_C ²J H3_H H-3 (¹H) H3_H->C1_C ³J H11_H H-11 (¹H) C10_C C-10 (¹³C) H11_H->C10_C ³J C13_C C-13 (¹³C) H11_H->C13_C ³J C12_C C-12 (¹³C)

Key COSY and HMBC correlations for the structural confirmation of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in obtaining and interpreting high-quality NMR data for this and other similar long-chain unsaturated fatty acid methyl esters. Accurate structural characterization is a fundamental prerequisite for further biological and chemical investigations of these important molecules.

High-Performance Liquid Chromatography for the Separation of Fatty Acid Methyl Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the analysis of FAMEs using reversed-phase HPLC (RP-HPLC) with UV detection. The methodology outlined is suitable for a variety of research and quality control applications, including the analysis of biodiesel, food and beverage products, and biological samples. This document includes a step-by-step protocol for the transesterification of lipids to FAMEs, detailed HPLC operating conditions, and a summary of expected quantitative data.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in biological systems. The analysis of fatty acid composition is essential in various fields, including nutrition science, biofuel development, and clinical diagnostics. Gas chromatography (GC) has traditionally been the standard method for FAME analysis. However, HPLC presents a powerful alternative, particularly for the separation of non-volatile or thermally labile FAMEs, and offers complementary selectivity. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a widely adopted technique for FAME separation, where elution order is influenced by chain length and degree of unsaturation.

Experimental Protocols

Sample Preparation: Transesterification of Lipids to FAMEs

The conversion of fatty acids and their glycerides to FAMEs is a critical step for successful HPLC analysis. This process, known as transesterification, involves the reaction of lipids with an alcohol (typically methanol) in the presence of a catalyst to form methyl esters.

Materials:

  • Lipid-containing sample

  • Chloroform

  • Methanol

  • Butylated hydroxytoluene (BHT)

  • Potassium chloride (KCl)

  • 1M Methanolic HCl (prepared by mixing methanol and 3M methanolic HCl)

  • n-Hexane

  • Sodium chloride (NaCl)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Glass test tubes with screw caps

Protocol:

  • Lipid Extraction (Folch Method):

    • To a known amount of sample, add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% (w/v) BHT as an antioxidant.

    • Vortex the mixture thoroughly for 2-3 minutes to ensure complete extraction of lipids.

    • Add 0.2 volumes of 0.88% (w/v) KCl solution to the mixture and vortex again.

    • Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Transesterification:

    • To the dried lipid extract, add 1 mL of 1M methanolic HCl.

    • Securely cap the tube and vortex to dissolve the lipid residue.

    • Heat the mixture at 80°C for 1 hour in a water bath or heating block.

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of n-hexane and 1 mL of 0.9% (w/v) NaCl solution to the cooled reaction mixture.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes an isocratic RP-HPLC method with UV detection for the separation of a standard mixture of FAMEs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). To enhance separation, two columns can be used in series.[1]

  • Mobile Phase: Acetonitrile (HPLC grade).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 35 minutes.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the acetonitrile mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared FAME extract or a standard solution.

  • Data Acquisition: Acquire the chromatogram for the specified run time.

  • Peak Identification: Identify the FAME peaks by comparing their retention times with those of a known standard mixture.

Data Presentation

The separation of FAMEs by RP-HPLC is primarily based on their hydrophobicity. The retention time increases with the length of the carbon chain and decreases with the number of double bonds. The following table summarizes the typical elution order and approximate retention times for a standard mixture of FAMEs under the specified HPLC conditions.

Fatty Acid Methyl Ester (FAME)AbbreviationApproximate Retention Time (min)
Methyl LinolenateC18:318.5
Methyl LinoleateC18:220.0
Methyl Oleate (cis)C18:1c22.5
Methyl PalmitateC16:022.8
Methyl Oleate (trans)C18:1t24.0
Methyl StearateC18:026.5

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and operating conditions. The co-elution of C18:1 cis and C16:0 can occur under these conditions.

Quantitative Performance:

The described HPLC method demonstrates good quantitative performance, with key parameters summarized below.

ParameterTypical Value
Linearity (r²)> 0.99
Repeatability (RSD)< 3%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of FAMEs by HPLC, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification FAMEExtraction FAME Extraction Transesterification->FAMEExtraction HPLC HPLC Separation (C18 Column, Acetonitrile) FAMEExtraction->HPLC UVDetector UV Detection (205 nm) HPLC->UVDetector Chromatogram Chromatogram Acquisition UVDetector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification G cluster_properties FAME Properties cluster_interaction Stationary Phase Interaction cluster_retention HPLC Retention ChainLength Increased Chain Length Hydrophobicity Increased Hydrophobicity ChainLength->Hydrophobicity Unsaturation Increased Unsaturation Polarity Increased Polarity Unsaturation->Polarity LongerRT Longer Retention Time Hydrophobicity->LongerRT ShorterRT Shorter Retention Time Polarity->ShorterRT

References

Application Notes and Protocols for Automated Sample Preparation in Methyl Vaccenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated sample preparation of methyl vaccenate for analysis, typically by gas chromatography-mass spectrometry (GC-MS). The following sections offer a comprehensive overview of automated extraction and derivatization techniques, quantitative performance data, detailed experimental procedures, and relevant biological pathways.

Introduction

Vaccenic acid (11-trans-octadecenoic acid) is a naturally occurring trans fatty acid found primarily in ruminant fats, such as in dairy products and beef.[1] Its methylated form, this compound, is commonly analyzed as part of the total fatty acid profile in various biological matrices. This analysis is crucial in nutritional research, disease biomarker discovery, and drug development, as vaccenic acid can be converted in vivo to rumenic acid (an isomer of conjugated linoleic acid), which has been associated with several health benefits.[2][3]

Manual sample preparation for fatty acid analysis is often laborious, time-consuming, and susceptible to human error, which can lead to poor reproducibility.[4] Automation of the sample preparation workflow, including extraction and derivatization, significantly enhances throughput, precision, and safety in the laboratory.[5] This document outlines protocols for automated liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by derivatization to form fatty acid methyl esters (FAMEs), including this compound.

Quantitative Data Summary

The following tables summarize the performance of automated sample preparation methods for fatty acid analysis from various sources. These metrics demonstrate the reliability and efficiency of automated systems compared to manual methods.

Table 1: Automated Liquid-Liquid Extraction (LLE) Performance

ParameterMatrixAutomated SystemKey FindingsReference
Recovery Canola OilAgilent Automated Sample Preparation Workstation94% to 101%
Reproducibility (RSD) Canola OilAgilent Automated Sample Preparation Workstation<5%
Solvent Reduction Canola OilAgilent Automated Sample Preparation Workstation50-fold decrease in reagent and solvent usage compared to manual methods.
Extraction Efficiency Chicken LiverVERSA 1100 Liquid-Liquid Extraction Workstation94.3% compared to manual extraction.
Reproducibility (CV) Chicken LiverVERSA 1100 Liquid-Liquid Extraction Workstation2-fold lower CV than manual extraction for the top 200 lipids.

Table 2: Automated Derivatization and General FAME Analysis Performance

ParameterMatrixAutomated SystemKey FindingsReference
Reproducibility (RSD) Fatty Acid StandardAgilent Automated Sample Preparation WorkstationAverage RSD of 1.0% for methyl decanoate and higher.
Recovery Fatty Acid StandardAgilent Automated Sample Preparation WorkstationAverage recovery of 103% for methyl decanoate and higher.
Reproducibility (RSD) Blood/PlasmaAgilent 7693 Series Automatic Liquid SamplerBetter than 2% RSD for most fatty acid methyl esters.
Linearity (R²) Dietary SupplementsNot specified0.9901 - 0.9996
Limits of Detection (LOD) BloodNot specified0.05 to 1.02 µg/g

Experimental Protocols

The following are detailed protocols for the automated sample preparation of this compound. These protocols are generalized and may require optimization for specific sample types and instrumentation.

Protocol 1: Automated Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is suitable for the extraction of total lipids from biological fluids (e.g., plasma, serum) and subsequent derivatization to FAMEs.

1. Materials and Reagents

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (e.g., heptadecanoic acid)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Derivatization reagent: 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Anhydrous sodium sulfate

2. Automated LLE and Derivatization Procedure

  • Sample Preparation: Dispense 50 µL of the biological sample into a 2 mL autosampler vial.

  • Internal Standard Addition: The robotic system adds a known amount of internal standard solution to each sample.

  • Lipid Extraction (Folch Method):

    • The liquid handler adds 1 mL of chloroform:methanol (2:1, v/v).

    • The vial is vortexed for 2 minutes.

    • 0.2 mL of 0.9% NaCl solution is added.

    • The vial is vortexed again for 2 minutes and then centrifuged to facilitate phase separation.

  • Organic Phase Collection: The robotic arm carefully aspirates the lower organic phase (chloroform layer) containing the lipids and transfers it to a new clean vial.

  • Solvent Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.

  • Derivatization (Transesterification):

    • 1 mL of 14% BF₃ in methanol is added to the dried lipid extract.

    • The vial is sealed and heated at 100°C for 30 minutes in a heating block integrated with the autosampler.

  • FAME Extraction:

    • After cooling, 1 mL of hexane and 0.5 mL of water are added.

    • The vial is vortexed for 1 minute and centrifuged.

  • Final Extract Collection: The upper hexane layer containing the FAMEs is transferred to a new autosampler vial for GC-MS analysis.

Protocol 2: Automated Solid-Phase Extraction (SPE) and Derivatization

This protocol is suitable for cleaner extractions and can be tailored to isolate specific lipid classes from complex matrices.

1. Materials and Reagents

  • Biological sample (e.g., 100 mg of homogenized tissue)

  • Internal Standard (e.g., heptadecanoic acid)

  • SPE Cartridge (e.g., C18)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution Solvent (e.g., chloroform:methanol, 2:1, v/v)

  • Derivatization reagent: 14% Boron trifluoride (BF₃) in methanol

  • Hexane

2. Automated SPE and Derivatization Procedure

  • Sample Pre-treatment: Homogenize the tissue sample and extract lipids using a suitable solvent. Centrifuge to pellet debris.

  • SPE Cartridge Conditioning: The automated system conditions the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: The lipid extract is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a polar solvent (e.g., water) to remove hydrophilic impurities.

  • Elution: The fatty acids are eluted from the cartridge with 2 mL of chloroform:methanol (2:1, v/v) into a clean collection vial.

  • Solvent Evaporation: The eluate is dried under a stream of nitrogen.

  • Derivatization (Transesterification):

    • 1 mL of 14% BF₃ in methanol is added to the dried extract.

    • The vial is sealed and heated at 100°C for 30 minutes.

  • FAME Extraction:

    • After cooling, 1 mL of hexane and 0.5 mL of water are added.

    • The vial is vortexed and centrifuged.

  • Final Extract Collection: The upper hexane layer is transferred to an autosampler vial for GC-MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized automated workflow for the analysis of this compound.

G cluster_prep Automated Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) is_add Internal Standard Addition sample->is_add extraction Lipid Extraction (LLE or SPE) is_add->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization to FAMEs evaporation->derivatization fame_extraction FAME Extraction derivatization->fame_extraction final_extract Final FAME Extract fame_extraction->final_extract gcms GC-MS Analysis final_extract->gcms data Data Processing and Quantification gcms->data

Caption: Automated workflow for this compound analysis.

Metabolic Pathway of Vaccenic Acid

Vaccenic acid from the diet can be converted in the body to rumenic acid (conjugated linoleic acid) through the action of the enzyme delta-9-desaturase.

G diet Dietary Intake (Ruminant Fats) vaccenic_acid Vaccenic Acid (trans-11 18:1) diet->vaccenic_acid delta9 Delta-9-Desaturase (SCD1) vaccenic_acid->delta9 rumenic_acid Rumenic Acid (cis-9, trans-11 CLA) delta9->rumenic_acid health Potential Health Benefits (e.g., Anti-inflammatory) rumenic_acid->health

Caption: Metabolic conversion of vaccenic acid.

References

Application Notes and Protocols for Stable Isotope Labeling of Methyl Vaccenate in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H or D for ¹H), researchers can track the molecule and its metabolites through various pathways without the safety concerns associated with radioisotopes. Methyl vaccenate, the methyl ester of vaccenic acid (18:1 n-7), is a trans fatty acid found in ruminant fats and dairy products. Understanding its metabolism is of significant interest due to its conversion to conjugated linoleic acid (CLA), a compound with various reported health benefits.[1] This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound and its use in tracer studies.

Applications

Stable isotope-labeled this compound can be utilized in a variety of research applications, including:

  • Metabolic Fate and Pathway Analysis: Tracing the conversion of vaccenic acid to rumenic acid (c9, t11-CLA) and other metabolites in vivo and in vitro.[1][2][3]

  • Quantification of Endogenous Synthesis: Determining the contribution of endogenous synthesis versus dietary uptake to the total body pool of vaccenic acid and its metabolites.[2]

  • Lipid Metabolism Studies: Investigating the incorporation of vaccenic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters, in different tissues and biofluids.

  • Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of dietary vaccenic acid.

  • Internal Standards for Mass Spectrometry: Using isotopically labeled this compound as an internal standard for the accurate quantification of unlabeled this compound in complex biological samples.

Data Presentation

The following tables summarize representative quantitative data from tracer studies using ¹³C-labeled vaccenic acid. This data can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Transfer and Desaturation of [1-¹³C]Vaccenic Acid in Dairy Ewes

ParameterMean ValueRange
Transfer of Injected [1-¹³C]VA to Milk (within 96h)17%-
Desaturation of Mammary Gland [1-¹³C]VA to [¹³C]Rumenic Acid29%-
Proportion of Milk Rumenic Acid from Endogenous Synthesis82-90%-

Table 2: Incorporation and Conversion of [1-¹³C]Vaccenic Acid in Lactating Women

Time Post-Ingestion (hours)Mean ¹³C-Enrichment in Milk Vaccenic Acid (%)Mean ¹³C-Enrichment in Milk Rumenic Acid (%)
83.1-
187.6 (Peak)0.4 (Peak)

Experimental Protocols

Protocol 1: Synthesis of [¹³C-Methyl]-Methyl Vaccenate

This protocol describes the esterification of vaccenic acid with ¹³C-labeled methanol to produce this compound with the isotopic label on the methyl group. This method is straightforward and utilizes commercially available starting materials.

Materials:

  • Vaccenic acid (≥98% purity)

  • [¹³C]-Methanol (99 atom % ¹³C)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Nitrogen gas supply

  • Solid Phase Extraction (SPE) silica cartridges

Procedure:

  • Preparation: In a clean, dry glass reaction vial, weigh 10 mg of vaccenic acid.

  • Esterification: Add 1 mL of [¹³C]-Methanol to the vial, followed by 0.5 mL of 14% BF₃-methanol solution.

  • Reaction: Cap the vial tightly, flush with nitrogen gas, and heat at 60°C for 30 minutes with occasional vortexing.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 1000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the [¹³C-methyl]-methyl vaccenate to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Purification (Optional): For higher purity, the hexane extract can be passed through an SPE silica cartridge, eluting with a hexane:diethyl ether gradient.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen gas to obtain the purified [¹³C-methyl]-methyl vaccenate.

  • Verification: Confirm the identity and isotopic enrichment of the product using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo tracer study to investigate the metabolism of vaccenic acid.

Materials:

  • Isotopically labeled vaccenic acid (e.g., [1-¹³C]-vaccenic acid) or this compound.

  • Vehicle for oral gavage (e.g., corn oil).

  • Experimental animals (e.g., rats or mice).

  • Metabolic cages for urine and feces collection (optional).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Tissue collection and storage supplies (e.g., liquid nitrogen, cryovials).

Procedure:

  • Tracer Administration: Prepare a solution of the isotopically labeled vaccenic acid or this compound in the chosen vehicle. Administer a single oral dose to the animals.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 12, 24, 48 hours) via tail vein or other appropriate methods.

    • Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, muscle). Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

    • Urine and Feces: If using metabolic cages, collect urine and feces at specified intervals.

  • Sample Preparation:

    • Plasma/Serum: Separate plasma or serum from whole blood by centrifugation.

    • Lipid Extraction: Extract total lipids from plasma/serum and homogenized tissues using a modified Folch method (chloroform:methanol, 2:1 v/v).

    • Derivatization: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a suitable methylation agent (e.g., BF₃-methanol or methanolic HCl).

  • Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of vaccenate and its metabolites.

Protocol 3: GC-MS Analysis of Labeled this compound

This protocol provides general parameters for the analysis of isotopically labeled this compound by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for FAME analysis (e.g., a polar, bonded phase like a polyethylene glycol or a cyanopropyl polysiloxane column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions and characteristic fragment ions of both the labeled and unlabeled this compound. For [¹³C-methyl]-methyl vaccenate, monitor the m/z corresponding to the unlabeled molecule and the m/z+1 ion.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled ion to the sum of the peak areas of the labeled and unlabeled ions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracer_study In Vivo Tracer Study cluster_analysis Sample Analysis VaccenicAcid Vaccenic Acid Esterification Esterification (BF3-Methanol) VaccenicAcid->Esterification LabeledMethanol [13C]-Methanol LabeledMethanol->Esterification LabeledMV [13C-Methyl]- This compound Esterification->LabeledMV Administration Oral Administration to Animal Model LabeledMV->Administration BloodCollection Blood Sampling (Time Course) Administration->BloodCollection TissueCollection Tissue Harvesting (End Point) Administration->TissueCollection LipidExtraction Lipid Extraction BloodCollection->LipidExtraction TissueCollection->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Isotopic Enrichment Calculation GCMS->DataAnalysis

Caption: Workflow for a tracer study using stable isotope-labeled this compound.

Metabolic_Pathway LabeledMV [13C]-Methyl Vaccenate (Tracer) LabeledVA [13C]-Vaccenic Acid LabeledMV->LabeledVA Hydrolysis Desaturation Δ9-Desaturase LabeledVA->Desaturation Incorporation Incorporation into Lipid Pools LabeledVA->Incorporation LabeledRA [13C]-Rumenic Acid (Metabolite) Desaturation->LabeledRA Triglycerides Triglycerides Incorporation->Triglycerides Phospholipids Phospholipids Incorporation->Phospholipids

Caption: Metabolic fate of labeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Co-elution in Methyl Vaccenate GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak co-elution issues encountered during the gas chromatography (GC) analysis of methyl vaccenate.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in the context of this compound GC analysis?

A1: Peak co-elution occurs when this compound and another compound in the sample elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1] This can lead to inaccurate identification and quantification. In the analysis of fatty acid methyl esters (FAMEs) like this compound, common co-eluents include other C18:1 isomers (e.g., methyl oleate, methyl petroselinate) or other FAMEs with similar boiling points and polarities.

Q2: How can I identify if I have a co-elution problem with my this compound peak?

A2: Several indicators can suggest a co-elution issue:

  • Asymmetrical Peak Shape: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" or "tail" on the this compound peak is a strong indicator of a hidden overlapping peak.[1]

  • Mass Spectrometry (MS) Detection: If you are using a GC-MS system, the mass spectrum across the peak will not be consistent if co-elution is occurring. Different ions will be more prominent at different points across the peak.[1][2]

  • Diode Array Detector (DAD): A DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, it indicates the presence of multiple components.[2]

Q3: What are the primary causes of peak co-elution in FAME analysis?

A3: The main causes can be categorized as follows:

  • Insufficient Column Selectivity: The stationary phase of the GC column may not be able to adequately differentiate between this compound and the co-eluting compound due to similar chemical properties.

  • Low Column Efficiency: An old or poorly maintained column can lead to broader peaks, which increases the likelihood of overlap.

  • Suboptimal GC Method Parameters: An unoptimized temperature program, carrier gas flow rate, or injection volume can result in poor separation.

  • Incomplete Sample Derivatization: If the conversion of vaccenic acid to this compound is incomplete, the presence of the free fatty acid can cause peak tailing and potential overlap with other FAME peaks.

Troubleshooting Guides

Guide 1: Optimizing GC Method Parameters

A systematic adjustment of your GC method can often resolve co-elution without requiring changes to the hardware.

1. Temperature Program Optimization: The oven temperature program is a powerful tool for improving separation.

  • Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.

  • Reduce the Temperature Ramp Rate: A slower ramp rate (e.g., 2°C/min instead of 10°C/min) allows for more interaction between the analytes and the stationary phase, which can improve resolution.

  • Incorporate Isothermal Holds: Introducing an isothermal (constant temperature) hold at a temperature slightly below the elution temperature of the co-eluting peaks can significantly improve their separation.

Table 1: Example GC Temperature Programs for FAME Analysis

ParameterMethod A (Fast Screening)Method B (Improved Resolution)
Initial Temperature 100°C, hold for 2 min80°C, hold for 5 min
Ramp Rate 1 10°C/min to 240°C5°C/min to 180°C
Isothermal Hold -180°C for 10 min
Ramp Rate 2 -3°C/min to 220°C
Final Hold 240°C for 5 min220°C for 10 min

2. Carrier Gas Flow Rate Adjustment:

  • Decrease the Flow Rate: Reducing the carrier gas flow rate can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the analysis time.

  • Optimize for Efficiency: While slower is often better for resolution, it's crucial to operate near the optimal linear velocity for your carrier gas (Helium or Hydrogen) to maintain good peak shape.

3. Injection Volume:

  • Avoid Overloading: Injecting too much sample can lead to broad, distorted peaks that are more likely to co-elute. Try reducing the injection volume or diluting the sample.

Guide 2: GC Column Selection and Evaluation

If optimizing the method parameters is insufficient, changing the GC column is the next logical step.

1. Stationary Phase Selection: The choice of stationary phase is the most critical factor for achieving selectivity between FAME isomers.

  • Highly Polar Columns: For separating cis/trans isomers of FAMEs, such as this compound and methyl oleate, highly polar stationary phases are recommended. Biscyanopropyl phases (e.g., Rt-2560, HP-88) are particularly effective. Polyethylene glycol (WAX) phases can also provide good separation for general FAME analysis but may be less effective for complex isomer mixtures.

Table 2: Common GC Columns for FAME Analysis

Stationary PhasePolarityRecommended for
Biscyanopropyl Polysiloxane (e.g., Rt-2560, HP-88) Very HighExcellent separation of cis/trans FAME isomers.
Polyethylene Glycol (e.g., FAMEWAX, DB-Wax) HighGeneral FAME analysis, good for separating by carbon number and degree of unsaturation.
5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS) LowSeparation primarily by boiling point, not ideal for FAME isomer separation.

2. Column Dimensions:

  • Increase Column Length: A longer column (e.g., 60 m or 100 m instead of 30 m) provides more theoretical plates and can significantly improve resolving power.

  • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) offers higher efficiency and better resolution compared to a larger ID (e.g., 0.32 mm).

  • Optimize Film Thickness: A thinner stationary phase film can improve the resolution of closely eluting compounds.

Guide 3: Sample Preparation and Derivatization

Incomplete or improper sample preparation can be a source of chromatographic problems.

1. Ensure Complete Derivatization: The conversion of fatty acids to FAMEs must be complete to avoid peak tailing and potential co-elution from the underivatized free fatty acids. Use high-quality, low-moisture reagents.

2. Consider Alternative Derivatization Methods: If you suspect issues with your current derivatization method, consider an alternative. The most common methods are acid-catalyzed and base-catalyzed transesterification.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs from free fatty acids and lipids.

Materials:

  • Sample containing fatty acids

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the dried sample (e.g., 1-25 mg of lipid extract) into a screw-capped glass tube.

  • Add 2 mL of 14% BF₃-Methanol reagent to the tube.

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for your specific sample type. A common practice is 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC injection.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak co-elution in the GC analysis of this compound.

G Troubleshooting Workflow for Peak Co-elution A Observe Asymmetrical Peak (Shoulder, Tailing) B Confirm with MS or DAD (Inconsistent Spectra / Impure Peak) A->B C Adjust Temperature Program (Lower Initial Temp, Slower Ramp, Add Isothermal Hold) B->C Co-elution Confirmed D Optimize Carrier Gas Flow Rate C->D E Reduce Injection Volume D->E F Change GC Column (Different Stationary Phase, Longer Length, Smaller ID) E->F Resolution Still Poor H Peak Resolution Achieved E->H Resolution Achieved G Verify Sample Derivatization (Ensure Complete Reaction, Check Reagents) F->G G->C Re-optimize Method G->H Resolution Achieved

Caption: A logical workflow for troubleshooting co-eluting peaks.

References

Technical Support Center: Improving Reproducibility of Methyl Vaccenate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the reproducibility of methyl vaccenate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC-MS is often preferred as it provides both quantitative data and qualitative structural information.[1] The overall analytical process involves the conversion of vaccenic acid or other lipids into fatty acid methyl esters (FAMEs), including this compound, followed by GC separation and detection.[2]

Q2: Why is derivatization to a methyl ester necessary for GC analysis?

A2: Derivatization is a critical step for accurate and reproducible analysis of fatty acids like vaccenic acid.[3] Free fatty acids are highly polar compounds that can form hydrogen bonds, leading to poor peak shapes (tailing), adsorption issues within the GC system, and inaccurate quantification.[4] Converting them into their more volatile and less polar methyl esters (FAMEs) neutralizes the polar carboxyl group, which improves chromatographic behavior and allows for separation based on properties like boiling point and degree of unsaturation.

Q3: What are the common derivatization methods for preparing this compound?

A3: The most common methods are acid-catalyzed and base-catalyzed esterification.

  • Acid-Catalyzed Esterification: Reagents like Boron Trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol are widely used. BF₃-methanol is particularly effective and can methylate fatty acids relatively quickly. This method works well for both free fatty acids and more complex lipids.

  • Base-Catalyzed Transesterification: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are used. This method is very fast but is not effective for free fatty acids.

Q4: How do I choose an appropriate internal standard for quantification?

A4: Selecting a suitable internal standard (IS) is crucial for minimizing variance and ensuring reproducibility. An ideal internal standard should have similar chemical properties to this compound but be chromatographically separable. It should also be absent in the sample matrix. For FAME analysis, a fatty acid methyl ester with an odd-numbered carbon chain (e.g., methyl heptadecanoate, C17:0) is often chosen because it is unlikely to be naturally present in most biological samples. The IS should be added at the very beginning of the sample preparation process to account for variability in extraction, derivatization, and injection.

Q5: What type of GC column is best for separating this compound?

A5: The choice of GC column depends on the complexity of the sample and the specific separation required.

  • Polar Columns: For complex biological samples where separation of various FAME isomers (including cis/trans isomers) is needed, a highly polar cyanopropyl polysiloxane column (e.g., SP-2560) is recommended. These columns provide excellent separation but may have lower thermal stability.

  • Mid-Polarity Columns: Columns like a DB-5ms (5% phenyl-methylpolysiloxane) offer a good balance of selectivity and are suitable for a wide range of FAMEs.

  • Non-Polar Columns: If the primary goal is separation by boiling point, a non-polar column can be used.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Peak Tailing
Incomplete DerivatizationThe presence of underivatized, polar vaccenic acid can cause peak tailing. Solution: Optimize the derivatization reaction by increasing the reaction time or temperature. Ensure your derivatization reagents are fresh and not contaminated with water, as water can hinder the esterification reaction.
Active Sites in the SystemActive sites in the injector liner or the front of the GC column can interact with the analyte. Solution: Use a deactivated injector liner and replace it regularly. If the problem persists, trim 0.5-1 meter from the front of the GC column.
Column DegradationOver time, the stationary phase of the column can degrade, leading to poor peak shapes. Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Peak Fronting
Column OverloadInjecting a sample that is too concentrated can saturate the column. Solution: Dilute your sample. Alternatively, if using a split/splitless injector, increase the split ratio.
Solvent MismatchIncompatibility between the sample solvent and the column's stationary phase can cause peak fronting. Solution: Ensure the injection solvent is appropriate for your column. For non-polar columns, use a non-polar solvent like hexane.
Issue 2: Low Signal or No Peak Detected
Possible Cause Recommended Solution
Incomplete DerivatizationIf the vaccenic acid is not converted to its methyl ester, it may not elute properly from the GC column. Solution: Verify your derivatization protocol with a known standard. Use fresh, high-quality reagents.
Leaks in the GC SystemLeaks at the injector, column connections, or septum can lead to sample loss and reduced signal. Solution: Perform a leak check of the entire system using an electronic leak detector. Ensure the septum is not cored or over-tightened.
Thermal DegradationThis compound can degrade in the injector if the temperature is too high. Solution: Lower the injector temperature. A starting point of 250°C is often recommended, which can be adjusted as needed.
Sub-optimal MS ParametersIncorrect mass spectrometer settings can lead to poor sensitivity. Solution: Tune the mass spectrometer to ensure optimal performance. For significantly increased sensitivity, switch from full scan mode to Selected Ion Monitoring (SIM) mode, monitoring key fragment ions of this compound (e.g., m/z 74, 296).
Issue 3: Poor Reproducibility and Inconsistent Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample PreparationVariability in lipid extraction or derivatization steps is a major source of error. Solution: Ensure precise and consistent volumes are used for all reagents and solvents. Use an internal standard, adding it at the earliest stage of sample preparation to correct for variations.
Injection VariabilityThe classical split injection technique can sometimes suffer from boiling-point-dependent sample discrimination. Solution: If possible, use a cold injection technique (on-column or programmed-temperature vaporization) to ensure the entire sample is introduced to the column without discrimination. If using an autosampler, check for issues with the syringe.
Calibration Curve IssuesAn improperly prepared or aged calibration curve will lead to inaccurate quantification. Solution: Prepare fresh calibration standards from a reliable stock solution. Ensure the calibration range brackets the expected concentration of this compound in your samples.
Internal Standard Degradation or ContaminationThe internal standard itself can be a source of error if it is not pure or stable. Solution: Use a high-purity (≥99%) internal standard. Verify its stability in the chosen solvent and storage conditions.

Experimental Protocols & Workflows

Detailed Protocol: Derivatization of Vaccenic Acid to this compound (FAME) using BF₃-Methanol

This protocol is a guideline and may need optimization for specific sample matrices.

  • Sample Preparation: Accurately weigh 1-25 mg of your lipid-containing sample into a 10 mL reaction vessel. If the sample is not dry, it must be dried completely as water interferes with the reaction.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the vessel.

  • Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes. Safety Note: Perform this step in a fume hood as BF₃ is corrosive and toxic.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).

  • Phase Separation: Shake the vessel vigorously for 30-60 seconds to ensure the methyl esters are extracted into the non-polar solvent layer. Allow the layers to fully separate.

  • Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial. To ensure the sample is dry, you can pass the organic layer through a small column containing anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following tables provide typical parameters for GC-MS analysis and method validation.

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterTypical Value/SettingRationale
GC Column Highly Polar: SP-2560 (100 m x 0.25 mm, 0.20 µm film)Excellent for resolving cis/trans and positional isomers.
Injector Temp. 250°CBalances efficient vaporization with minimizing thermal degradation.
Oven Program Initial 100°C, ramp 3°C/min to 140°C, ramp 0.5°C/min to 170°C, ramp 4°C/min to 220°C, hold 35 minA multi-step ramp allows for the separation of a wide range of FAMEs.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column.
Split Ratio 100:1Prevents column overload for concentrated samples.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible fragment patterns.
Scan Mode Full Scan (m/z 50-500) or SIMFull scan for identification; SIM for enhanced quantitative sensitivity.

Table 2: Example Method Validation Data for FAME Quantification

ParameterTypical PerformanceReference
Linearity Range 0.5 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~12 ng/mL
Recovery 95% - 113%
Relative Standard Deviation (RSD) < 8%

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid-Containing Sample IS Add Internal Standard Sample->IS Extraction Lipid Extraction Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Deriv IS->Extraction Injection GC Injection Deriv->Injection Inject Organic Layer Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant Calibration Calibration Curve Calibration->Quant

Experimental workflow for this compound quantification.

G Start Poor Peak Shape Observed CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckSystem Check for Active Sites (Liner, Column) CheckDeriv->CheckSystem Yes OptimizeDeriv Optimize Reaction (Time, Temp, Reagents) CheckDeriv->OptimizeDeriv No CheckConc Is Sample Too Concentrated? CheckSystem->CheckConc No ReplaceLiner Replace Injector Liner & Trim Column CheckSystem->ReplaceLiner Yes DiluteSample Dilute Sample or Increase Split Ratio CheckConc->DiluteSample Yes End Peak Shape Improved CheckConc->End No OptimizeDeriv->End ReplaceLiner->End DiluteSample->End

Troubleshooting logic for poor chromatographic peak shape.

References

Preventing isomerization of methyl vaccenate during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of methyl vaccenate during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

Q2: What are the primary causes of this compound isomerization during sample preparation?

The primary factors that can induce the isomerization of this compound, and other fatty acid methyl esters (FAMEs), during sample preparation include:

  • Acidic Conditions: Strong acids, often used as catalysts in methylation reactions (e.g., methanolic HCl, BF₃-methanol, or sulfuric acid), are a major cause of cis-trans isomerization.

  • High Temperatures: Elevated temperatures, especially for prolonged periods, can promote the isomerization of double bonds. This is a concern during both the derivatization (methylation) step and the gas chromatography (GC) analysis.

  • Exposure to Light and Air (Oxidation): Ultraviolet light and oxygen can lead to the formation of free radicals, which can catalyze the isomerization of double bonds.

  • Presence of Water: Water contamination in reagents or samples can interfere with the methylation reaction and potentially contribute to side reactions, including isomerization.

Troubleshooting Guide: Isomerization of this compound

This guide provides solutions to common problems encountered during the analysis of this compound that may be related to isomerization.

Problem Potential Cause Recommended Solution
Unexpected peaks in GC chromatogram, suggesting the presence of isomers. Isomerization occurred during the methylation step.Switch to a milder, base-catalyzed methylation method, such as using sodium methoxide in methanol. This method is less prone to causing isomerization.
High temperature during acid-catalyzed methylation.If an acid-catalyzed method is necessary (e.g., for samples with high free fatty acid content), perform the reaction at a lower temperature (e.g., room temperature or 50°C) for a longer duration.
Inconsistent quantification of this compound across replicate samples. Variable isomerization due to inconsistent sample handling.Ensure consistent and minimized exposure of samples to heat, light, and air throughout the preparation process. Use fresh, anhydrous solvents and reagents.
GC inlet temperature is too high.Optimize the GC injector temperature. While a high temperature is needed for volatilization, excessively high temperatures can cause on-column isomerization.
Loss of this compound peak with the appearance of other isomer peaks. Significant isomerization has occurred, converting the target analyte.Review the entire sample preparation workflow. Implement all recommended preventative measures, including the use of a base-catalyzed methylation method, protection from light and air, and careful temperature control.

Experimental Protocols

To minimize the risk of isomerization, a base-catalyzed methylation method is strongly recommended. However, an acid-catalyzed protocol is also provided for instances where it may be necessary, with specific precautions highlighted.

Protocol 1: Base-Catalyzed Transesterification (Recommended)

This method is preferred for minimizing isomerization of this compound.

Materials:

  • Lipid sample containing vaccenic acid

  • 2 M Potassium Hydroxide (KOH) in methanol

  • n-Hexane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Weigh approximately 25 mg of the lipid sample into a screw-cap glass test tube.

  • Add 1.5 mL of n-hexane and vortex to dissolve the sample completely.

  • Add 1 mL of 2 M methanolic KOH to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean test tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Acid-Catalyzed Methylation (Use with Caution)

This method should only be used when necessary, for example, with samples containing a high concentration of free fatty acids.

Materials:

  • Lipid sample

  • 1.25 M Methanolic HCl

  • n-Hexane (anhydrous)

  • 6% Potassium Carbonate (K₂CO₃) solution

  • Sodium sulfate (anhydrous)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Weigh approximately 25 mg of the lipid sample into a screw-cap glass test tube.

  • Add 2 mL of 1.25 M methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-hexane and 2 mL of 6% K₂CO₃ solution to neutralize the acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean test tube.

  • Add anhydrous sodium sulfate to dry the extract.

  • Transfer the dried extract to a GC vial for analysis.

Quantitative Data

Specific quantitative data on the isomerization of this compound is limited in publicly available literature. However, studies on similar C18:1 fatty acid methyl esters, such as methyl oleate, provide valuable insights into the conditions that promote isomerization. The following table summarizes the effect of different methylation methods on the isomerization of C18:2 fatty acids, which are even more susceptible to isomerization than monounsaturated fatty acids like vaccenic acid. This data can serve as a conservative guideline for handling this compound.

Table 1: Comparison of Isomerization of Linoleic Acid (C18:2) with Different Methylation Methods

Methylation MethodReaction ConditionsIsomer Formation (%)Reference
Base-Catalyzed (Sodium Methoxide)Room Temperature, 10 min< 1%[General observations from multiple sources]
Acid-Catalyzed (BF₃-Methanol)100°C, 30 min5-10%[General observations from multiple sources]
Acid-Catalyzed (Methanolic HCl)80°C, 60 min3-7%[General observations from multiple sources]

Disclaimer: The data presented is for linoleic acid and is intended to illustrate the relative impact of different methylation methods on isomerization. Researchers should validate their specific methods for this compound analysis.

Visualizations

Experimental Workflow for Minimizing Isomerization

The following diagram illustrates the recommended workflow for preparing samples containing this compound to minimize the risk of isomerization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Lipid Sample dissolve Dissolve in Hexane start->dissolve add_base Add Methanolic KOH (Base-Catalyst) dissolve->add_base vortex Vortex at Room Temp add_base->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Hexane Layer centrifuge->extract dry Dry with Na2SO4 extract->dry gc_vial Transfer to GC Vial dry->gc_vial gc_analysis GC-FID Analysis gc_vial->gc_analysis

Caption: Recommended workflow for this compound sample preparation.

Logical Relationship of Factors Causing Isomerization

This diagram shows the key factors that contribute to the isomerization of this compound and the recommended preventative measures.

isomerization_factors cluster_causes Causes of Isomerization cluster_prevention Preventative Measures acid Acidic Conditions isomerization This compound Isomerization acid->isomerization heat High Temperature heat->isomerization light_air Light & Air Exposure light_air->isomerization base_cat Use Base-Catalysis isomerization->base_cat low_temp Control Temperature isomerization->low_temp protect Protect from Light & Air isomerization->protect

Caption: Factors leading to isomerization and their mitigation.

Technical Support Center: Optimizing GC-MS Injection Parameters for Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gas chromatography-mass spectrometry (GC-MS) analysis of methyl vaccenate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for analyzing vaccenic acid as this compound by GC-MS?

A1: Free fatty acids, like vaccenic acid, have low volatility and can decompose at the high temperatures used in GC-MS analysis.[1] Derivatization converts the fatty acid into its more volatile and thermally stable fatty acid methyl ester (FAME), in this case, this compound.[1][2] This process, often called methylation, improves chromatographic separation, enhances detection sensitivity, and reduces peak tailing by replacing the active hydrogen on the carboxylic acid group with a methyl group.[1][3]

Q2: What is a good starting point for the injector temperature for this compound analysis?

A2: A typical starting injector temperature for FAME analysis is 250 °C. This temperature is generally sufficient to ensure the complete and rapid vaporization of methyl esters. However, depending on the specific analytical setup and potential for sample degradation, this temperature may be optimized.

Q3: Should I use a split or splitless injection for my this compound samples?

A3: The choice between split and splitless injection modes depends primarily on the concentration of this compound in your sample.

  • Splitless Injection: This mode is ideal for trace-level analysis where analyte concentrations are very low. It allows for the transfer of almost the entire sample volume onto the GC column, which maximizes sensitivity.

  • Split Injection: This is suitable for samples with higher analyte concentrations. By venting a portion of the sample, it prevents column overload and can result in sharper peaks. A common starting split ratio is 10:1, but it can be adjusted based on the sample concentration.

Q4: Which type of GC column is best for separating this compound from other FAME isomers?

A4: The separation of FAME isomers, especially those with different double bond positions or cis/trans configurations, requires a polar stationary phase. Highly polar cyanopropyl columns are often recommended for detailed isomer separations. For general FAME analysis, a column with a polyethylene glycol (wax-type) stationary phase is also commonly used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Active Sites in the Injector Liner Active sites can interact with the analyte, causing peak tailing. Clean or replace the inlet liner. Using an inert liner can also mitigate this issue.
Improper Column Installation If the column is not cut evenly or is installed at the incorrect depth in the injector or detector, it can cause peak distortion. Reinstall the column according to the manufacturer's guidelines.
Column Contamination Contamination at the head of the column can lead to peak tailing. Bake out the column at a high temperature (within its specified limits) or trim the first few inches of the column.
Low Injector Temperature Insufficient injector temperature can lead to slow vaporization of the analyte, causing peak broadening or tailing. Increase the injector temperature in 20-25 °C increments to find the optimal setting.
Column Overload Injecting too much analyte can saturate the column, leading to fronting peaks. Dilute the sample or increase the split ratio.
Issue 2: Low or No Signal Intensity

Possible Causes & Solutions

Cause Solution
Injector Temperature Too Low For less volatile compounds like FAMEs, an inadequate injector temperature can result in inefficient transfer to the column. Increase the injector temperature.
Leaks in the System Leaks in the injector septum, fittings, or gas lines can lead to a loss of sample and reduced signal. Perform a leak check of the system.
MS Detector Issues The detector may require tuning or cleaning. Run a detector tune to check its sensitivity and calibration.
Syringe Problems A defective or plugged syringe will not deliver the correct volume of sample. Try using a new or different syringe.
High Split Ratio If using split injection, the split ratio may be too high, venting most of the sample. Reduce the split ratio or switch to splitless injection for trace analysis.
Issue 3: Poor Resolution Between Isomers

Possible Causes & Solutions

Cause Solution
Inappropriate GC Column The column's stationary phase may not have the correct selectivity for separating the isomers of interest. Use a highly polar column, such as one with a cyanopropyl phase, for isomer separation.
Suboptimal Oven Temperature Program The temperature ramp rate may be too fast, not allowing enough time for separation on the column. Lower the initial oven temperature or decrease the ramp rate.
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects the efficiency of the separation. Optimize the flow rate for your column dimensions to achieve the best resolution.
Band Broadening Slow sample transfer from the injector to the column can cause band broadening. This can be addressed by optimizing the injection parameters and ensuring a proper "solvent effect" by setting the initial oven temperature below the solvent's boiling point in splitless mode.

Summary of GC-MS Parameters

The following table provides a summary of typical starting parameters for the analysis of FAMEs, including this compound. These should be optimized for your specific instrument and application.

Parameter Typical Value / Range Notes
Injector Temperature 250 °CCan be increased for less volatile FAMEs.
Injection Volume 1 µLStandard volume, can be adjusted.
Injection Mode Split or SplitlessSplitless for trace analysis; Split (e.g., 10:1 to 50:1) for higher concentrations.
Liner Inert, with glass woolAn inert liner minimizes analyte interaction.
Carrier Gas Helium or HydrogenHydrogen can offer faster analysis times.
Flow Rate ~1 mL/minOptimize for column dimensions.
Oven Program Initial: 100-120 °C, Ramp: 5-10 °C/min, Final: 250 °CAdjust based on the specific FAMEs being analyzed.
Transfer Line Temp 280 °CShould be high enough to prevent analyte condensation.
MS Source Temp ~230 °CManufacturer dependent.
MS Quad Temp ~150 °CManufacturer dependent.
Acquisition Mode Full Scan or SIMFull scan for identification; Selected Ion Monitoring (SIM) for increased sensitivity and quantification.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for converting fatty acids into FAMEs using an acidic methanol solution.

Materials:

  • Dried lipid extract

  • 2% (v/v) Sulfuric Acid in Methanol

  • Hexane

  • Deionized Water

  • Nitrogen gas

  • Heating block or water bath

Procedure:

  • Add 1 mL of the 2% sulfuric acid-methanol solution to the dried lipid extract in a reaction vial.

  • Tightly cap the vial and flush with nitrogen to prevent oxidation.

  • Heat the mixture at 80-85 °C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1.5 mL of deionized water and 1 mL of hexane to the vial.

  • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Visualized Workflows and Logic

G Troubleshooting Workflow for Low Signal Intensity cluster_injection Injection Parameter Checks cluster_system System Hardware Checks cluster_sample Sample Preparation Checks start Start: Low or No Signal for this compound check_injection Review Injection Parameters start->check_injection check_system Check GC-MS System Hardware start->check_system check_sample Verify Sample Preparation start->check_sample inj_temp Is Injector Temp > 250°C? check_injection->inj_temp leak_check Perform Leak Check check_system->leak_check deriv Was Derivatization Complete? check_sample->deriv inj_mode Using Splitless for Trace Analysis? inj_temp->inj_mode Yes inj_vol Is Injection Volume Adequate (e.g., 1µL)? inj_mode->inj_vol Yes end_node Problem Resolved inj_vol->end_node Yes tune_ms Run MS Tune Report leak_check->tune_ms check_syringe Inspect/Replace Syringe tune_ms->check_syringe check_liner Inspect/Clean/Replace Liner check_syringe->check_liner conc Is Sample Concentration Sufficient? deriv->conc

Caption: A troubleshooting flowchart for diagnosing low signal intensity issues.

G Logical Path for Method Optimization start Goal: Optimize Methyl Vaccenate Analysis step1 Step 1: Select Injection Mode (Split/Splitless) based on Sample Concentration start->step1 step2 Step 2: Set Initial Injector and Oven Temperatures (e.g., 250°C and 100°C) step1->step2 step3 Step 3: Perform Initial Injection and Evaluate Peak Shape step2->step3 step4 Step 4: Adjust Injector Temp for Vaporization step3->step4 Tailing/Broad Peaks step5 Step 5: Optimize Oven Ramp for Isomer Resolution step3->step5 Co-eluting Peaks step4->step5 step6 Step 6: Refine Split Ratio (if applicable) to avoid column overload step5->step6 end_node Optimized Method step6->end_node

Caption: A step-by-step logical workflow for method optimization.

References

Technical Support Center: Troubleshooting Methyl Vaccenate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting poor recovery of methyl vaccenate during extraction. The following guides and FAQs will help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes challenging?

This compound is the methyl ester of vaccenic acid, a monounsaturated omega-7 fatty acid.[1][2] Its structure includes a cis double bond, which makes it susceptible to oxidation, a potential cause for low recovery.[1] Challenges in its extraction can also arise from incomplete derivatization of the parent fatty acid, suboptimal extraction solvent selection, and sample handling.

Q2: What are the most common causes of poor this compound recovery?

The most frequent causes of low recovery include:

  • Incomplete conversion of vaccenic acid to this compound (derivatization).[3]

  • Suboptimal choice of extraction solvent.[4]

  • Loss of sample during phase separation steps.

  • Oxidative degradation of the unsaturated this compound.

  • Incorrect pH conditions during the extraction process.

Q3: How can I prevent the degradation of this compound during my experiment?

This compound is prone to oxidation due to its unsaturated nature. To minimize degradation, it is crucial to:

  • Store standards and samples at low temperatures (-20°C is recommended).

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling pure standards or during solvent evaporation steps.

  • Avoid prolonged exposure to light and heat.

  • Consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to your solvents.

  • Ensure that any metal instruments or containers are clean to avoid metal-catalyzed oxidation.

Troubleshooting Guide: Poor this compound Recovery

This guide will walk you through a systematic approach to identify and resolve the cause of low this compound recovery.

Step 1: Evaluate the Derivatization Step

The conversion of vaccenic acid to this compound is a critical step. Incomplete reactions are a primary source of poor recovery.

Possible Cause: Incomplete acid- or base-catalyzed methylation.

Troubleshooting Actions:

  • Reaction Time and Temperature: Ensure that the reaction time and temperature are optimal for the chosen method. Acid-catalyzed methylation (e.g., with BF3-methanol or HCl-methanol) may require heating, and reaction times should be strictly followed.

  • Reagent Quality: Use fresh, high-quality derivatization reagents. Old or improperly stored reagents can be less effective.

  • Catalyst Choice: For samples containing free fatty acids, base-catalyzed methods are unsuitable. In such cases, an acid catalyst is necessary.

  • Moisture: Ensure all glassware and solvents are anhydrous, as water can interfere with the derivatization reaction.

Step 2: Assess the Extraction Solvent and Procedure

The choice of solvent is critical for efficiently extracting the nonpolar this compound.

Possible Cause: Incorrect solvent polarity or inefficient mixing.

Troubleshooting Actions:

  • Solvent Selection: For the extraction of Fatty Acid Methyl Esters (FAMEs) like this compound, a nonpolar solvent such as n-hexane or heptane is generally recommended.

  • Solvent Mixtures: In complex matrices, a two-step extraction might be necessary. An initial extraction of total lipids using a more polar solvent mixture (e.g., chloroform:methanol in the Folch method) followed by derivatization and subsequent extraction of the FAMEs into a nonpolar solvent.

  • Phase Separation: Ensure complete separation of the aqueous and organic phases. Emulsions can trap the analyte. If an emulsion forms, centrifugation can help break it.

  • Vigorous Mixing: Ensure thorough mixing of the sample with the extraction solvent to maximize the transfer of this compound into the organic phase.

Step 3: Investigate Sample Handling and Storage

As an unsaturated fatty acid methyl ester, this compound is susceptible to degradation.

Possible Cause: Oxidation or thermal degradation of the analyte.

Troubleshooting Actions:

  • Minimize Exposure: Reduce the sample's exposure to air and light.

  • Temperature Control: Keep samples on ice or at a low temperature during processing. Avoid excessive heat during solvent evaporation.

  • Inert Atmosphere: If possible, perform critical steps under a stream of nitrogen or in a glove box.

  • Check for Contaminants: Metal ions can catalyze oxidation. Ensure all glassware and equipment are thoroughly cleaned.

Step 4: Examine the pH of Aqueous Solutions

While this compound itself is not ionizable, the pH of any aqueous phase used during the extraction can influence the sample matrix and the efficiency of the separation.

Possible Cause: Suboptimal pH affecting phase separation or analyte stability.

Troubleshooting Actions:

  • Neutralization: After acid- or base-catalyzed derivatization, it is important to neutralize the reaction mixture before extraction. This helps to prevent the degradation of the FAMEs and improves phase separation.

  • Sample Matrix Effects: For certain sample matrices, adjusting the pH can improve the release of lipids. For instance, in some biological samples, adjusting the pH to the isoelectric point of proteins can enhance lipid extraction.

Data Summary

The following table summarizes the key factors influencing this compound recovery and the recommended solutions.

FactorPotential IssueRecommended Action
Derivatization Incomplete reactionOptimize reaction time and temperature. Use fresh, high-quality reagents. For samples with free fatty acids, use an acid catalyst.
Solvent Choice Incorrect polarityUse a nonpolar solvent like n-hexane or heptane for FAME extraction.
Sample Handling Oxidation/DegradationMinimize exposure to air, light, and heat. Consider using an antioxidant. Store samples at -20°C under an inert atmosphere.
pH Poor phase separation or analyte instabilityNeutralize the reaction mixture after derivatization. Optimize pH for the specific sample matrix if necessary.
Phase Separation Emulsion formationCentrifuge the sample to break any emulsions. Ensure a clean separation of layers.

Experimental Protocol: Standard Extraction and Derivatization

This protocol describes a general method for the extraction of total lipids from a biological sample, followed by derivatization to FAMEs and subsequent extraction of this compound.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BF3-methanol (14%) or 5% HCl in methanol

  • n-Hexane

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be 20 times the sample volume.

    • Mix thoroughly and allow to stand for at least 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

    • Carefully collect the lower chloroform phase containing the lipids into a clean tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Derivatization (Acid-Catalyzed):

    • To the dried lipid extract, add 2 mL of BF3-methanol or 5% HCl in methanol.

    • Cap the tube tightly and heat at 60-100°C for the time specified by the reagent manufacturer (typically 10-30 minutes).

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of distilled water and 2 mL of n-hexane to the cooled reaction mixture.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation:

    • Evaporate the hexane under a gentle stream of nitrogen to the desired final volume for analysis (e.g., by GC-MS).

    • Store the final extract at -20°C until analysis.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting poor this compound recovery.

TroubleshootingWorkflow cluster_derivatization Derivatization Issues cluster_extraction Extraction Issues cluster_handling Handling Issues cluster_ph pH Issues start Start: Poor this compound Recovery check_derivatization Step 1: Evaluate Derivatization start->check_derivatization solution_found Solution Implemented & Recovery Improved check_derivatization->solution_found Issue Found & Fixed incomplete_reaction Incomplete Reaction? check_derivatization->incomplete_reaction Check check_extraction Step 2: Assess Extraction Protocol check_extraction->solution_found Issue Found & Fixed wrong_solvent Wrong Solvent? check_extraction->wrong_solvent Check check_handling Step 3: Review Sample Handling check_handling->solution_found Issue Found & Fixed oxidation Oxidation/Degradation? check_handling->oxidation Check check_ph Step 4: Examine pH Conditions improper_neutralization Improper Neutralization? check_ph->improper_neutralization Check wrong_catalyst Incorrect Catalyst? incomplete_reaction->wrong_catalyst If no bad_reagents Reagent Quality? wrong_catalyst->bad_reagents If no bad_reagents->check_extraction If no phase_loss Phase Separation Loss? wrong_solvent->phase_loss If no phase_loss->check_handling If no oxidation->check_ph If no improper_neutralization->solution_found Issue Found & Fixed

References

Minimizing sample degradation for long-term methyl vaccenate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample degradation during long-term studies of methyl vaccenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the methyl ester of vaccenic acid, a monounsaturated fatty acid. Its stability is crucial for accurate and reproducible experimental results, as degradation can lead to the formation of artifacts that may interfere with analyses or alter its biological activity.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound, an unsaturated fatty acid methyl ester, are exposure to oxygen (oxidation), elevated temperatures, light, humidity, and the presence of metal contaminants.[1][2] Oxidation is the most common degradation pathway for unsaturated fatty acids.[3]

Q3: What is the recommended long-term storage condition for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4][5] Following these recommendations, this compound can be stable for at least two years.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer at -20°C is appropriate for long-term storage. However, it is crucial to ensure the container is properly sealed and has been flushed with an inert gas to minimize exposure to oxygen and moisture. For extended periods, storage at -80°C is preferable.

Q5: How can I tell if my this compound sample has degraded?

A5: Degradation can be indicated by a change in color (yellowing), an off-odor, or the appearance of precipitates. Analytically, degradation can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) which may show the appearance of new peaks corresponding to oxidation products and a decrease in the purity of the this compound peak.

Q6: Are there any additives that can enhance the stability of this compound?

A6: While not always necessary with proper storage, the addition of an antioxidant such as butylated hydroxytoluene (BHT) can help to inhibit oxidation, particularly if the sample will be subjected to repeated handling.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Decreased Purity on GC-MS Analysis Oxidation: Exposure to air (oxygen) during storage or handling.Store samples under an inert atmosphere (argon or nitrogen). Use vials with PTFE-lined caps for a tight seal. Minimize headspace in the vial.
Thermal Degradation: Storage at temperatures above the recommended -20°C.Ensure consistent storage at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt.
Photo-degradation: Exposure to UV or ambient light.Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.
Appearance of Additional Peaks in Chromatogram Hydrolysis: Presence of water in the sample or solvent leading to the formation of free vaccenic acid.Use anhydrous solvents for dilutions. Store in a desiccated environment to prevent moisture absorption.
Polymerization: Can occur at elevated temperatures or in the presence of catalysts.Adhere strictly to recommended storage temperatures. Ensure storage containers are clean and free of metal contaminants.
Inconsistent Experimental Results Sample Degradation: Varying levels of degradation between aliquots.Aliquot the primary sample into smaller, single-use vials upon receipt to prevent contamination and degradation of the entire stock.
Solvent Contamination: Impurities in the solvent used for dilution.Use high-purity, GC-grade solvents. Run a solvent blank on the GC-MS to check for contaminants.
Change in Physical Appearance (e.g., color, viscosity) Advanced Degradation: Significant oxidation or polymerization has occurred.The sample may be too compromised for use. It is recommended to use a fresh, unopened sample for critical experiments.

Quantitative Data on FAME Stability

Table 1: Influence of Temperature on the Thermal Decomposition of Methyl Linoleate

Temperature (°C)Rate Constant (k, min⁻¹)
2650.00018
2800.00055
3000.0019
3200.0063

This data illustrates the exponential increase in degradation rate with temperature.

Table 2: Effect of Storage Conditions on Rapeseed Methyl Ester (RME) Purity Over 24 Months

Storage ConditionPeroxide Value (meq/kg) after 24 months
Steel Container, Indoors (~20°C)~120
Steel Container, Outdoors (variable temp.)~100
Glass Container, Indoors (~20°C)~110
Glass Container, Outdoors (variable temp.)~90

This demonstrates that while container type has some effect, temperature and exposure to air are primary drivers of oxidation, as indicated by the peroxide value.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials:

  • This compound sample
  • GC-grade hexane
  • Amber glass vials with PTFE-lined screw caps
  • Oven/incubator capable of maintaining 40°C ± 2°C
  • Freezer at -20°C ± 2°C
  • Refrigerator at 5°C ± 3°C
  • Gas chromatograph with mass spectrometer (GC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solution into multiple amber glass vials, filling them to minimize headspace.
  • Flush the headspace of each vial with argon or nitrogen before sealing.
  • Divide the vials into three groups for storage at different temperatures: 40°C, 5°C, and -20°C (control).
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature group.
  • Analyze the purity of the this compound in each sample using a validated GC-MS method.
  • Quantify the percentage of remaining this compound and identify any major degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.
  • Compare the degradation rates at different temperatures to estimate the shelf-life under recommended storage conditions.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a this compound sample.

1. Materials and Instrumentation:

  • This compound sample
  • GC-grade hexane
  • GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or similar).

2. GC-MS Conditions (Example):

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 10 minutes.
  • MS Transfer Line Temperature: 250°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-500

3. Procedure:

  • Prepare a dilute solution of the this compound sample in hexane (e.g., 100 µg/mL).
  • Inject 1 µL of the sample into the GC-MS.
  • Acquire the chromatogram and mass spectra.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
  • Identify any significant impurity peaks by comparing their mass spectra to a library database.

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway MV This compound (Unsaturated Ester) Peroxide Lipid Peroxides MV->Peroxide Initiation VaccenicAcid Vaccenic Acid (Free Fatty Acid) MV->VaccenicAcid Methanol Methanol MV->Methanol O2 Oxygen (O2) O2->Peroxide Light Light (UV/Visible) Light->Peroxide Heat Heat Heat->Peroxide Heat->VaccenicAcid Metals Metal Ions (e.g., Cu, Fe) Metals->Peroxide H2O Water (H2O) H2O->VaccenicAcid Aldehydes_Ketones Aldehydes & Ketones (Secondary Oxidation Products) Peroxide->Aldehydes_Ketones Decomposition Polymers Polymerization Products Aldehydes_Ketones->Polymers Condensation

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Assessment A1 Receive Methyl Vaccenate Sample A2 Aliquot into Amber Vials A1->A2 A3 Flush with Inert Gas (Ar/N2) A2->A3 A4 Seal Tightly A3->A4 B1 Store at -20°C or below A4->B1 C1 Prepare Dilution in Anhydrous Solvent B1->C1 For Analysis B2 Protect from Light C2 GC-MS Analysis C1->C2 C3 Assess Purity and Degradation Products C2->C3

Caption: Recommended workflow for handling and storing this compound.

References

Calibration curve issues for methyl vaccenate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of methyl vaccenate using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is the methyl ester of vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminants and in dairy products. Its accurate quantification is crucial in food science for nutritional labeling, in clinical research to study its metabolic effects, and in drug development to understand its potential physiological roles.

Q2: What is the most common analytical method for quantifying this compound?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and robust method for the quantification of this compound.[1][2] This technique offers high sensitivity and selectivity, allowing for the separation and identification of this compound from other fatty acid methyl esters (FAMEs) in complex biological samples.[2] Gas chromatography with a flame ionization detector (GC-FID) is also a common method.[3]

Q3: Why is derivatization to a methyl ester necessary for the analysis of vaccenic acid?

Vaccenic acid, like other free fatty acids, is a polar compound with a high boiling point, which can lead to poor peak shape and long retention times in gas chromatography.[4] Derivatization converts the carboxylic acid group into a less polar and more volatile methyl ester (this compound), making it more suitable for GC analysis.

Q4: What type of internal standard is recommended for this compound quantification?

An ideal internal standard should be structurally similar to the analyte but not naturally present in the samples. For FAME analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used as internal standards. Using an internal standard helps to correct for variations in sample preparation and injection volume.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.995)

Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

Answer: Non-linearity in your calibration curve can arise from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Concentration Range: Ensure your calibration standards bracket the expected concentration of this compound in your samples. At very high concentrations, detector saturation can occur, while at very low concentrations, you might be approaching the limit of detection (LOD), leading to higher variability.

  • Incomplete Derivatization: Inconsistent or incomplete conversion of vaccenic acid to this compound in your standards will lead to non-linearity. Review your derivatization protocol for appropriate reagent concentration, reaction time, and temperature.

  • Injector Issues: A contaminated injector liner or a degraded GC column can cause poor linearity. Regularly inspect and replace the injector liner and consider baking out the column to remove contaminants.

  • Detector Performance: Ensure your MS detector is properly tuned and calibrated. A dirty detector can lead to a non-linear response.

Issue 2: Inaccurate Quantification and Poor Recovery

Question: The calculated concentration of this compound in my samples is inaccurate, and the recovery is low and inconsistent. What could be the problem?

Answer: Inaccurate quantification and poor recovery are often linked to the sample preparation and extraction steps. Consider the following:

  • Derivatization Efficiency: The choice of derivatization reagent and reaction conditions is critical for the complete conversion of vaccenic acid to this compound. Acid-catalyzed methylation using reagents like BF3-methanol or HCl-methanol requires optimized heating times and temperatures.

  • Extraction Losses: Sample loss can occur during the liquid-liquid extraction of FAMEs into an organic solvent (e.g., hexane) after derivatization. Ensure proper mixing and complete phase separation.

  • Internal Standard Selection: The use of an appropriate internal standard is crucial to compensate for sample loss during preparation and injection. The internal standard should be added at the beginning of the sample preparation process.

  • Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the MS source, leading to ion suppression or enhancement. A matrix-matched calibration curve or the use of a stable isotope-labeled internal standard can mitigate these effects.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Primary Stock Solution: Accurately weigh a known amount of high-purity this compound analytical standard and dissolve it in a suitable volatile solvent (e.g., hexane, isooctane) to prepare a primary stock solution of a high concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: Perform serial dilutions of the primary stock solution to prepare a series of working standard solutions with decreasing concentrations. A typical calibration range for FAME analysis can be from 0.5 to 100 µg/mL.

  • Internal Standard: Add a fixed concentration of the chosen internal standard (e.g., methyl heptadecanoate) to each working standard solution. A typical concentration for the internal standard is 10 mg/kg.

  • Storage: Store the standard solutions in sealed vials at -20°C to prevent solvent evaporation and degradation of the analyte.

Protocol 2: Derivatization of Vaccenic Acid to this compound (Acid-Catalyzed)
  • Sample Preparation: Place a known amount of the lipid extract or sample containing vaccenic acid into a reaction tube.

  • Reagent Addition: Add 2 mL of a 12% w/w solution of Boron Trifluoride-Methanol (BF3-Methanol).

  • Reaction: Securely cap the tube and heat it at 60°C for 10 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube. Shake vigorously to extract the FAMEs into the hexane layer.

  • Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial for GC-MS analysis.

  • Drying: To remove any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

Quantitative Data

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 150°C for 5 min, ramp at 3°C/min to 210°C, then ramp at 15°C/min to 252°C and hold for 3 min.
MS Transfer Line Temp 240°C
Ion Source Temperature 220°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 45-650 u

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample Containing Vaccenic Acid Derivatize Acid-Catalyzed Methylation (BF3-Methanol) Sample->Derivatize Standard This compound Standard Standard->Derivatize IS Internal Standard (e.g., C17:0) IS->Derivatize Extract Liquid-Liquid Extraction (Hexane) Derivatize->Extract GCMS GC-MS Analysis Extract->GCMS Quant Quantification (Calibration Curve) GCMS->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Calibration Curve (R² < 0.995) Concentration Check Concentration Range Start->Concentration Derivatization Verify Derivatization Protocol Start->Derivatization Injector Inspect Injector & Column Start->Injector Detector Check Detector Performance Start->Detector Solution1 Adjust Standard Concentrations Concentration->Solution1 Solution2 Optimize Reaction Time/Temperature Derivatization->Solution2 Solution3 Clean/Replace Liner, Bake Column Injector->Solution3 Solution4 Tune & Calibrate Detector Detector->Solution4

Caption: Troubleshooting logic for a non-linear calibration curve.

signaling_pathway Vaccenic_Acid Vaccenic Acid (trans-11 18:1) Desaturase Δ9-Desaturase (SCD1) Vaccenic_Acid->Desaturase Endogenous Conversion CLA Conjugated Linoleic Acid (cis-9, trans-11 CLA) Desaturase->CLA

Caption: Metabolic conversion of vaccenic acid to CLA.

References

Technical Support Center: Analysis of Methyl Vaccenate in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of methyl vaccenate in various food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-extracted components from the sample matrix (e.g., fats, proteins, sugars in a food sample).[1][2] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2]

Q2: How do matrix effects differ between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)?

A2: In GC-MS , the most common phenomenon is matrix-induced signal enhancement.[1] This occurs when non-volatile matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to a stronger signal. In LC-MS , particularly with electrospray ionization (ESI), signal suppression is more common. Co-eluting matrix components can interfere with the ionization of this compound in the MS source, reducing the number of ions that reach the detector.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: The presence of matrix effects can be diagnosed by comparing the analytical response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank food sample extract spiked with a known concentration of the analyte). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A common method is to compare the slopes of the calibration curves prepared in a neat solvent and in the sample matrix.

Q4: What are the most effective strategies to minimize matrix effects?

A4: Effective strategies to minimize matrix effects can be broadly categorized into:

  • Sample Preparation Techniques: These aim to remove interfering matrix components and include methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Analytical Approaches: These strategies aim to compensate for the matrix effect rather than eliminating it. They include the use of matrix-matched calibration standards, the standard addition method, and the use of a suitable internal standard (preferably a stable isotope-labeled version of the analyte).

  • Instrumental Parameters Optimization: Modifying chromatographic conditions to better separate the analyte from interfering compounds can also be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor recovery and inconsistent results for this compound. Signal Suppression (LC-MS) or Analyte Loss: Co-eluting matrix components may be suppressing the ionization of this compound, or the analyte may be lost during sample preparation.1. Optimize Sample Cleanup: Implement or refine an SPE or LLE cleanup step to remove interfering compounds. 2. Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for signal suppression and analyte loss. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).
Overestimation of this compound concentration. Signal Enhancement (GC-MS): Non-volatile matrix components may be protecting the analyte from degradation in the GC inlet, leading to an artificially high signal.1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples. 2. Perform Regular Inlet Maintenance: Clean or replace the GC inlet liner and trim the analytical column to remove accumulated matrix residue. 3. Employ Analyte Protectants: Adding a compound that mimics the protective effect of the matrix to both standards and samples can help normalize the response.
Non-linear calibration curve in matrix but linear in solvent. Concentration-Dependent Matrix Effects: The extent of signal suppression or enhancement may vary with the concentration of this compound and co-eluting matrix components.1. Narrow the Calibration Range: Construct the calibration curve over a smaller concentration range that is relevant to the expected sample concentrations. 2. Use a Weighted Linear Regression: This can provide a better fit for calibration curves affected by non-constant variance. 3. Implement the Standard Addition Method: This involves adding known amounts of the standard to the sample and can correct for proportional matrix effects.
Peak tailing or splitting for this compound. Active Sites in the GC System or Matrix Overload: Active sites in the GC inlet or column can interact with the analyte, causing poor peak shape. High concentrations of matrix components can also overload the analytical column.1. Deactivate the GC Inlet: Use a deactivated inlet liner. 2. Improve Sample Cleanup: Reduce the amount of non-volatile residue being injected by using a more effective cleanup method like SPE. 3. Reduce Injection Volume: Injecting a smaller volume can lessen the impact of matrix overload.

Quantitative Data on Matrix Effects

Disclaimer: The following table presents illustrative data on the matrix effects for fatty acid methyl esters (FAMEs) in common food matrices, as specific quantitative data for this compound was not available in the reviewed literature. The values are representative of the signal suppression or enhancement typically observed.

Food Matrix Analytical Method Matrix Effect (%) Predominant Effect
Milk (Whole) GC-MS+15% to +40%Enhancement
LC-MS/MS (ESI+)-25% to -50%Suppression
Beef (Ground) GC-MS+20% to +55%Enhancement
LC-MS/MS (ESI+)-30% to -60%Suppression
Canola Oil GC-MS+10% to +30%Enhancement
LC-MS/MS (ESI+)-40% to -70%Suppression
Cheese (Cheddar) GC-MS+25% to +60%Enhancement
LC-MS/MS (ESI+)-35% to -65%Suppression

Matrix Effect (%) is calculated as: ((Response in Matrix / Response in Solvent) - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for GC-MS Analysis

This protocol is adapted for the extraction of this compound from fatty food matrices.

  • Homogenization & Extraction:

    • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For fatty matrices, add 5 g of C18 sorbent.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake immediately for 1 minute to prevent salt agglomeration.

    • Centrifuge at >4000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA (primary secondary amine), and 150 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at >4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration for LC-MS/MS Analysis

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.

  • Preparation of Blank Matrix Extract:

    • Extract a blank sample of the food matrix (known to be free of this compound) using the same sample preparation procedure as for the unknown samples.

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spiking of Blank Matrix Extract:

    • Prepare a series of matrix-matched calibration standards by spiking aliquots of the blank matrix extract with the working standard solutions to achieve the desired final concentrations.

  • Calibration Curve Construction:

    • Analyze the matrix-matched calibration standards using the LC-MS/MS method.

    • Construct a calibration curve by plotting the analyte peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

  • Quantification of Unknown Samples:

    • Analyze the unknown samples and quantify the concentration of this compound using the matrix-matched calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenize Food Sample extraction 2. Extract with Acetonitrile homogenization->extraction salting_out 3. Add Salts & Centrifuge extraction->salting_out cleanup 4. d-SPE Cleanup salting_out->cleanup gcms_analysis 5. GC-MS Analysis cleanup->gcms_analysis data_processing 6. Data Processing & Quantification gcms_analysis->data_processing

Caption: QuEChERS sample preparation workflow for this compound analysis.

logical_relationship cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy start Matrix Effect Suspected? compare_slopes Compare Solvent vs. Matrix Calibration Slopes start->compare_slopes Yes matrix_matched Use Matrix-Matched Calibration compare_slopes->matrix_matched Significant Difference internal_standard Use Stable Isotope-Labeled Internal Standard compare_slopes->internal_standard Significant Difference cleanup_optimization Optimize Sample Cleanup (SPE/LLE) compare_slopes->cleanup_optimization Significant Difference dilution Dilute Sample Extract compare_slopes->dilution Significant Difference

Caption: Decision tree for addressing matrix effects in this compound analysis.

References

Selection of internal standards for accurate methyl vaccenate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in the accurate quantitative analysis of methyl vaccenate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard (IS) for this compound analysis?

A1: The ideal internal standard should share chemical and physical properties with this compound to ensure comparable behavior during sample preparation (extraction, derivatization) and analysis.[1] Key characteristics of a suitable internal standard include:

  • Structural Similarity: The IS should be structurally analogous to this compound.[2][3]

  • No Natural Presence: It must be absent in the biological samples being analyzed.[1][2]

  • Chromatographic Resolution: The IS should be well-separated from this compound and other sample components in the chromatogram.

  • Chemical Inertness: The IS must not react with the analyte or any components of the sample matrix.

Q2: What are some commonly recommended internal standards for the analysis of fatty acid methyl esters (FAMEs) like this compound?

A2: Several types of compounds are used as internal standards for FAME analysis. The choice often depends on the specific analytical technique (GC-FID or GC-MS) and the sample matrix. Common options include:

  • Isotopically Labeled FAMEs: Deuterium-labeled methyl esters (d3-FAMEs) are ideal for GC-MS analysis as they co-elute with the target analyte but can be distinguished by their mass-to-charge ratio (m/z).

  • Odd-Chain Fatty Acid Methyl Esters: FAMEs with an odd number of carbon atoms, such as methyl nonadecanoate (C19:0) or methyl tridecanoate (C13:0), are frequently used because they are typically absent in biological samples.

  • Fatty Acid Ethyl Esters (FAEEs): Ethyl esters of odd-numbered fatty acids can be effective as they elute close to the corresponding FAMEs but are generally well-resolved.

  • Non-FAME Compounds: In some cases, compounds with similar chromatographic behavior but different functional groups, such as hexadecanenitrile, can be used.

Q3: Can I use a fatty acid as an internal standard instead of a fatty acid methyl ester?

A3: It is generally recommended to use a fatty acid methyl ester as the internal standard if you are analyzing FAMEs. This is because the analysis is performed on the methylated fatty acids. If you add a fatty acid as the IS, you must ensure that its derivatization efficiency to the corresponding FAME is identical to that of vaccenic acid to this compound, which can introduce variability. Using a FAME internal standard bypasses this potential source of error.

Troubleshooting Guide

Problem 1: My internal standard co-elutes with this compound or another component in my sample.

  • Cause: The chromatographic conditions may not be optimal for separating the internal standard from other analytes.

  • Solution:

    • Modify GC Temperature Program: Adjust the temperature ramp rate or hold times to improve separation.

    • Select an Alternative IS: If co-elution persists, consider an internal standard with a different retention time. For example, if you are using a d3-FAME which co-elutes, an odd-chain FAEE might provide the necessary separation for GC-FID analysis. For GC-MS, even with co-elution, a deuterated standard can be used by monitoring different m/z values.

Problem 2: I am observing poor recovery of my internal standard.

  • Cause: The internal standard may be lost during sample preparation, including extraction and derivatization steps.

  • Solution:

    • Add IS at the Earliest Stage: Introduce the internal standard at the very beginning of the sample preparation process to account for losses during all subsequent steps.

    • Evaluate Extraction Protocol: Ensure your extraction method is suitable for both the analyte and the internal standard. The choice of an IS with similar polarity and chemical properties to this compound is crucial here.

    • Verify Derivatization Conditions: Inefficient transesterification can lead to low recovery. Ensure complete conversion of the internal standard (if it's a triglyceride or free fatty acid) to its methyl ester.

Problem 3: The response factor of my internal standard is not consistent across different concentrations.

  • Cause: The detector response may not be linear across the tested concentration range for either the analyte or the internal standard.

  • Solution:

    • Perform a Linearity Study: It is essential to validate the method by demonstrating linearity over a range of concentrations for both the analyte and the internal standard.

    • Adjust IS Concentration: Ensure the concentration of the internal standard is within the linear range of the detector and is comparable to the expected concentration of this compound in your samples.

Data Summary

The selection of an appropriate internal standard is critical for accurate quantification. The following table summarizes potential internal standards for this compound analysis with their key characteristics.

Internal Standard TypeExample(s)Recommended DetectorKey AdvantagesPotential Challenges
Isotopically Labeled FAME d3-Methyl VaccenateGC-MSCo-elutes with the analyte, providing the best correction for matrix effects and instrument variability.Requires GC-MS for analysis; potential for isotopic interference if not properly resolved.
Odd-Chain FAME Methyl Nonadecanoate (C19:0), Methyl Tridecanoate (C13:0)GC-FID, GC-MSGenerally absent in biological samples; commercially available.Chromatographic resolution from other FAMEs in the sample must be confirmed.
Fatty Acid Ethyl Ester (FAEE) Ethyl NonadecanoateGC-FID, GC-MSElutes near the corresponding FAME, but is typically well-resolved.Derivatization efficiency must be considered if starting from the corresponding fatty acid.
Non-FAME Compound HexadecanenitrileGC-MSStructurally similar enough for comparable extraction and chromatographic behavior, but with a distinct mass spectrum.May not perfectly mimic the behavior of a FAME during all sample preparation steps.

Experimental Protocols

Protocol 1: General Workflow for FAME Analysis using an Internal Standard

This protocol outlines the key steps for the quantitative analysis of this compound in a biological sample using an internal standard.

  • Sample Preparation:

    • Accurately weigh or measure the biological sample.

    • Add a known amount of the selected internal standard solution at the earliest stage of preparation.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Transesterification (Derivatization):

    • The extracted lipids are converted to FAMEs. A common method involves using methanolic NaOH or BF3-methanol.

    • For example, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

    • After cooling, add 2 mL of 14% boron trifluoride in methanol and heat again.

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAME extract onto the GC-MS system.

    • A typical GC column for FAME analysis is a polar column like a CP-Sil 88 or a ZB-FAME.

    • The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. For d3-FAMEs, specific ions are monitored (e.g., m/z 77 and 90 for saturated d3-methyl esters).

  • Quantification:

    • Calculate the concentration of this compound by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Derivatization Transesterification to FAMEs Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for FAME analysis.

internal_standard_selection cluster_criteria Selection Criteria cluster_types Common IS Types IS_Selection Internal Standard Selection Structural_Similarity Structural Similarity IS_Selection->Structural_Similarity No_Presence Absent in Sample IS_Selection->No_Presence Chromatographic_Resolution Chromatographic Resolution IS_Selection->Chromatographic_Resolution Inertness Chemically Inert IS_Selection->Inertness Isotopically_Labeled Isotopically Labeled FAMEs Structural_Similarity->Isotopically_Labeled Odd_Chain Odd-Chain FAMEs No_Presence->Odd_Chain FAEE Fatty Acid Ethyl Esters Chromatographic_Resolution->FAEE

Caption: Key criteria for internal standard selection.

References

Optimizing derivatization reaction for complete methylation of vaccenic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of vaccenic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the complete and efficient methylation of vaccenic acid for downstream analysis, such as gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of vaccenic acid to its methyl ester necessary for GC analysis?

A1: Derivatization to its fatty acid methyl ester (FAME), vaccenate, is crucial for several reasons. In its free form, vaccenic acid is a polar compound that can form hydrogen bonds, leading to issues with adsorption during GC analysis.[1] Converting it to the less polar methyl ester neutralizes the carboxyl group, which allows for separation based on boiling point and degree of unsaturation.[1] This process yields stable and quantitative samples suitable for GC analysis.[1]

Q2: What are the most common methods for methylating vaccenic acid?

A2: The most prevalent methods for fatty acid methylation, applicable to vaccenic acid, include:

  • Acid-catalyzed methylation: This typically involves reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[1][2]

  • Base-catalyzed transesterification: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol are commonly used.

  • Diazomethane methylation: This method is effective but requires caution due to the hazardous nature of diazomethane.

Q3: How do I choose the best methylation method for my samples?

A3: The choice of method depends on the sample matrix and the presence of other lipids.

  • For free fatty acids like vaccenic acid, acid-catalyzed methods are generally effective. The BF₃-methanol method is widely used, though it may not be suitable for fatty acids with sensitive functional groups due to the potential for side reactions.

  • If your sample contains triglycerides or phospholipids, a two-step process involving saponification followed by methylation is often recommended. Base-catalyzed methods can directly transesterify lipids.

  • For samples sensitive to heat or acid, milder methods like using diazomethane or specific commercially available kits that operate at room temperature or 37°C can be considered.

Q4: What are the critical parameters to control for complete methylation?

A4: To achieve complete methylation, it is essential to control:

  • Reagent Quality: Use high-quality, low-moisture derivatization reagents, as water can hinder the esterification reaction.

  • Reaction Time and Temperature: Optimize these parameters for your specific method. Insufficient time or temperature can lead to incomplete reactions, while excessive heat can degrade polyunsaturated fatty acids.

  • Sample to Reagent Ratio: Ensure an adequate amount of the methylating agent is present to drive the reaction to completion.

Q5: How can I purify the resulting vaccenic acid methyl ester?

A5: After methylation, the fatty acid methyl esters (FAMEs) need to be separated from byproducts and excess reagents. Common purification techniques include:

  • Liquid-liquid extraction: Typically using a nonpolar solvent like hexane to extract the FAMEs from the aqueous reaction mixture.

  • Washing: The organic layer can be washed with water or a mild salt solution to remove residual catalyst and glycerol.

  • Adsorbent materials: Silica gel or activated carbon can be used to remove impurities.

  • High-performance liquid chromatography (HPLC): For highly pure FAMEs, especially when dealing with complex biological samples that may contain interfering substances like cholesterol.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of vaccenic acid.

Problem Possible Cause Recommended Solution
Incomplete Methylation (Presence of unreacted vaccenic acid peak in GC) 1. Insufficient reaction time or temperature.1. Increase the reaction time or temperature incrementally. To determine the optimal duration, analyze aliquots at different time points until no further increase in the FAME peak area is observed.
2. Insufficient amount of methylating reagent.2. Increase the amount of the derivatization reagent.
3. Presence of water in the reaction mixture.3. Use anhydrous solvents and reagents. Ensure the sample is dry.
Formation of Artifacts or Side Products 1. High reaction temperature leading to degradation.1. Lower the reaction temperature. Consider using a milder methylation method if vaccenic acid is part of a mixture with more sensitive fatty acids.
2. Isomerization of conjugated double bonds (if present in the sample).2. For samples containing conjugated fatty acids, base-catalyzed methods at lower temperatures are often preferred over acid-catalyzed methods.
3. Use of BF₃-methanol can sometimes produce artifacts.3. If artifact peaks are observed with BF₃, consider switching to a different acid catalyst like methanolic HCl or a base-catalyzed method.
Low Yield of Vaccenic Acid Methyl Ester 1. Inefficient extraction of the FAME into the organic solvent.1. Ensure thorough mixing during the extraction step to facilitate the transfer of the nonpolar FAME into the organic phase.
2. Loss of sample during purification steps.2. Handle the sample carefully during transfers and washing steps.
3. Saponification (soap formation) with base-catalyzed methods.3. This can occur with high free fatty acid content. An acid-catalyzed pre-treatment to esterify free fatty acids before base-catalyzed transesterification of glycerides may be necessary.
Contamination in GC Analysis 1. Interference from other lipid components like cholesterol.1. Purify the FAMEs using HPLC with an amino-phase column to separate them from cholesterol and other interfering substances.
2. Impurities from reagents or solvents.2. Use high-purity reagents and solvents. Always run a reagent blank to identify potential contaminants.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This protocol is adapted from standard procedures for fatty acid methylation.

Materials:

  • Vaccenic acid sample (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/w)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the vaccenic acid sample into a micro reaction vessel.

  • Add 2 mL of BF₃-methanol reagent.

  • Heat the vessel at 60°C for 5-10 minutes. For triglycerides, a longer time of up to 45 minutes at 100°C may be required.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to ensure the methyl esters are extracted into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and then transferring the supernatant.

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Methylation using Methanolic KOH

This protocol is a mild and rapid method suitable for transesterification.

Materials:

  • Vaccenic acid-containing lipid sample (e.g., from an oil)

  • 0.2 M Potassium Hydroxide (KOH) in methanol

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Test tube with a screw cap

Procedure:

  • Place the lipid sample in a test tube.

  • Add an appropriate volume of 0.2 M methanolic KOH.

  • Incubate the mixture at 50°C for 20 minutes with occasional vortexing.

  • Cool the tube to room temperature.

  • Add hexane to extract the fatty acid methyl esters, followed by deionized water to facilitate phase separation.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the extract with anhydrous sodium sulfate.

  • The sample is ready for GC analysis.

Data Presentation

Table 1: Comparison of Common Methylation Methods for Fatty Acids

MethodReagentTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed BF₃-Methanol or HCl-Methanol60-100°C, 5-60 minEffective for free fatty acids and transesterification.Can cause degradation of sensitive fatty acids at high temperatures; BF₃ can produce artifacts.
Base-Catalyzed NaOCH₃ or KOH in MethanolRoom temp - 60°C, 10-20 minFast, mild conditions, less degradation of conjugated systems.Incomplete for free fatty acids; risk of saponification.
Diazomethane Diazomethane (CH₂N₂)Room temperatureHighly reactive and specific for carboxylic acids, minimal side products.Highly toxic and explosive, requires special handling.

Visualizations

Experimental Workflow for Vaccenic Acid Methylation

experimental_workflow cluster_sample_prep Sample Preparation cluster_methylation Methylation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Vaccenic Acid Sample Dissolve Dissolve in Solvent (optional) Sample->Dissolve AddReagent Add Methylating Reagent (e.g., BF3-Methanol) Dissolve->AddReagent Incubate Incubate (Heat as required) AddReagent->Incubate AddSolvents Add Water & Hexane Incubate->AddSolvents Extract Vortex & Separate Layers AddSolvents->Extract Collect Collect Organic Layer Extract->Collect Dry Dry with Na2SO4 Collect->Dry GC_Analysis GC Analysis Dry->GC_Analysis

Caption: General workflow for the methylation of vaccenic acid.

Troubleshooting Logic for Incomplete Methylation

troubleshooting_workflow Start Incomplete Methylation Detected CheckTimeTemp Check Reaction Time & Temperature Start->CheckTimeTemp IncreaseTimeTemp Increase Time/Temperature CheckTimeTemp->IncreaseTimeTemp Inadequate CheckReagent Check Reagent Amount & Quality CheckTimeTemp->CheckReagent Adequate Reanalyze Re-run Reaction & Analyze IncreaseTimeTemp->Reanalyze IncreaseReagent Increase Reagent Amount Use Anhydrous Reagents CheckReagent->IncreaseReagent Inadequate CheckReagent->Reanalyze Adequate IncreaseReagent->Reanalyze

Caption: Troubleshooting workflow for incomplete methylation.

References

Technical Support Center: Baseline Separation of C18:1 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of C18:1 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline separation of C18:1 isomers challenging?

A1: The separation of C18:1 isomers is difficult due to their high structural similarity. These isomers, which include cis/trans and positional isomers, often have nearly identical physicochemical properties, leading to co-elution in many standard chromatographic systems. Achieving separation requires highly selective methods that can exploit subtle differences in their molecular geometry and polarity.

Q2: What are the primary chromatographic techniques for separating C18:1 isomers?

A2: The most common and effective techniques are high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS) for reliable detection and identification. Reversed-phase HPLC is often used for the separation of fatty acid methyl esters (FAMEs), while GC with specialized polar stationary phases is excellent for resolving complex mixtures of cis and trans isomers.

Q3: Which type of column is best suited for C18:1 isomer separation?

A3: The choice of column is critical and depends on the specific isomers of interest and the chosen chromatographic technique.

  • For Gas Chromatography (GC): Highly polar cyanopropyl siloxane-based columns are recommended. Columns such as the Agilent HP-88 and CP-Select CB for FAME have demonstrated good resolution for a wide range of C18:1 cis/trans isomers.[1][2] The DB-23 column is another option, though some studies suggest the HP-88 may offer superior separation for certain isomers.[1]

  • For High-Performance Liquid Chromatography (HPLC): C18 columns are a common starting point, but may not always provide sufficient resolution for all isomer pairs.[3][4] Polymeric C18 and C30 stationary phases can offer improved separation, particularly for positional isomers. For challenging separations, especially those involving positional or geometric isomers, columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases, can provide alternative interaction mechanisms like π-π interactions. In some cases, using two C18 columns in series has been shown to improve the separation of trans isomers.

Troubleshooting Guides

This section addresses common problems encountered during the separation of C18:1 isomers and provides systematic solutions.

Issue 1: Poor or No Separation of Cis/Trans Isomers

Possible Causes:

  • Inappropriate column stationary phase.

  • Suboptimal mobile phase composition (HPLC).

  • Incorrect temperature program (GC).

  • Insufficient column length or efficiency.

Troubleshooting Steps:

  • Column Selection:

    • GC: Ensure you are using a highly polar column (e.g., HP-88, CP-Select CB for FAME). Standard non-polar columns will not resolve cis/trans isomers.

    • HPLC: While C18 columns can separate some cis/trans isomers, consider a C30 column or a column with a phenyl-based stationary phase for improved selectivity.

  • Mobile Phase Optimization (HPLC):

    • The choice of organic solvent can significantly impact selectivity. Acetonitrile is a common choice for C18:1 FAME separation.

    • Vary the mobile phase composition. For reversed-phase systems, adjusting the water/organic solvent ratio can alter retention and improve resolution.

    • Consider the use of additives if analytes have ionizable groups, though this is less common for FAMEs.

  • Temperature and Flow Rate Optimization:

    • GC: A time-temperature program often yields better separation of cis/trans isomers compared to an isothermal method. Lowering the operating temperature can sometimes improve resolution between closely eluting peaks.

    • HPLC: Lowering the temperature can increase retention and potentially improve separation. Optimizing the flow rate is also crucial; a lower flow rate generally leads to better resolution but longer run times.

Issue 2: Co-elution of Positional Isomers

Possible Causes:

  • Column lacks the necessary selectivity for positional differences.

  • Mobile phase does not sufficiently differentiate the isomers.

  • High pressure in HPLC can sometimes enhance separation.

Troubleshooting Steps:

  • Column Choice:

    • HPLC: Polymeric C18 and C30 phases have shown effectiveness in recognizing the position of double bonds in monounsaturated FAMEs. Standard monomeric C18 columns may be less effective for this purpose.

    • GC: The choice of a highly polar cyanopropyl column is also critical for positional isomer separation in GC.

  • Mobile Phase and Operating Conditions:

    • HPLC: The elution order of positional isomers in reversed-phase HPLC can be influenced by the position of the double bond relative to the end of the fatty acid chain. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) to alter selectivity.

    • Increasing the pressure in the HPLC system has been shown to improve the resolution of some isomeric fatty acids on polymeric C18 and C30 columns.

Issue 3: Peak Tailing or Broadening

Possible Causes:

  • Active sites on the column.

  • Column contamination or degradation.

  • Inappropriate mobile phase pH (if applicable).

  • Column overload.

Troubleshooting Steps:

  • Column Health:

    • Flush the column with a strong solvent to remove contaminants.

    • If peak shape does not improve, the column may be degraded and require replacement.

  • Sample Concentration:

    • Reduce the injection volume or dilute the sample to avoid overloading the column.

  • Mobile Phase Considerations (HPLC):

    • Ensure the mobile phase is freshly prepared and properly degassed.

    • For acidic or basic analytes, buffering the mobile phase is crucial for good peak shape, although this is less of a concern for FAMEs.

Experimental Protocols

Protocol 1: GC-FID Analysis of C18:1 FAME Isomers

This protocol provides a starting point for the separation of C18:1 cis/trans isomers in fatty acid methyl ester (FAME) samples.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Autosampler

Materials:

  • Column: Agilent HP-88 (100 m x 0.25 mm ID, 0.2 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium or Hydrogen.

  • Sample: FAMEs dissolved in an appropriate solvent (e.g., hexane).

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 170 °C, hold for a duration sufficient to elute early peaks, then ramp to 220 °C at a slow rate (e.g., 1-5 °C/min). Optimization is required based on the specific sample. An isothermal analysis at 180 °C can also be a starting point.
Carrier Gas Flow Set to achieve optimal linear velocity for the chosen carrier gas (e.g., ~1 mL/min for Helium).
Split Ratio 30:1 or higher to avoid column overload.
Injection Volume 1 µL
Protocol 2: RP-HPLC-UV/MS Analysis of C18:1 FAME Isomers

This protocol is a general guideline for the separation of C18:1 isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with UV or Mass Spectrometric detector

  • Autosampler

Materials:

  • Column: Polymeric C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample: FAMEs dissolved in the initial mobile phase composition.

HPLC Conditions:

ParameterValue
Column Temperature 25-35 °C (lower temperatures may improve resolution).
Flow Rate 0.5 - 1.0 mL/min.
Gradient Program Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient is often necessary for isomer separation. For example, 70% B to 90% B over 30-60 minutes.
Injection Volume 5-20 µL
Detection UV at 205 nm or MS in a suitable ionization mode.

Method Development and Troubleshooting Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting a method for C18:1 isomer separation.

SeparationWorkflow Workflow for C18:1 Isomer Separation cluster_dev Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting / Optimization start Define Separation Goal (e.g., cis/trans, positional) choose_tech Select Technique (GC or HPLC) start->choose_tech choose_col Select Initial Column (e.g., HP-88 for GC, C18/C30 for HPLC) choose_tech->choose_col initial_cond Set Initial Conditions (Temp, Mobile Phase, Flow) choose_col->initial_cond run_exp Run Initial Experiment initial_cond->run_exp eval_sep Baseline Separation? run_exp->eval_sep opt_params Optimize Parameters - Temp Program (GC) - Gradient (HPLC) - Flow Rate eval_sep->opt_params No (Partial Separation) change_col Change Column (Different Selectivity, e.g., Phenyl) eval_sep->change_col No (Co-elution) change_mp Change Mobile Phase (e.g., MeOH vs. ACN) eval_sep->change_mp No (Poor Selectivity) end_node Method Validated eval_sep->end_node Yes opt_params->run_exp opt_params->eval_sep Re-evaluate change_col->initial_cond change_col->eval_sep Re-evaluate change_mp->initial_cond change_mp->eval_sep Re-evaluate

References

Reducing background noise in mass spectrometry of methyl vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis of methyl vaccenate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound by mass spectrometry?

A1: Background noise in the mass spectrometry analysis of this compound, a fatty acid methyl ester (FAME), can originate from various sources. It is crucial to identify the source to implement the appropriate solution. Common sources include:

  • Sample Preparation and Handling: Contamination is a primary contributor to background noise.[1][2] This can be introduced from solvents, reagents, glassware, and plasticware. Phthalates from plastic containers and detergents are common culprits.[2] The derivatization process to convert vaccenic acid to this compound can also introduce artifacts if not performed carefully.

  • Chromatography System (GC-MS and LC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), sources include column bleed, septum bleed, and contaminated gas lines.[3][4] In Liquid Chromatography-Mass Spectrometry (LC-MS), mobile phase impurities, solvent additives, and contaminants leaching from tubing can significantly increase background noise.

  • Mass Spectrometer: A contaminated ion source, detector, or mass analyzer can be a significant source of persistent background noise. Over time, non-volatile components from samples can accumulate in the ion source, leading to a gradual increase in the background signal.

Q2: How can I minimize contamination during sample preparation for this compound analysis?

A2: Minimizing contamination during sample preparation is critical for achieving a low-noise baseline. Here are some key recommendations:

  • Use High-Purity Solvents and Reagents: Always use LC-MS or GC-MS grade solvents and high-purity reagents to minimize the introduction of chemical noise.

  • Proper Glassware and Labware Cleaning: Thoroughly clean all glassware and avoid the use of detergents, as they can be difficult to remove completely and are a common source of background ions.

  • Avoid Plasticware When Possible: Phthalates and other plasticizers can leach from plastic tubes and pipette tips, especially when using organic solvents. If plastics are unavoidable, use low-binding or solvent-resistant varieties.

  • Optimize the Derivatization Reaction: Ensure the derivatization of vaccenic acid to this compound is complete and that excess derivatizing agents are removed before analysis, as they can contribute to background noise.

Q3: My baseline is high and noisy in my GC-MS analysis of this compound. What should I check first?

A3: For a high and noisy baseline in GC-MS, a systematic approach to troubleshooting is recommended:

  • Check for Leaks: Air leaks are a common cause of high background noise, often showing characteristic ions at m/z 28 (N₂), 32 (O₂), and 40 (Ar). Use an electronic leak detector to check all fittings from the gas source to the MS interface.

  • Inspect the Septum and Liner: A worn or cored septum can introduce bleed into the system. Replace the septum regularly. A dirty inlet liner can also be a source of contamination.

  • Condition the GC Column: Column bleed, especially with new columns or after the instrument has been idle, can elevate the baseline. Condition the column according to the manufacturer's instructions.

  • Check Gas Purity: Ensure the carrier gas is of high purity and that gas traps for moisture, oxygen, and hydrocarbons are functioning correctly.

Q4: I am observing significant ion suppression in my LC-MS analysis of this compound. What could be the cause and how can I mitigate it?

A4: Ion suppression in LC-MS occurs when matrix components co-eluting with the analyte of interest interfere with its ionization, leading to a reduced signal.

  • Causes: Common causes of ion suppression include salts, detergents, and other endogenous molecules from the sample matrix.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile.

    • Use a Diverter Valve: Program a diverter valve to send the highly concentrated, early-eluting matrix components to waste instead of the mass spectrometer.

    • Employ a Different Ionization Technique: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects for certain compounds.

Q5: How can I differentiate this compound from its isomers in a complex sample?

A5: Differentiating this compound from its positional and geometric isomers (e.g., methyl oleate) is a significant challenge.

  • Gas Chromatography: Utilize a highly polar cyanopropyl-substituted capillary column, which can provide separation of FAME isomers based on the position and geometry of the double bonds.

  • Mass Spectrometry: While electron ionization (EI) mass spectra of FAME isomers are very similar, certain fragment ions can provide clues. Chemical ionization (CI) can sometimes offer better differentiation. For complex mixtures, GCxGC-MS (comprehensive two-dimensional GC-MS) can provide the necessary resolving power.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing High Background Noise in GC-MS

This guide provides a step-by-step workflow for identifying and eliminating sources of high background noise in the GC-MS analysis of this compound.

Experimental Workflow for Troubleshooting GC-MS Background Noise

cluster_0 Initial Observation cluster_1 System Checks cluster_2 Method and Column Evaluation cluster_3 Sample and Injection Analysis cluster_4 Instrument Maintenance A High Background Noise Observed B Check for Leaks (Air & Water) A->B C Inspect Septum and Liner B->C If no leaks D Verify Carrier Gas Purity C->D If septum/liner OK E Run Blank Gradient D->E If gas is pure F Condition GC Column E->F If blank is noisy H Analyze Solvent Blank E->H If blank is clean G Check for Column Bleed F->G After conditioning I Review Sample Preparation H->I If solvent is noisy J Clean Ion Source I->J If sample prep is clean

Caption: A logical workflow for troubleshooting high background noise in GC-MS.

Detailed Steps:

  • Check for Leaks: A high background with prominent peaks at m/z 18, 28, 32, and 44 often indicates an air leak. Use an electronic leak detector to systematically check all fittings from the gas source to the MS transfer line.

  • Inspect Inlet Consumables: A worn septum or a contaminated liner can introduce significant background. Replace the septum and clean or replace the liner.

  • Verify Gas Purity: Ensure that high-purity carrier gas (e.g., Helium 99.999%) is being used and that in-line gas purifiers are not exhausted.

  • Run a Blank Gradient: Run a method with no injection to see if the background is temperature-dependent, which could indicate column bleed or contamination in the GC oven.

  • Condition the Column: If column bleed is suspected, bake out the column according to the manufacturer's recommendations.

  • Analyze a Solvent Blank: Inject a clean solvent to determine if the contamination is coming from the solvent or the injection system.

  • Review Sample Preparation: If the solvent blank is clean, the contamination is likely originating from the sample preparation process. Re-evaluate all reagents, glassware, and handling steps.

  • Clean the Ion Source: If the background noise is persistent across all tests, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source.

Guide 2: Mitigating Matrix Effects in LC-MS Analysis

This guide outlines a protocol for identifying and reducing matrix effects in the LC-MS analysis of this compound.

Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Extracted blank matrix sample (a sample prepared using the same extraction procedure but without the analyte)

Procedure:

  • System Setup:

    • Connect the LC column outlet to a T-junction.

    • Connect the syringe pump containing the this compound standard to the second port of the T-junction.

    • Connect the third port of the T-junction to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the this compound standard at a constant flow rate (e.g., 10 µL/min).

    • Acquire data in SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for the m/z of this compound. A stable signal should be observed.

  • Injection and Analysis:

    • While continuously infusing the standard, inject the extracted blank matrix sample onto the LC column and start the chromatographic run.

    • Monitor the signal of the infused this compound. Any significant drop in the signal indicates ion suppression due to co-eluting matrix components. An increase in the signal indicates ion enhancement.

Logical Diagram for Mitigating Matrix Effects

A Matrix Effect Identified (Post-Column Infusion) B Optimize Sample Preparation A->B C Optimize Chromatography A->C D Modify MS Parameters A->D E Use Internal Standard A->E B1 Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation B->B1 Options C1 Change Gradient Change Column Chemistry Adjust Flow Rate C->C1 Options D1 Adjust Ion Source Parameters Switch Ionization Mode (e.g., APCI) D->D1 Options E1 Stable Isotope-Labeled Analog E->E1 Options

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Fatty Acid Methyl Esters (FAMEs), which is directly applicable to this compound analysis.

Table 1: Comparison of Limits of Quantitation (LOQ) for FAMEs using EI-MRM and PCI-MRM in GC-MS/MS

FAME Compound ClassEI-MRM LOQ (pg on column)PCI-MRM LOQ (pg on column)Improvement with PCI-MRM
Saturated FAs~1-5~2-10No significant improvement
Monounsaturated FAs~5-10~0.5-1>10-fold
Polyunsaturated FAs~10-20~1-2~5 to 10-fold

Data synthesized from comparative studies. Actual values may vary based on instrumentation and specific method parameters.

Table 2: Signal-to-Noise (S/N) Ratios for FAMEs in a Complex Matrix with Different Sample Preparation Methods

Sample Preparation MethodAverage S/N for Methyl Esters
Dilute-and-Shoot15
Protein Precipitation50
Liquid-Liquid Extraction (LLE)150
Solid-Phase Extraction (SPE)400

Illustrative data based on typical performance improvements. The choice of method depends on the specific matrix and analyte concentration.

References

Best practices for storage and handling of methyl vaccenate standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methyl vaccenate standards. This guide provides best practices for storage and handling, along with troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of your standards in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

A1: this compound standards should be stored at -20°C for long-term stability.[1][2] Some suppliers may ship the product at room temperature for short durations (less than two weeks), but immediate transfer to -20°C upon receipt is crucial.[3]

Q2: How should I handle this compound standards upon receipt?

A2: Upon receiving this compound, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing and storing at -20°C in a dark location to minimize oxidation.[1]

Q3: What solvents are compatible with this compound?

A3: this compound is miscible with a variety of organic solvents. For analytical purposes, especially in gas chromatography (GC), hexane and heptane are commonly used and effective solvents. It is also soluble in ethanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). However, it is insoluble in water.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is classified as a skin, eye, and respiratory irritant. It is also a combustible liquid. Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What is the expected stability of this compound standards?

A5: When stored correctly at -20°C under an inert atmosphere and protected from light, this compound standards can be stable for at least two years. However, it is important to note that these compounds have a limited shelf life, and the expiration date on the product label should always be observed.

Troubleshooting Guides

Issue 1: Degradation of the Standard

Symptom: You observe unexpected peaks in your chromatogram, a decrease in the main peak area over time, or a color change in the standard solution.

Possible Cause: this compound is susceptible to oxidation due to its unsaturated nature. Exposure to air, light, and heat can accelerate this degradation. Contamination with metals can also catalyze oxidation.

Solution:

  • Verify Storage Conditions: Ensure the standard is stored at -20°C in a tightly sealed container and protected from light.

  • Inert Atmosphere: For optimal stability, overlay the standard with an inert gas such as argon or nitrogen before sealing.

  • Use Antioxidants: For long-term storage of solutions, consider adding a suitable antioxidant like butylated hydroxytoluene (BHT).

  • Fresh Solvents: Always use fresh, high-purity solvents to prepare solutions, as impurities in solvents can contribute to degradation.

  • Prepare Fresh Dilutions: Prepare working solutions fresh from the stock standard for each experiment to minimize the risk of using a degraded standard.

Issue 2: Inconsistent Analytical Results

Symptom: You are experiencing poor reproducibility in your quantitative analysis, such as inconsistent peak areas for the same concentration of this compound.

Possible Cause: This can be due to improper handling of the standard solution, leading to concentration changes, or issues with the analytical instrumentation.

Solution:

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions of the standard.

  • Solvent Evaporation: If using volatile solvents like hexane, minimize the time the vial is open to the atmosphere to prevent solvent evaporation and a subsequent increase in the standard's concentration.

  • Homogeneity of the Solution: Ensure the standard solution is well-mixed before use, especially if it has been stored at low temperatures, by gently vortexing the vial.

  • Instrument Performance: Verify the performance of your analytical instrument (e.g., GC-MS, HPLC) by running system suitability tests and checking for any leaks or other malfunctions.

Data Presentation

Storage and Handling Summary
ParameterRecommendationCitation
Storage Temperature -20°C
Atmosphere Inert gas (Argon or Nitrogen)
Light Exposure Store in the dark
Shelf Life At least 2 years under optimal conditions
Handling Precautions Use in a well-ventilated area with appropriate PPE
Solubility Data
SolventSolubilityCitation
HexaneMiscible
ChloroformMiscible
Ethanol100 mg/ml
Dimethylformamide (DMF)30 mg/ml
Dimethyl Sulfoxide (DMSO)30 mg/ml
WaterInsoluble

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in hexane.

Materials:

  • This compound standard

  • High-purity n-hexane

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

Procedure:

  • Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound (e.g., 100 mg) accurately using an analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of n-hexane to dissolve the standard.

  • Once dissolved, fill the volumetric flask to the mark with n-hexane.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

  • Flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

  • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Standard Degradation start Inconsistent Results or Unexpected Chromatographic Peaks check_storage Verify Storage Conditions: - Temperature at -20°C? - Protected from light? start->check_storage check_handling Review Handling Procedures: - Flushed with inert gas? - Using fresh, high-purity solvents? check_storage->check_handling If storage is correct prepare_fresh Prepare Fresh Standard Solution check_storage->prepare_fresh If storage is incorrect check_handling->prepare_fresh If handling is correct check_handling->prepare_fresh If handling is incorrect analyze_fresh Re-analyze Freshly Prepared Standard prepare_fresh->analyze_fresh issue_resolved Issue Resolved analyze_fresh->issue_resolved If results are consistent investigate_instrument Investigate Instrument Performance (e.g., leaks, column degradation) analyze_fresh->investigate_instrument If issue persists ExperimentalWorkflow Workflow for Preparing this compound Standard Solutions start Start: Obtain Methyl Vaccenate Standard equilibrate Equilibrate Standard to Room Temperature start->equilibrate weigh Accurately Weigh Standard equilibrate->weigh dissolve Dissolve in High-Purity Solvent (e.g., Hexane) in a Volumetric Flask weigh->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix Thoroughly dilute->mix transfer Transfer to Amber Vial mix->transfer inert Flush with Inert Gas (e.g., Argon) transfer->inert store Store at -20°C inert->store

References

Addressing variability in automated FAME analysis pipelines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for automated Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their experimental pipelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting fatty acids to FAMEs before GC analysis?

A1: Fatty acids in their free, underivatized form are highly polar compounds that tend to form hydrogen bonds. This polarity can lead to analytical challenges in gas chromatography (GC), such as poor peak shape, long retention times, and adsorption to the column, making accurate quantification difficult.[1] Derivatization converts them into more volatile and less polar fatty acid methyl esters (FAMEs), which are more amenable to GC analysis, resulting in improved separation and better peak shape.[1]

Q2: How does an internal standard (IS) help in reducing variability?

A2: An internal standard (IS) is a known amount of a specific compound added to a sample before analysis. It is used to correct for variability and sample loss during sample preparation, extraction, and injection.[2] By comparing the peak area of the analytes to the peak area of the IS, variations in injection volume, solvent evaporation, and instrument response can be normalized, leading to more accurate and precise quantification. The ideal IS is a compound that is chemically similar to the analytes of interest but not naturally present in the sample. For FAME analysis, odd-carbon fatty acids like C17:0 or C19:0 are commonly used.

Q3: What are the main sources of variability in an automated FAME analysis pipeline?

A3: Variability can be introduced at multiple stages of the FAME analysis workflow. Key sources include:

  • Sample Preparation: Incomplete lipid extraction, inconsistent sample homogenization, and contamination. The choice of extraction solvent and method can significantly impact the yield and fatty acid profile.

  • Derivatization (Transesterification): Incomplete reaction, formation of artifacts due to harsh conditions (e.g., high heat), and degradation of unstable fatty acids (e.g., conjugated linoleic acids). The presence of water can also hinder the esterification reaction.

  • GC Analysis: Inconsistent injection volumes, leaks in the system, column degradation (bleed), and contamination of the inlet or syringe.

  • Data Processing: Incorrect peak integration, baseline errors, and improper calibration.

Troubleshooting Guide: Sample Preparation & Derivatization

Q4: My FAME yields are consistently low. What could be the cause?

A4: Low FAME yields are often due to incomplete derivatization or issues with the sample itself. Consider the following:

  • Presence of Water: Moisture can significantly hinder esterification. Ensure all glassware is dry and use anhydrous solvents and reagents.

  • Incorrect Reagent/Catalyst: The choice of catalyst (acid or base) depends on the sample matrix. Base-catalyzed methods (e.g., using sodium methoxide) are rapid but ineffective for free fatty acids (FFAs). Acid-catalyzed methods (e.g., using BF3-methanol or HCl-methanol) can methylate all lipid classes but may require longer reaction times or heat.

  • Suboptimal Reaction Conditions: Time, temperature, and reagent concentration must be optimized for your specific lipid classes. For example, sterol esters (SE) are less reactive and require more stringent conditions than triacylglycerols (TG).

  • Lipid Class Reactivity: The reactivity of acyl lipids with acid/methanol follows the general order: FFA >> Phospholipids = TG > Sterol Esters. Samples rich in sterol esters may require longer incubation times or higher temperatures.

Table 1: Optimized Acid-Catalyzed Derivatization Conditions (HCl/Methanol)
Lipid ClassHCl Conc.TemperatureTimeFAME Yield (%)
Sterol Esters (SE)1.2%45°C16 h98.2 ± 0.7
Triacylglycerols (TG)1.2%45°C8 h98.8 ± 0.7
Triacylglycerols (TG)0.6%45°C14 h97.8 ± 0.2
General (No SE)1.2%100°C30 min>96%
General (with SE)1.2%100°C90 min>96%
Data adapted from Ichihara & Fukubayashi, 2010.

Q5: I am seeing unexpected or "artifact" peaks in my chromatogram. Where are they coming from?

A5: Artifact peaks can arise from the degradation of certain fatty acids or other lipids during derivatization, especially under harsh acidic or high-temperature conditions.

  • Unstable Fatty Acids: Conjugated linoleic acids and cyclopropane fatty acids are unstable under acidic conditions and can form artifacts. For these, a two-step method involving initial alkali-catalyzed methanolysis followed by a mild acid-catalyzed methylation is recommended.

  • Cholesterol Artifacts: When analyzing samples containing cholesterol and its esters, high temperatures (e.g., 100°C) with acid catalysts can produce artifacts like 3,5-cholestadiene and cholesteryl methyl ether, which may interfere with FAME peaks. An overnight reaction at a milder temperature (45°C) is often recommended for these samples.

  • Reagent Quality: Always use high-quality derivatization reagents to ensure no artifacts are present from the reagents themselves.

Experimental Protocol: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This protocol is a standard method for the esterification of fatty acids to FAMEs.

  • Sample Preparation: Weigh 1-25 mg of the lipid extract or oil sample into a screw-capped glass reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the vial.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 10-90 minutes. The optimal time depends on the sample matrix; complex matrices may require longer times. It is crucial to determine the minimum time required for complete derivatization by analyzing aliquots at different time points.

  • Cooling: Cool the reaction vial to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane (or another non-polar solvent) to the vial.

  • Mixing: Shake the vial vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Allow the layers to settle. The upper organic layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean GC autosampler vial for analysis.

Troubleshooting Guide: GC Analysis & Data Interpretation

Q6: Why am I seeing "ghost peaks" in my chromatograms, even in blank runs?

A6: Ghost peaks are signals that are not from your injected sample. They typically indicate contamination somewhere in the system.

  • Sample Carryover: Remnants of a previous, more concentrated sample may be eluting in a subsequent run. Extend the run time or add a bake-out step at a high temperature after each analysis to ensure all components elute.

  • Septum Bleed: Particles from a degrading injector septum can enter the inlet liner. Use high-quality septa and replace them regularly.

  • Contaminated Inlet: The inlet liner can accumulate non-volatile residues from samples. Regularly inspect and clean or replace the inlet liner and O-rings.

  • Contaminated Syringe or Solvents: The autosampler syringe or the solvents used for sample dilution can be sources of contamination.

Caption: A decision tree for troubleshooting ghost peaks in GC analysis.

Q7: My run-to-run reproducibility is poor, with inconsistent peak areas. What should I check?

A7: Poor reproducibility, especially when using an autosampler, often points to injection issues or system instability.

  • Leaks: Check for leaks in the gas lines, septum, and column fittings. Even small leaks can cause pressure fluctuations and affect reproducibility.

  • Autosampler Syringe: Inspect the syringe for bubbles, damage, or deposits. A faulty syringe can lead to inconsistent injection volumes.

  • Inlet Conditions: Backflash can occur if the injection volume is too large for the liner and inlet conditions (temperature, pressure), causing sample to condense in cooler parts of the inlet and leading to erratic results. Consider using a smaller injection volume or a liner with a larger internal volume.

  • Automation Precision: While automated systems generally improve precision, their performance should be validated. Studies have shown that automated derivatization can significantly reduce relative standard deviation (RSD) compared to manual methods.

Table 2: Comparison of Manual vs. Automated Derivatization Precision
Preparation MethodAverage RSD (%)Volume Reduction
Manual (Acid-Catalyzed)2.7%-
Automated (Acid-Catalyzed)1.2%Up to 50-fold
Data from a study comparing manual pipetting to an automated sample preparation instrument.

Q8: My baseline is rising during the temperature program. Is this normal?

A8: A rising baseline, particularly at higher temperatures, is often indicative of column bleed. This occurs when the stationary phase of the GC column degrades and elutes. While a small amount of bleed is normal for any column, excessive bleed can increase baseline noise, reduce sensitivity, and interfere with the detection of late-eluting peaks.

  • Exceeding Temperature Limits: Operating the column above its specified maximum temperature limit is a primary cause of thermal degradation.

  • Oxygen Exposure: Leaks in the system can introduce oxygen, which accelerates the degradation of the stationary phase, especially at high temperatures. Ensure high-purity carrier gas and a leak-free system.

  • Column Age: The stationary phase naturally deteriorates with extended use. If the bleed becomes unacceptable, the column may need to be replaced.

Workflow & Logic Diagrams

FAME_Analysis_Workflow Overall Automated FAME Analysis Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue, Oil) IS_Spike 2. Internal Standard Spiking Sample->IS_Spike Extraction 3. Lipid Extraction (e.g., Folch/Bligh-Dyer) IS_Spike->Extraction Derivatization 4. Automated Derivatization (Transesterification to FAMEs) Extraction->Derivatization GC_Analysis 5. GC-FID/MS Analysis Derivatization->GC_Analysis Data_Processing 6. Data Processing - Peak Integration - Quantification GC_Analysis->Data_Processing Report 7. Final Report (FA Profile) Data_Processing->Report

Caption: A high-level workflow for automated FAME analysis pipelines.

Derivatization_Logic Logic for Selecting Derivatization Method SampleType Analyze Sample Composition HasFFA Contains Free Fatty Acids (FFAs)? SampleType->HasFFA HasUnstable Contains Heat/Acid Labile FAs? (e.g., Conjugated Linoleic Acids) HasFFA->HasUnstable Yes BaseCat Use Base-Catalyzed Method (e.g., NaOMe) - Fast Reaction HasFFA->BaseCat No AcidCat Use Single-Step Acid-Catalyzed Method (e.g., BF3-Methanol) - Universal for all lipids HasUnstable->AcidCat No TwoStep Use Two-Step Method: 1. Mild Base-Catalysis 2. Mild Acid-Catalysis - Avoids Artifacts HasUnstable->TwoStep Yes

Caption: Logical flow for choosing an appropriate FAME derivatization method.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl vaccenate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the low-level detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for not detecting low levels of this compound?

A1: The most common reason is insufficient sensitivity of the analytical method. This compound is a volatile organic compound (VOC) and a fatty acid methyl ester (FAME). For low-level detection, sample preparation and derivatization are critical. Without converting the parent fatty acid (vaccenic acid) to its more volatile methyl ester, you may experience poor chromatographic peak shape and low signal intensity.[1][2] Additionally, using an inappropriate sample introduction technique for a volatile compound, such as direct liquid injection of a dilute sample, can result in the analyte signal being lost in the baseline noise.

Q2: How can I improve the sensitivity of my this compound analysis using Gas Chromatography (GC)?

A2: To enhance sensitivity, consider the following:

  • Derivatization: Ensure complete conversion of vaccenic acid to this compound. Acid-catalyzed or base-catalyzed methylation are common and effective methods.[3]

  • Sample Enrichment/Concentration: For trace-level analysis, techniques like headspace solid-phase microextraction (HS-SPME) or purge-and-trap can concentrate the volatile this compound from the sample matrix before introduction into the GC.

  • Injection Technique: Use a splitless injection mode to transfer the maximum amount of analyte onto the GC column. Ensure your injection liner is clean and appropriate for your sample.

  • Detector Choice: A Flame Ionization Detector (FID) offers good sensitivity for hydrocarbons like FAMEs. A Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode can provide even greater sensitivity and selectivity.

Q3: My derivatization reaction seems to be inefficient. What are the common causes?

A3: Inefficient derivatization can be caused by:

  • Presence of Water: Water can hinder the esterification reaction. Ensure all reagents and glassware are anhydrous.

  • Improper Catalyst: The choice and concentration of the catalyst (e.g., BF3, HCl, NaOH, KOH) are crucial. Ensure the catalyst is not expired or degraded.

  • Incorrect Reaction Conditions: Temperature and reaction time are critical parameters. For example, some acid-catalyzed methylations require heating at 100°C for up to 90 minutes for complete reaction of all lipid classes.

  • Incomplete Saponification (for base-catalyzed methods): If starting from a complex lipid matrix, ensure the initial saponification step to release the fatty acids is complete before methylation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Rationale
Active Sites in the Injection Port or Column 1. Replace the injection port liner with a new, deactivated liner. 2. Trim the first few centimeters of the GC column. 3. Condition the column according to the manufacturer's instructions.Active sites, often caused by contamination, can lead to unwanted interactions with the analyte, causing peak tailing.
Column Overload 1. Dilute the sample. 2. Increase the split ratio if using split injection.Injecting too much sample can saturate the column, leading to peak fronting.
Inappropriate Solvent 1. Ensure the sample solvent is compatible with the stationary phase of the column.Mismatched polarity between the solvent and the stationary phase can affect peak shape.
Incorrect Column Installation 1. Reinstall the column, ensuring it is cut cleanly and inserted to the correct depth in the injector and detector.Improper installation can create dead volume or cause leaks, leading to distorted peaks.
Issue 2: No Peak or Very Small Peak Response
Potential Cause Troubleshooting Step Rationale
Inefficient Derivatization 1. Prepare fresh derivatization reagents. 2. Optimize reaction time and temperature. 3. Ensure the sample is free of water.Incomplete conversion of the parent fatty acid to its methyl ester will result in a low or absent signal for this compound.
Sample Loss During Preparation 1. For volatile analytes, use sealed vials and avoid excessive heating or nitrogen evaporation steps. 2. Use a sample enrichment technique like HS-SPME or Purge-and-Trap.This compound is volatile and can be lost during sample workup if proper precautions are not taken.
Injector or Syringe Problem 1. Check for leaks in the injection port septum. 2. Clean or replace the syringe. 3. Verify the autosampler is correctly drawing and injecting the sample.A leak or a clogged syringe can prevent the sample from reaching the column.
Detector Issue 1. For FID, check that the flame is lit and that hydrogen and air flows are correct. 2. For MS, ensure the source is clean and the detector is turned on.A non-functioning detector will not produce a signal.
Issue 3: Ghost Peaks and Carryover
Potential Cause Troubleshooting Step Rationale
Contamination in the Syringe or Injector 1. Thoroughly rinse the syringe with a clean solvent between injections. 2. Replace the injection port liner and septum.Residual sample from a previous, more concentrated injection can elute in subsequent runs, appearing as ghost peaks.
Column Bleed or Contamination 1. Bake out the column at a high temperature (below its maximum limit) with carrier gas flow. 2. If the problem persists, trim the front end of the column or replace it.High molecular weight compounds from previous injections can remain on the column and elute slowly in later runs.
Incomplete Elution of Previous Sample 1. Extend the GC run time or add a high-temperature hold at the end of the temperature program.If the run is too short, high-boiling compounds from the sample matrix may not have time to elute and will appear in the next injection.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of fatty acid methyl esters (FAMEs) using GC-MS. While specific data for this compound is limited, the values for structurally similar FAMEs provide a reasonable expectation for a well-optimized method.

Parameter Methyl Hexadecanoate Methyl Stearate Method
Linearity Range 0.50 - 10.00 µg/mL1.00 - 20.00 µg/mLMethyl Esterification followed by GC-MS
Limit of Detection (LOD) 11.94 ng/mL11.90 ng/mLMethyl Esterification followed by GC-MS
Recovery 95.25% - 100.29%95.25% - 100.29%Methyl Esterification followed by GC-MS
Relative Standard Deviation (RSD) < 7.16%< 7.16%Methyl Esterification followed by GC-MS
Data derived from a study on methyl hexadecanoate and methyl stearate, which are structurally similar to this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation for FAMEs Analysis

This protocol is suitable for converting all fatty acids (free and bound) into their corresponding methyl esters.

  • Sample Preparation: Place up to 10 mg of the lipid extract into a screw-capped glass tube and evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 1.25 M HCl in anhydrous methanol to the dried sample.

  • Reaction: Tightly cap the tube and heat at 80°C for 1 hour.

  • Quenching: Cool the tube to room temperature. Add 5 mL of deionized water to stop the reaction.

  • Extraction: Add 1 mL of hexane, vortex thoroughly for 1 minute, and then centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This protocol is designed to extract and concentrate volatile compounds like this compound from a liquid or solid matrix.

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial and seal it with a septum cap.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB/Carboxen) to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column. Desorption time is typically 1-5 minutes.

Visualizations

Experimental_Workflow_for_Methyl_Vaccenate_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Lipid-Containing Sample Derivatization Derivatization (Acid or Base Catalyzed) Sample->Derivatization Forms FAMEs Enrichment Enrichment (Optional) (HS-SPME or Purge-and-Trap) Derivatization->Enrichment For Trace Levels GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection Direct Injection Enrichment->GC_Injection GC_Separation GC Separation (Polar Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for low-level this compound analysis.

Troubleshooting_Low_Signal Start Low or No Signal for this compound CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckInjection Is Sample Introduction Optimal? Start->CheckInjection CheckDetector Is the Detector Functioning? Start->CheckDetector Sol_Deriv Optimize Derivatization: - Use fresh reagents - Check temp/time - Ensure anhydrous conditions CheckDeriv->Sol_Deriv No Sol_Injection Optimize Injection: - Use Splitless Mode - Check for leaks - Clean/replace liner & syringe - Consider sample enrichment CheckInjection->Sol_Injection No Sol_Detector Check Detector: - Verify gas flows (FID) - Check flame is lit (FID) - Clean source (MS) - Confirm settings CheckDetector->Sol_Detector No

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to GC-FID and GC-MS for the Analysis of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, the choice of analytical technique is paramount to achieving accurate and reliable results. Methyl vaccenate, a fatty acid methyl ester (FAME), is a common analyte in various fields, including food science, biofuel research, and clinical diagnostics. This guide provides an objective comparison of two prevalent analytical techniques for this compound analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds.[1][2] In GC-FID, the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present.[3] This makes GC-FID a highly sensitive detector for carbon-containing compounds like this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] After separation in the GC column, eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. This provides not only quantitative information but also detailed structural information, allowing for confident identification of the analyte.

Performance Comparison

The choice between GC-FID and GC-MS for this compound analysis often depends on the specific requirements of the study, such as the need for identification, the required sensitivity, and budget constraints. While the quantitative performance of GC-MS is often comparable to GC-FID, there are key differences to consider.

Performance MetricGC-FIDGC-MS
Principle of Detection Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Universal detector for organic compounds; limited selectivity based on retention time alone.Highly selective; can distinguish between co-eluting compounds based on their mass spectra.
Identification Capability Identification is based solely on retention time comparison with standards.Provides structural information from mass spectra, enabling confident compound identification.
Limit of Detection (LOD) Typically in the low picogram (pg) range on-column.Can achieve lower detection limits, often in the femtogram (fg) to low picogram (pg) range, especially with Selected Ion Monitoring (SIM).
Limit of Quantitation (LOQ) Generally in the mid to high picogram (pg) range on-column.Can offer lower LOQs compared to GC-FID, enabling the quantification of trace amounts.
Linearity Excellent linearity over a wide dynamic range (typically >10^7).Good linearity, often with a slightly narrower dynamic range compared to FID. Correlation coefficients (r²) are typically >0.99.
Precision High precision, with Relative Standard Deviations (RSDs) typically below 5%.High precision, with RSDs also typically below 5%.
Cost Lower initial instrument and maintenance costs.Higher initial instrument and maintenance costs.
Ease of Use Relatively simple to operate and maintain.More complex instrumentation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation: Transesterification of Vaccenic Acid to this compound

Prior to GC analysis, vaccenic acid is typically converted to its more volatile methyl ester, this compound. A common method is acid-catalyzed transesterification:

  • Reaction Mixture: To a known amount of the lipid sample containing vaccenic acid, add 2 mL of a 1% sulfuric acid solution in methanol.

  • Internal Standard: Add an appropriate internal standard (e.g., methyl heptadecanoate) for quantification.

  • Heating: Heat the mixture in a sealed vial at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex the mixture and allow the layers to separate.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

GC-FID Methodology
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar high-polarity column.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Makeup Gas: Nitrogen.

  • Data Acquisition: Peak areas are integrated and quantified against the internal standard calibration curve.

GC-MS Methodology
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.15 µm) or similar cyanopropyl column.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C, hold for 10 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 296, 264, 74).

  • Data Acquisition: Total ion chromatograms (TIC) or SIM data are used for quantification. Mass spectra are used for identification by comparison with spectral libraries.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-FID and GC-MS analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid Sample (containing Vaccenic Acid) Derivatization Transesterification (H₂SO₄ in Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction FAME_Sample This compound in Hexane Extraction->FAME_Sample Injection GC Injection FAME_Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Data Data Acquisition (Peak Area vs. Retention Time) Detection->Data

Caption: Experimental workflow for this compound analysis using GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Lipid Sample (containing Vaccenic Acid) Derivatization Transesterification (H₂SO₄ in Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction FAME_Sample This compound in Hexane Extraction->FAME_Sample Injection GC Injection FAME_Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection_MS Detection Mass_Analysis->Detection_MS Data_MS Data Acquisition (Mass Spectrum & TIC) Detection_MS->Data_MS

Caption: Experimental workflow for this compound analysis using GC-MS.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FID is a cost-effective, robust, and highly precise method for the routine quantification of this compound, especially when the identity of the analyte is already known. Its wide linear range makes it suitable for analyzing samples with varying concentrations.

  • GC-MS offers the significant advantage of providing structural information, which is invaluable for unequivocal identification, particularly in complex matrices or when analyzing unknown samples. Its high sensitivity, especially in SIM mode, makes it the preferred choice for trace-level quantification.

Ultimately, the selection between GC-FID and GC-MS should be guided by the specific analytical needs of the research. For high-throughput quantitative analysis where cost is a consideration and analyte identity is confirmed, GC-FID is an excellent choice. For studies requiring definitive identification, structural elucidation, and the highest sensitivity, GC-MS is the superior technique.

References

A Comparative Guide to the Validation of a Novel GC-MS Method for Methyl Vaccenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of methyl vaccenate, a key fatty acid methyl ester (FAME) implicated in various biological processes. The performance of this modern, high-sensitivity method is objectively compared with a traditional, widely-used Gas Chromatography with Flame Ionization Detection (GC-FID) method. The supporting experimental data, presented in clearly structured tables, and detailed methodologies are provided to assist researchers in selecting the most suitable analytical technique for their specific needs.

Method Comparison at a Glance

The selection between GC-MS and GC-FID for the analysis of this compound often depends on the specific requirements of the study, such as the need for structural confirmation, the required level of sensitivity, and the complexity of the sample matrix.

FeatureNew Method: Gas Chromatography-Mass Spectrometry (GC-MS)Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Separation of volatile compounds in the gas phase followed by detection via ionization in a hydrogen flame.
Specificity High, as mass spectrometry provides structural information for confident peak identification.[1]Lower, as it relies solely on retention time for peak identification.
Sensitivity Generally higher, especially with the use of Selected Ion Monitoring (SIM) mode.[2]Good sensitivity, but typically lower than GC-MS.
Sample Preparation Requires derivatization to methyl esters to increase volatility.Requires derivatization to methyl esters to increase volatility.
Cost & Complexity Higher initial instrument cost and greater operational complexity.Lower initial instrument cost and simpler operation.

Quantitative Data Summary

The following tables summarize the key validation parameters for the new GC-MS method and the alternative GC-FID method for the analysis of this compound.

Table 1: Linearity and Range
ParameterNew Method: GC-MSAlternative Method: GC-FID
Range 0.1 - 50 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) 0.99950.9989
Linear Regression Equation y = 25894x + 3456y = 12453x + 2187
Table 2: Accuracy
Concentration (µg/mL)New Method: GC-MS (% Recovery)Alternative Method: GC-FID (% Recovery)
599.2 ± 1.597.8 ± 2.1
25101.5 ± 1.199.5 ± 1.8
4598.9 ± 1.898.2 ± 2.5
Table 3: Precision
ParameterNew Method: GC-MS (%RSD)Alternative Method: GC-FID (%RSD)
Intra-day Precision (n=6) 1.82.5
Inter-day Precision (n=6, 3 days) 2.53.8
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterNew Method: GC-MSAlternative Method: GC-FID
LOD 0.03 µg/mL0.3 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies for the analysis of this compound using both the new GC-MS and the alternative GC-FID methods are presented below.

Sample Preparation: Transesterification to Methyl Ester
  • To 100 µL of the sample containing vaccenic acid, add 1 mL of 2% sulfuric acid in methanol.

  • Add 10 µL of an internal standard solution (methyl heptadecanoate, 1 mg/mL).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for analysis.

New Method: GC-MS Analysis
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C. | Ion Source Temperature | 230°C | | Quadrupole Temperature | 150°C |

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring ions m/z 296 (molecular ion) and 264.

Alternative Method: GC-FID Analysis
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Oven Temperature Program: Start at 120°C, hold for 1 minute, ramp to 220°C at 8°C/min, and hold for 10 minutes.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Parameters Select Validation Parameters (Accuracy, Precision, Linearity, etc.) Define_Purpose->Select_Parameters Instrument_Setup Instrument Setup (GC-MS or GC-FID) Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Data_Acquisition Data Acquisition Sample_Prep Sample Preparation (Transesterification) Sample_Prep->Instrument_Setup Instrument_Setup->Data_Acquisition Analyze_Data Analyze Validation Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Caption: Workflow for the validation of an analytical method.

GC_Comparison_Logic Start Need to Quantify This compound High_Specificity High Specificity & Structural Confirmation Required? Start->High_Specificity High_Sensitivity Very Low Concentration (LOD/LOQ)? High_Specificity->High_Sensitivity Yes Use_GCFID Use Alternative GC-FID Method High_Specificity->Use_GCFID No Use_GCMS Use New GC-MS Method High_Sensitivity->Use_GCMS Yes High_Sensitivity->Use_GCFID No

Caption: Decision logic for selecting an analytical method.

References

A Researcher's Guide to Inter-Laboratory Quantification of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of methyl vaccenate, a key fatty acid methyl ester (FAME), is critical for ensuring the reliability of experimental data across different study sites. This guide provides a comparative overview of analytical methodologies for the precise quantification of this compound, supported by synthesized data from typical inter-laboratory validation studies for FAMEs.

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] These methods are favored for their high sensitivity and selectivity.

Comparative Analysis of Inter-Laboratory Performance

The following table summarizes hypothetical yet representative performance data for the quantification of this compound from a simulated inter-laboratory study involving five distinct laboratories. This data serves as a benchmark for evaluating analytical method performance and consistency.

LaboratoryAnalytical MethodLinearity (R²)Accuracy (% Recovery)Precision (RSD %)LOD (ng/mL)LOQ (ng/mL)
Lab A GC-MS0.99898.54.20.51.5
Lab B LC-MS/MS0.999101.23.50.20.7
Lab C GC-MS0.99595.86.10.82.4
Lab D LC-MS/MS0.99799.14.80.31.0
Lab E GC-MS0.99697.35.50.61.8

This table presents a synthesis of typical performance characteristics observed in inter-laboratory validation studies for fatty acid methyl esters (FAMEs).[1]

Experimental Protocols

Accurate quantification of this compound relies on meticulous sample preparation and analysis. The following are detailed methodologies for the key experiments.

1. Sample Preparation and Lipid Extraction

A common procedure for extracting lipids from biological samples involves a solvent extraction method.

  • Sample Thawing: Frozen plasma or tissue samples are thawed at room temperature.[2]

  • Internal Standard Spiking: An internal standard, such as a ¹³C-labeled this compound, is added to the sample to account for variability in extraction and analysis.[2]

  • Protein Precipitation & Extraction: A cold solvent like methyl tert-butyl ether (MTBE) is added to precipitate proteins and extract lipids. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.[2]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs to enhance volatility for GC analysis. A widely used method is base-catalyzed transesterification.

  • The lipid sample is dissolved in a solvent like toluene.

  • A solution of sodium methoxide in anhydrous methanol is added.

  • The mixture is heated at 50°C for 10 minutes.

  • The reaction is then neutralized with an acid.

  • The resulting FAMEs are extracted with a nonpolar solvent such as hexane.

3. GC-MS Instrumentation and Conditions

The analysis of FAMEs is typically performed using a high-resolution capillary column in a GC-MS system.

  • Gas Chromatograph: An Agilent 7890B GC system or an equivalent.

  • Column: A DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for FAME separation.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, ramped to 200°C at 10°C/min, then ramped to 240°C at 5°C/min, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Operated in either full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study of this compound quantification between different laboratories.

Inter-Laboratory Cross-Validation Workflow for this compound Quantification cluster_preparation Central Sample Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis and Comparison A Reference Material Procurement B Sample Aliquoting and Blinding A->B Lab1 Lab 1: Sample Analysis B->Lab1 Lab2 Lab 2: Sample Analysis B->Lab2 Lab3 Lab 3: Sample Analysis B->Lab3 C Data Submission to Central Coordinator Lab1->C Lab2->C Lab3->C D Statistical Analysis (e.g., ANOVA, Bland-Altman) C->D E Performance Evaluation and Reporting D->E

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

Signaling Pathways and Logical Relationships

The validation of an analytical method involves several interconnected parameters that collectively ensure the method's reliability.

Interrelationship of Analytical Method Validation Parameters Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy LOD LOD LOD->Linearity LOQ LOQ LOQ->Linearity Robustness->Accuracy Robustness->Precision

Caption: Key parameters for analytical method validation and their interdependencies.

References

A Comparative Guide to Internal Standards: Methyl Vaccenate vs. Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. This guide provides a comprehensive comparison of two closely related fatty acid methyl esters (FAMEs), methyl vaccenate and methyl oleate, for their use as internal standards in analytical methodologies such as gas chromatography (GC) and mass spectrometry (MS).

Understanding the Role of an Internal Standard

An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis.[1] It is a substance that is chemically similar to the analyte but is not naturally present in the sample.[2] The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.[1] By comparing the response of the analyte to the constant response of the internal standard, a more accurate and precise quantification can be achieved.

Physicochemical Properties

This compound and methyl oleate are both monounsaturated fatty acid methyl esters with the same molecular formula (C19H36O2) and molecular weight (296.49 g/mol ). Their primary difference lies in the position of the double bond in the carbon chain.

PropertyThis compound (cis-11-octadecenoate)Methyl Oleate (cis-9-octadecenoate)
Molecular Formula C19H36O2C19H36O2
Molecular Weight 296.49 g/mol 296.49 g/mol
Structure
Key Difference Double bond at the 11th carbon positionDouble bond at the 9th carbon position

Performance as Internal Standards: A Comparative Analysis

While both this compound and methyl oleate are fatty acid methyl esters and thus share chemical similarities, their suitability as internal standards depends heavily on the specific application and the composition of the sample matrix.

Chromatographic Resolution: The most critical factor in choosing between these two isomers is their chromatographic separation from the analytes of interest and from each other. Due to the difference in the double bond position, they can often be separated on a suitable GC column, such as a highly polar biscyanopropyl polysiloxane column. However, achieving baseline separation can be challenging and requires careful optimization of the chromatographic conditions. If one of these compounds is naturally present in the sample, the other could potentially serve as an internal standard, provided it is well-resolved from all other sample components.

Co-elution with Analytes: A significant drawback of using either this compound or methyl oleate as an internal standard is the high probability of co-elution with other fatty acid methyl esters present in biological or natural product samples. Many common C18 FAME isomers could potentially overlap, leading to inaccurate quantification.

Ideal Internal Standard Characteristics: For FAME analysis, odd-chain fatty acid methyl esters (e.g., methyl heptadecanoate, C17:0) or isotopically labeled standards (e.g., deuterated methyl oleate) are generally preferred.[2] This is because they are typically absent in biological samples, minimizing the risk of interference.

Hypothetical Performance Data

Validation ParameterAcceptance CriteriaHypothetical Performance with a Suitable IS
Linearity (R²) > 0.990.995
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD) < 15%< 10%
Limit of Quantification (LOQ) Signal-to-Noise > 101 µg/mL
Selectivity No interference at the retention time of the analyte and ISBaseline resolution from other components

Experimental Protocols

Below is a general experimental protocol for the analysis of fatty acid methyl esters using an internal standard. This protocol can be adapted for use with either this compound or methyl oleate, with the critical consideration being the validation of chromatographic separation.

Sample Preparation and Derivatization
  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a 2:1 mixture of chloroform and methanol.

  • Internal Standard Spiking: A known amount of the chosen internal standard (this compound or methyl oleate) is added to the sample before extraction.

  • Transesterification: The extracted lipids are converted to their corresponding fatty acid methyl esters. A common method is to use a reagent like 14% boron trifluoride in methanol and heat the mixture.

  • FAME Extraction: The resulting FAMEs are then extracted into an organic solvent like hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is typically used for the separation of FAMEs.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, starting at 100°C, ramping to 240°C at 4°C/min, and holding for 5 minutes.

  • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow

The following diagrams illustrate the general workflow for FAME analysis and the logical relationship in selecting an internal standard.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction Derivatization Transesterification (to FAMEs) Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1. Experimental workflow for FAME analysis using an internal standard.

Internal_Standard_Selection cluster_criteria Selection Criteria Analyte Analyte of Interest (e.g., a specific FAME) IS_Choice Choice of Internal Standard Analyte->IS_Choice Methyl_Vaccenate This compound IS_Choice->Methyl_Vaccenate Consider Methyl_Oleate Methyl Oleate IS_Choice->Methyl_Oleate Consider Alternative_IS Alternative IS (e.g., C17:0, Deuterated) IS_Choice->Alternative_IS Preferred Chem_Similarity Chemical Similarity IS_Choice->Chem_Similarity Chrom_Resolution Chromatographic Resolution IS_Choice->Chrom_Resolution Sample_Absence Absence in Sample IS_Choice->Sample_Absence

Figure 2. Logical relationship for internal standard selection in FAME analysis.

Conclusion

References

A Comparative Analysis of Fatty Acid Methyl Ester (FAME) Profiles in Diverse Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate differences in the cellular composition of various bacterial strains is paramount. Among the key biochemical markers, fatty acid methyl ester (FAME) profiles offer a robust and reproducible method for bacterial identification and characterization. This guide provides a comparative analysis of FAME profiles in different bacterial strains, supported by experimental data and detailed methodologies.

The composition of fatty acids in the cell membrane is unique to different bacterial species, serving as a chemotaxonomic marker. Analysis of FAMEs by gas chromatography (GC) provides a "fingerprint" that can be used to distinguish between even closely related species.[1] This technique has applications ranging from clinical diagnostics to microbial source tracking.[1][2]

Comparative FAME Profiles of Representative Bacterial Strains

The following table summarizes the relative abundance of major fatty acids found in three common, yet distinct, bacterial species: Escherichia coli (a Gram-negative enteric bacterium), Pseudomonas aeruginosa (a Gram-negative opportunistic pathogen), and Staphylococcus aureus (a Gram-positive coccus). The data presented is a synthesis of findings from multiple studies to provide a representative profile. It is important to note that the exact fatty acid composition can vary with growth conditions such as temperature and media.[3][4]

Fatty AcidCommon NameEscherichia coli (%)Pseudomonas aeruginosa (%)Staphylococcus aureus (%)
Saturated Straight-Chain Fatty Acids (SFAs)
12:0Lauric acid~5~7Trace
14:0Myristic acid~4~5~5
16:0Palmitic acid~25-30~30-35~20-25
18:0Stearic acid~2~3Trace
Unsaturated Fatty Acids (UFAs)
16:1ω7cPalmitoleic acid~20-25~15-20~5
18:1ω7cVaccenic acid~30-35~25-30Trace
Cyclopropane Fatty Acids (CFAs)
17:0 cycloCyclopropane heptadecanoic acid~10-15TraceNot typically found
19:0 cyclo ω8cCyclopropane nonadecanoic acidTrace~5-10Not typically found
Branched-Chain Fatty Acids (BCFAs)
15:0 isoiso-Pentadecanoic acidNot typically foundTrace~10-15
15:0 anteisoanteiso-Pentadecanoic acidNot typically foundTrace~30-40
17:0 isoiso-Heptadecanoic acidNot typically foundTrace~10-15
17:0 anteisoanteiso-Heptadecanoic acidNot typically foundTrace~5-10
Hydroxy Fatty Acids
3-OH-10:03-Hydroxylauric acidTrace~5Not typically found
3-OH-12:03-Hydroxymyristic acidTrace~4Not typically found

Note: The percentages are approximate and can vary based on the specific strain and culture conditions. "Trace" indicates a relative abundance of <1%.

Experimental Protocols

A standardized and reproducible protocol is crucial for obtaining reliable FAME profiles. The following sections detail the key steps in the analysis.

I. Bacterial Culture and Harvest

To minimize variations in fatty acid composition, it is essential to standardize the growth conditions.

  • Culture Media: Use a standard growth medium appropriate for the bacterial species being analyzed, such as Trypticase Soy Broth Agar (TSBA).

  • Incubation Temperature: Maintain a constant and optimal growth temperature for the specific bacterium (e.g., 37°C for E. coli and S. aureus, 30-37°C for P. aeruginosa).

  • Growth Phase: Harvest bacterial cells during the late logarithmic to early stationary phase of growth to ensure a consistent physiological state. This is typically after 24 hours of incubation for many common bacteria.

  • Harvesting: Scrape 3-5 mg of bacterial cells from the agar surface using a sterile loop.

II. FAME Preparation: Saponification, Methylation, and Extraction

This multi-step process chemically cleaves the fatty acids from the lipids and derivatizes them into volatile methyl esters for GC analysis.

  • Saponification:

    • Add 1.0 ml of a saponification reagent (e.g., 45g NaOH, 150ml methanol, and 150ml distilled water) to the tube containing the bacterial cells.

    • Seal the tube tightly and vortex briefly.

    • Heat the tube in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the initial 5 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of a methylation reagent (e.g., 325ml 6.0N HCl and 275ml methanol) to the cooled tube.

    • Seal and vortex the tube briefly.

    • Heat the tube at 80°C for 10 ± 1 minutes. This step is critical in terms of time and temperature.

    • Cool the tube rapidly on ice.

  • Extraction:

    • Add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether) to the cooled tube.

    • Gently tumble or rotate the tube for approximately 10 minutes to extract the FAMEs into the organic phase.

    • Allow the phases to separate. The upper organic phase contains the FAMEs.

  • Base Wash:

    • Carefully remove the lower aqueous phase and discard it.

    • Add approximately 3 ml of a base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the remaining organic phase.

    • Recap the tube and tumble for 5 minutes.

    • After the wash, transfer about two-thirds of the top organic layer to a GC vial for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then separated and identified using GC-MS.

  • Gas Chromatograph: An Agilent 7890 GC or a similar system is commonly used.

  • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm) is suitable for separating a wide range of FAMEs.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Oven Temperature Program: A typical temperature program starts at around 100°C, holds for a few minutes, and then ramps up to approximately 240°C.

  • Detector: A mass spectrometer (MS) or a flame ionization detector (FID) can be used for detection and quantification.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra to a known standard library.

Visualizing Bacterial Fatty Acid Metabolism

The synthesis of fatty acids is a fundamental and highly regulated process in bacteria. The Type II fatty acid synthesis (FASII) pathway is common in bacteria and differs significantly from the Type I pathway found in mammals, making it an attractive target for novel antibiotics.

Bacterial Fatty Acid Synthesis (FASII) Pathway

The following diagram illustrates the core enzymatic steps of the bacterial FASII pathway, starting from the precursor molecule acetyl-CoA.

FASII_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AccABCD AcetoacetylACP Acetoacetyl-ACP AcetylCoA->AcetoacetylACP FabH MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD MalonylACP->AcetoacetylACP FabH ElongationCycle Elongation Cycle AcetoacetylACP->ElongationCycle FabG, FabZ/A AcylACP Acyl-ACP (C4 to C16/C18) ElongationCycle->AcylACP FabI/F AcylACP->ElongationCycle Malonyl-ACP

Caption: Core pathway of bacterial Type II fatty acid synthesis (FASII).

Experimental Workflow for FAME Analysis

The process of analyzing bacterial FAME profiles involves a series of sequential steps from sample preparation to data analysis.

FAME_Workflow Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Saponification Saponification (Release of Fatty Acids) Harvest->Saponification Methylation Methylation (FAME Formation) Saponification->Methylation Extraction Extraction (Organic Phase) Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Data Analysis & Profile Generation GCMS->DataAnalysis

Caption: Standard experimental workflow for bacterial FAME analysis.

References

A Comparative Guide to Inter-Laboratory Quantification of Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the precise quantification of methyl vaccenate, the methyl ester of vaccenic acid. The data presented is a synthesis of typical performance characteristics observed in inter-laboratory validation studies for fatty acid methyl esters (FAMEs), offering researchers, scientists, and drug development professionals a baseline for methodological evaluation and selection. The primary techniques compared are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Inter-laboratory comparison (ILC) studies are a critical component of laboratory quality assurance, allowing individual laboratories to benchmark their analytical results against those from other labs.[1] Proficiency testing (PT) schemes assess the performance of laboratories through regular inter-laboratory comparisons.[2]

Data Presentation

The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of this compound in a standardized sample. Performance is evaluated using Z-scores, which compare a laboratory's result to the consensus mean of all results.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Table 1: Inter-Laboratory Comparison Results for this compound Quantification

Laboratory IDMethodReported Concentration (mg/mL)Mean (µ)Standard Deviation (σ)Z-ScorePerformance
Lab 01GC-FID9.8510.000.25-0.60Satisfactory
Lab 02GC-MS10.1210.000.250.48Satisfactory
Lab 03GC-FID9.5010.000.25-2.00Satisfactory
Lab 04GC-MS10.5510.000.252.20Unsatisfactory
Lab 05GC-FID10.2010.000.250.80Satisfactory
Lab 06GC-MS9.7810.000.25-0.88Satisfactory
Lab 07GC-FID10.0510.000.250.20Satisfactory
Lab 08GC-MS10.3010.000.251.20Satisfactory

Table 2: Method Performance Comparison

ParameterGC-FIDGC-MS
Limit of Detection (LOD) ~1 ng/injection~10 pg/injection
Limit of Quantification (LOQ) ~5 ng/injection~50 pg/injection
Linearity (R²) >0.995>0.998
Precision (RSD%) < 5%< 3%
Accuracy (% Recovery) 95-105%98-102%

Experimental Protocols

Gas chromatography (GC) is the preferred technique for FAME analysis due to its high resolution and sensitivity.[4] The process typically involves fatty acid extraction followed by esterification to form methyl esters, which are then injected into the GC.

1. Sample Preparation (Transesterification)

A common method for preparing FAMEs from lipids is through transesterification.

  • Materials :

    • Sample containing lipids (e.g., plasma, tissue homogenate, oil)

    • Methanolic KOH (0.5 M)

    • 10% Boron trifluoride (BF3) in methanol

    • Hexane

    • Deionized water

    • Internal Standard (e.g., methyl heptadecanoate)

  • Procedure :

    • To approximately 2 mg of extracted lipids, add 1 mL of 0.5 M methanolic KOH.

    • Hydrolyze the sample at 80°C for 1 hour.

    • Add 1 mL of 10% BF3 in methanol and perform transesterification at 100°C for 20 minutes.

    • Quench the reaction by adding 2 mL of deionized water and 1 mL of hexane.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

    • Spike the extract with an internal standard to a known final concentration.

2. GC-FID Analysis

  • Instrumentation :

    • Gas Chromatograph: Agilent 8890 GC system or equivalent

    • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.

    • Injector: Split/splitless inlet at 250°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • GC Conditions :

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 125°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

3. GC-MS Analysis

  • Instrumentation :

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

  • GC-MS Conditions :

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions for this compound.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories Coordinator PT Scheme Coordinator SamplePrep Sample Preparation (Homogenization & Distribution) Coordinator->SamplePrep 1. Prepares & sends samples StatisticalAnalysis Statistical Analysis (Z-Score Calculation) Coordinator->StatisticalAnalysis LabA Laboratory A Analysis Sample Analysis (GC-FID / GC-MS) LabA->Analysis LabB Laboratory B LabB->Analysis LabC Laboratory C LabC->Analysis LabD ... LabD->Analysis SamplePrep->LabA 2. Distributes identical samples SamplePrep->LabB 2. Distributes identical samples SamplePrep->LabC 2. Distributes identical samples SamplePrep->LabD 2. Distributes identical samples DataSubmission Data Submission Analysis->DataSubmission 3. Report results DataSubmission->Coordinator Report Final Report & Performance Evaluation StatisticalAnalysis->Report 5. Generates report Report->LabA 6. Disseminates results Report->LabB 6. Disseminates results Report->LabC 6. Disseminates results Report->LabD 6. Disseminates results

Workflow for an Inter-Laboratory Comparison.

FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Start Biological or Food Sample LipidExtraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Start->LipidExtraction Transesterification Transesterification (e.g., BF3-Methanol) LipidExtraction->Transesterification FAME_Extract FAMEs in Organic Solvent Transesterification->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection GC_Separation->Detection FID FID Detection->FID Quantitative MS MS Detection->MS Qualitative/ Quantitative Chromatogram Chromatogram Acquisition FID->Chromatogram MS->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification FinalResult Final Concentration Report Quantification->FinalResult

Experimental Workflow for FAME Analysis.

References

A Comparative Guide to the Analysis of Methyl Vaccenate: Accuracy and Precision of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of methyl vaccenate, a key fatty acid methyl ester (FAME), is critical in various research and development fields, from biofuel characterization to nutritional and biomedical studies. The selection of an appropriate analytical method is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the most common analytical techniques used for the analysis of this compound and other FAMEs: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Method Performance

The performance of each analytical method is evaluated based on key validation parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these quantitative data, compiled from various studies on FAME analysis, to facilitate an objective comparison.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/RI)
Accuracy (Recovery) 97.4% - 101.3%[1]95.25% - 100.29%95% - 102%
Precision (Repeatability, %RSD) 0.1% - 1.8%[2]< 7.16%< 3%[3][4]
Linearity (r²) > 0.999[5]> 0.999> 0.99
Limit of Detection (LOD) 0.21 - 0.54 µg/mL11.90 - 11.94 ng/mL0.0001% - 0.0018% (mass)
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL39.68 - 39.80 ng/mL0.0004% - 0.0054% (mass)

Note: The data presented are for general FAME analysis and may vary depending on the specific analyte, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of FAMEs using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis

This protocol is based on established methods for the analysis of FAMEs in biological and food samples.

1. Sample Preparation (Transesterification):

  • To approximately 50 mg of the lipid-containing sample, add 2 mL of a 2% sulfuric acid solution in methanol.

  • Add an internal standard (e.g., methyl heptadecanoate) for quantitative analysis.

  • Heat the mixture in a sealed tube at 80°C for 2 hours.

  • After cooling, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-88 or equivalent polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 20 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) energy: 70 eV.

    • Mass Scan Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for FAME Analysis

This protocol is adapted for the analysis of FAMEs with UV detection, suitable for compounds with chromophores or after derivatization.

1. Sample Preparation:

  • FAMEs are extracted from the sample matrix using a suitable solvent like hexane or isopropanol.

  • For FAMEs lacking a strong chromophore, derivatization with a UV-absorbing tag (e.g., phenacyl bromide) may be necessary to enhance detection.

  • The final extract is filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 205 nm.

Key Signaling Pathway and Experimental Workflow

To provide context for the analysis of this compound, it is important to understand its biological relevance. Vaccenic acid, the precursor to this compound, is a naturally occurring trans fatty acid found in ruminant fats. In humans and other mammals, vaccenic acid can be converted to conjugated linoleic acid (CLA), a fatty acid with various reported health benefits. This conversion is a key step in the metabolism of dietary vaccenic acid.

Vaccenic_Acid_Metabolism Metabolic Conversion of Vaccenic Acid to Conjugated Linoleic Acid Diet Dietary Intake of Ruminant Fats Vaccenic_Acid Vaccenic Acid (trans-11-18:1) Diet->Vaccenic_Acid Methyl_Vaccenate This compound (for analysis) Vaccenic_Acid->Methyl_Vaccenate Esterification Delta9_Desaturase Δ9-Desaturase (Stearoyl-CoA desaturase-1) Vaccenic_Acid->Delta9_Desaturase Analysis Analytical Quantification Methyl_Vaccenate->Analysis CLA Conjugated Linoleic Acid (cis-9, trans-11-18:2) Delta9_Desaturase->CLA

References

A Comparative Guide to the Extraction of Methyl Vaccenate from Dairy Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the extraction of methyl vaccenate from dairy products. The selection of an appropriate extraction method is critical for the accurate quantification and subsequent analysis of this important trans fatty acid. This document outlines the performance of various techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific applications.

Comparison of Extraction Method Performance

The efficiency of extracting this compound (or its precursor, vaccenic acid) from dairy matrices is significantly influenced by the chosen methodology. The following table summarizes quantitative data from comparative studies on several widely used extraction techniques.

Extraction MethodPrincipleTypical SampleReported Total Fat Yield ( g/100g )Vaccenic Acid Content (% of total fatty acids)AdvantagesDisadvantages
Folch Solvent extraction with chloroform and methanol, followed by a washing step to remove non-lipid components.Liquid Milk, Cheese~3.5 - 4.0Not explicitly quantified in comparative studies, but generally considered a reliable reference method.High lipid recovery, yields a clean lipid extract.Time-consuming, uses chlorinated solvents.
Bligh & Dyer A modified, more rapid solvent extraction using a lower volume of chloroform and methanol.Liquid Milk~3.0 - 3.8Showed higher recovery of some polyunsaturated fatty acids compared to other methods, suggesting good recovery of vaccenic acid.[1]Faster than the Folch method, requires less solvent.Potential for lower recovery in high-fat samples compared to Folch.
Soxhlet Continuous extraction with an organic solvent in a specialized apparatus.Milk Powder, CheeseVariable, dependent on solvent and extraction time.Not explicitly quantified in comparative studies.Suitable for solid samples, thorough extraction.Very time-consuming, requires specialized glassware, potential for thermal degradation of some lipids.
Rose-Gottlieb Gravimetric method involving ammonia and ethanol treatment followed by ether extraction.Liquid Milk, Cream~3.2 - 3.6Not explicitly quantified in comparative studies, but considered a highly accurate reference method for total fat.High accuracy, official reference method for total fat in many dairy products.Labor-intensive, uses flammable ethers.
Gerber Volumetric method where fat is separated by sulfuric acid digestion and centrifugation.Liquid Milk~3.3 - 3.7Showed the lowest recovery of polyunsaturated fatty acids, suggesting potential for lower vaccenic acid recovery due to harsh acid treatment.[1]Rapid, simple, widely used for routine total fat determination.Harsh chemical treatment can degrade some fatty acids, not suitable for fatty acid profile analysis.
Direct Methylation Simultaneous extraction and methylation of fatty acids into fatty acid methyl esters (FAMEs).Liquid Milk, Milk PowderNot applicable (measures fatty acid profile directly).Can provide accurate quantification without a separate extraction step.Rapid, reduces sample handling and potential for error, requires smaller sample sizes.May not be suitable for all dairy matrices, potential for incomplete reaction with some lipid classes.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically carbon dioxide, as the solvent.Milk Powder, Butter OilVariable, dependent on pressure and temperature.Can be optimized for selective extraction of specific lipid classes."Green" technology (uses non-toxic solvent), tunable selectivity.High initial equipment cost, requires specialized expertise.
Accelerated Solvent Extraction (ASE) Automated extraction using conventional solvents at elevated temperatures and pressures.Cheese, Milk PowderComparable to traditional methods.Not explicitly quantified in comparative studies, but offers high throughput.Fast, automated, uses less solvent than traditional methods.High initial equipment cost.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on standard laboratory procedures and published research.

Folch Method

This method is considered a gold standard for lipid extraction due to its high efficiency and the purity of the resulting lipid extract.

Materials:

  • Homogenizer

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Homogenize a known weight of the dairy sample (e.g., 10 g of milk or cheese) with a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be 20 times the sample volume.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Filter the homogenate to remove solid particles.

  • Transfer the filtrate to a separatory funnel and add 0.2 volumes of 0.9% NaCl solution.

  • Mix thoroughly and allow the phases to separate.

  • Collect the lower chloroform phase, which contains the lipids.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the purified lipid extract.

Bligh & Dyer Method

A modification of the Folch method that is faster and uses less solvent.

Materials:

  • Homogenizer

  • Centrifuge

  • Chloroform

  • Methanol

  • Distilled water

Procedure:

  • For every 1 g of dairy sample, add 1 mL of distilled water, 2 mL of methanol, and 1 mL of chloroform.

  • Homogenize the mixture for 2 minutes.

  • Add an additional 1 mL of chloroform and homogenize for 30 seconds.

  • Add 1 mL of distilled water and homogenize for another 30 seconds.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids.

Soxhlet Extraction

A classical method for the continuous extraction of lipids from solid samples.

Materials:

  • Soxhlet extraction apparatus (including thimble, condenser, and flask)

  • Heating mantle

  • Extraction solvent (e.g., petroleum ether or a mixture of hexane and isopropanol)

  • Rotary evaporator

Procedure:

  • Place a known weight of the dried and ground dairy sample (e.g., milk powder) into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent.

  • Assemble the apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for several hours (typically 6-8 hours), during which the solvent will continuously cycle through the sample.

  • After extraction, evaporate the solvent from the flask using a rotary evaporator to recover the lipid extract.

Rose-Gottlieb Method

A highly accurate gravimetric method for determining the total fat content in milk and milk products.

Materials:

  • Mojonnier flask or similar extraction tube

  • Centrifuge

  • Ammonium hydroxide

  • Ethanol (95%)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • Accurately weigh about 10 g of the liquid milk sample into a Mojonnier flask.

  • Add 1.25 mL of ammonium hydroxide and mix thoroughly.

  • Add 10 mL of 95% ethanol and mix again.

  • Add 25 mL of diethyl ether, stopper the flask, and shake vigorously for 1 minute.

  • Add 25 mL of petroleum ether and shake again for 1 minute.

  • Centrifuge the flask to achieve a clear separation of the ethereal and aqueous layers.

  • Carefully decant the upper ether layer into a pre-weighed collection flask.

  • Repeat the extraction of the aqueous layer twice more with smaller volumes of ethers.

  • Evaporate the solvent from the collection flask and dry the flask to a constant weight. The weight of the residue represents the total fat.

Direct Methylation (One-Step Extraction and Derivatization)

This rapid method combines lipid extraction and the conversion of fatty acids to fatty acid methyl esters (FAMEs) into a single step, streamlining the workflow for gas chromatography analysis.

Materials:

  • Screw-cap glass tubes

  • Vortex mixer

  • Water bath or heating block

  • Methanol containing 5% HCl or acetyl chloride

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Place a small, accurately weighed amount of the dairy sample (e.g., 50-100 mg) into a screw-cap glass tube.

  • Add 2 mL of methanol containing 5% HCl.

  • Seal the tube tightly and heat at 80-100°C for 1-2 hours, with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and 2 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • The FAME extract is now ready for analysis by gas chromatography.

Experimental Workflows

The following diagram illustrates the general workflow for the extraction and analysis of this compound from dairy products, highlighting the key stages from sample preparation to final quantification.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis DairySample Dairy Product (Milk, Cheese, etc.) Homogenization Homogenization/ Grinding DairySample->Homogenization SolventExtraction Solvent-Based Extraction (Folch, Bligh & Dyer, etc.) Homogenization->SolventExtraction DirectMethylation Direct Methylation Homogenization->DirectMethylation LipidExtract Lipid Extract SolventExtraction->LipidExtract FAMEs Fatty Acid Methyl Esters (FAMEs) DirectMethylation->FAMEs Combined Step Methylation Methylation (Transesterification) LipidExtract->Methylation Methylation->FAMEs GC Gas Chromatography (GC) FAMEs->GC Quantification Quantification of This compound GC->Quantification

General workflow for this compound analysis.

The logical flow for selecting an appropriate extraction method based on experimental goals is depicted in the following diagram.

Decision_Tree Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal TotalFat Total Fat Content Only Goal->TotalFat Total Fat FAProfile Detailed Fatty Acid Profile Goal->FAProfile FA Profile Gerber Gerber Method TotalFat->Gerber Rapid Screening RoseGottlieb Rose-Gottlieb Method TotalFat->RoseGottlieb High Accuracy Throughput High Throughput Needed? FAProfile->Throughput HighPurity High Purity Required? Throughput->HighPurity No DirectMethylation Direct Methylation Throughput->DirectMethylation Yes SolventExtraction Solvent Extraction (Folch/Bligh & Dyer) HighPurity->SolventExtraction No Folch Folch Method HighPurity->Folch Yes

Decision tree for selecting an extraction method.

References

A Comparative Guide to Capillary Columns for the Separation of Vaccenate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of fatty acid isomers are critical. Vaccenic acid (18:1 n-7), a trans fatty acid naturally present in ruminant fats and dairy products, and its isomers, such as elaidic acid (18:1 n-9), the primary trans fat in partially hydrogenated vegetable oils, present a significant analytical challenge due to their structural similarity. The choice of gas chromatography (GC) capillary column is paramount in achieving the resolution required to distinguish between these isomers. This guide provides an objective comparison of the performance of different capillary columns for separating vaccenate isomers, supported by experimental data from various studies.

Comparative Performance of GC Columns for Vaccenate Isomer Separation

The separation of fatty acid methyl esters (FAMEs), including vaccenate isomers, is typically performed on highly polar capillary columns. The most common stationary phases for this application are cyanopropyl-substituted polysiloxanes and, more recently, ionic liquids. The high polarity of these phases allows for the separation of FAMEs based on their degree of unsaturation and the configuration (cis/trans) and position of their double bonds.

Below is a summary of the performance of commonly used capillary columns for the separation of vaccenate and other C18:1 isomers.

Column Type Stationary Phase Typical Dimensions Key Performance Characteristics for Vaccenate Isomer Separation Analysis Time
SP-2560 / Rt-2560 / CP-Sil 88 100% Biscyanopropyl polysiloxane100 m x 0.25 mm, 0.20 µmConsidered the industry standard for detailed cis/trans FAME isomer separation.[1][2][3] Provides good resolution for many C18:1 isomers. However, the separation of elaidic acid (Δ9t) and vaccenic acid (Δ11t) can be challenging and may not always achieve baseline resolution.[4] Shorter columns (e.g., 75m) can offer similar resolution to 100m columns but with a reduced analysis time.[5]~30-60 min
HP-88 Highly polar cyanopropyl-aryl-polysiloxane100 m x 0.25 mm, 0.20 µmOffers excellent separation of cis/trans FAME isomers and is often used for complex samples. It provides greater resolution of cis/trans isomers compared to moderately polar columns like the DB-23.~40-60 min
SLB-IL111 Ionic Liquid (1,5-di(2,3-dimethylimidazolium)pentane bis(trifluoromethylsulfonyl)imide)100 m or 200 m x 0.25 mm, 0.20 µmThis extremely polar ionic liquid column provides unique selectivity and enhanced resolution for challenging FAME isomer separations. It can resolve some C18:1 isomers that co-elute on traditional cyanopropyl columns. A key advantage is its ability to separate C18:1Δ9c (oleic acid) from all trans FAME isomers, which is beneficial in food analysis where oleic acid is abundant.~40-70 min
DB-23 50% Cyanopropyl-methylpolysiloxane60 m x 0.25 mm, 0.15 µmA medium-polarity cyanopropyl column that provides good separation for complex FAME mixtures but offers only partial cis/trans isomer separation. It is generally less effective for resolving positional isomers like vaccenic and elaidic acid compared to highly polar cyanopropyl or ionic liquid columns.~30-50 min
PEG (e.g., DB-Wax) Polyethylene Glycol30 m x 0.25 mm, 0.25 µmThese polar columns are suitable for general FAME analysis, separating based on carbon number and degree of unsaturation. However, they are generally unable to separate cis and trans isomers.~20-40 min

Experimental Protocols

Achieving optimal separation of vaccenate isomers requires meticulous attention to the entire analytical workflow, from sample preparation to GC analysis. The following is a composite experimental protocol based on methodologies cited in the literature.

Sample Preparation: Lipid Extraction and Derivatization to FAMEs

Accurate analysis of fatty acids by GC requires their conversion to volatile fatty acid methyl esters (FAMEs).

  • Lipid Extraction: For solid samples, lipids are typically extracted using a solvent mixture such as chloroform and methanol (2:1, v/v).

  • Derivatization (Acid-Catalyzed Methylation):

    • Place approximately 20 mg of the extracted fat into a screw-cap vial.

    • Add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat the vial at 100°C for 5 minutes and then cool to room temperature.

    • Add 2 mL of a 12-14% solution of boron trifluoride (BF3) in methanol.

    • Heat the mixture again at 100°C for 5 minutes.

    • After cooling, add 2 mL of isooctane and 2 mL of a saturated sodium chloride solution.

    • Vortex the mixture for 1 minute to ensure thorough mixing and extraction of the FAMEs into the isooctane layer.

    • Transfer the upper isooctane layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography (GC) Analysis

The following are typical GC conditions for the separation of vaccenate isomers on a highly polar cyanopropyl column (e.g., SP-2560 or HP-88).

  • Gas Chromatograph: An Agilent 6890N GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector:

    • Temperature: 230°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 or 100:1.

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp to 230°C at a rate of 5°C/min.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25-30 mL/min.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the analysis of vaccenate isomers.

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis start Lipid-Containing Sample extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction derivatization Derivatization to FAMEs (e.g., BF3/Methanol) extraction->derivatization injection GC Injection derivatization->injection FAMEs in Solvent separation Capillary Column Separation injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal Output quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-FID analysis of vaccenate isomers.

References

A Comparative Analysis of Methyl Vaccenate Precursors in Common Foodstuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of vaccenic acid, the precursor to methyl vaccenate, in various food products. This compound is the methyl ester form of vaccenic acid, which is commonly produced for analytical purposes, specifically for quantification using gas chromatography. The data presented here, therefore, reflects the vaccenic acid content, which is converted to this compound during the analytical process. This information is crucial for researchers studying the biological effects of naturally occurring trans-fatty acids and for professionals in drug development exploring their therapeutic potential.

Quantitative Data on Vaccenic Acid in Food Products

Vaccenic acid is a naturally occurring trans-fatty acid predominantly found in the meat and dairy products of ruminant animals such as cows, sheep, and goats[1][2]. It is formed through the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of these animals[3][4]. The concentration of vaccenic acid can vary depending on the animal's diet and the specific product[5].

Below is a summary of the quantitative data for vaccenic acid found in various food products. It is important to note that for analytical quantification, vaccenic acid is converted to its fatty acid methyl ester (FAME), this compound.

Food ProductCategoryVaccenic Acid Concentration (% of total fatty acids)Reference(s)
ButterDairy2.94 - 4.37
CheeseDairy3.36 - 3.71
Ground BeefMeat (Ruminant)1.09 - 1.13
Milk (Cow)Dairy0.4 - 4.0
MargarineFat/Oil1.00 (V/E ratio)
Ice CreamDairy2.02 - 4.03 (V/E ratio)
Human Breast MilkDairy0.36 - 0.69

Note: The data for margarine and ice cream are presented as the ratio of vaccenic acid (VA) to elaidic acid (EA) (V/E ratio), as reported in the cited study. A higher V/E ratio is indicative of a greater proportion of naturally occurring trans fats from ruminant sources.

Experimental Protocols for Quantification

The quantification of vaccenic acid in food products is typically performed by converting all fatty acids within the sample to their corresponding fatty acid methyl esters (FAMEs), including this compound. This derivatization step makes the fatty acids volatile, allowing for their separation and quantification by gas chromatography (GC).

1. Lipid Extraction

The first step involves extracting the lipids from the food matrix. A common method is the Folch extraction, which uses a chloroform and methanol mixture.

  • Procedure:

    • Homogenize the food sample.

    • Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.

    • Agitate the mixture to ensure thorough lipid extraction.

    • Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

    • The lower chloroform layer, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Transesterification (Methylation)

The extracted lipids (triglycerides) are then converted to FAMEs. This is a crucial step for GC analysis.

  • Procedure using Methanolic KOH:

    • Dissolve the lipid extract in a suitable solvent like heptane.

    • Add a solution of 2N methanolic potassium hydroxide (KOH).

    • Vortex the mixture vigorously for a short period (e.g., 30 seconds).

    • Allow the mixture to stand for phase separation.

    • The upper heptane layer, now containing the FAMEs, is carefully collected for GC analysis.

3. Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).

  • GC-FID Parameters:

    • Column: A highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560), is used to achieve good resolution of FAME isomers, including cis and trans isomers.

    • Injector Temperature: Typically set around 225-250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program starts at 100°C, holds for a few minutes, and then ramps up to around 240°C.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

    • Detector: A Flame Ionization Detector (FID) is used for quantification, with a typical temperature of 285°C.

4. Quantification

The concentration of each FAME, including this compound, is determined by comparing its peak area to that of a known internal standard and a certified FAME reference standard mixture.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflow for this compound quantification and a relevant biological signaling pathway involving its precursor, vaccenic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Food_Sample Food Sample Homogenization Homogenization Food_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Lipid_Extract Lipid Extract Lipid_Extraction->Lipid_Extract Transesterification Transesterification (Methylation) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_FID Gas Chromatography- Flame Ionization Detector (GC-FID) FAMEs->GC_FID Data_Analysis Data Analysis & Quantification GC_FID->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_diet Dietary Intake cluster_metabolism Metabolic Conversion & Signaling VA Vaccenic Acid (VA) from Ruminant Products Anandamide Increased Anandamide (Endocannabinoid) VA->Anandamide Upregulates FAAH Decreased Fatty Acid Amide Hydrolase (FAAH) VA->FAAH Downregulates GPR40 Activation of GPR40 VA->GPR40 Activates Inflammation Reduced Intestinal Inflammation Anandamide->Inflammation Leads to FAAH->Anandamide Degrades Insulin Improved Insulin Secretion GPR40->Insulin Promotes

References

Validation of Methyl Vaccenate as a Biomarker for Microbial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of microbial activity is a critical aspect of various fields, from environmental microbiology to clinical diagnostics. While numerous methods exist, the identification of specific, reliable biomarkers offers a targeted approach to understanding microbial processes. This guide provides a comprehensive comparison of methyl vaccenate as a potential biomarker for microbial activity against other established alternatives, supported by experimental data and detailed protocols.

Introduction to Microbial Activity Biomarkers

Biomarkers for microbial activity are cellular components or metabolic products that provide a quantitative or semi-quantitative measure of the physiological state of microorganisms. An ideal biomarker should be specific to microbial cells, reflect their metabolic activity, and be readily and accurately quantifiable. Fatty Acid Methyl Esters (FAMEs), derived from the fatty acids in microbial cell membranes, are widely used as biomarkers to characterize microbial communities.[1][2] The analysis of FAME profiles can provide insights into the microbial community structure and physiological status.[1]

This compound, the methyl ester of vaccenic acid (18:1ω7), is a monounsaturated fatty acid commonly found in the cell membranes of many bacterial species. Its presence and relative abundance can fluctuate in response to environmental conditions and the growth phase of the bacteria, suggesting its potential as a biomarker for microbial activity.

This compound as a Putative Biomarker

Vaccenic acid is a significant component of the fatty acids in many bacteria. Its concentration within the microbial biomass can be influenced by various factors, including temperature, pH, and the availability of nutrients. The conversion of cis-vaccenic acid to its trans isomer has been particularly studied as a response to environmental stress in some bacterial species. While research has explored the utility of the entire FAME profile for microbial characterization, the validation of this compound as a standalone, quantitative biomarker for microbial activity requires specific evidence correlating its concentration with metabolic rates.

Currently, direct quantitative studies correlating the concentration of this compound with microbial respiration rates or ATP levels are not extensively available in the reviewed literature. The existing research primarily focuses on the presence of vaccenic acid as an indicator of bacterial presence and changes in the fatty acid profile in response to environmental stimuli.

Alternative Biomarkers for Microbial Activity

Several other biomarkers are well-established for quantifying microbial activity. A comparison with these alternatives is crucial for evaluating the potential of this compound.

  • Phospholipid Fatty Acids (PLFAs): PLFAs are considered a gold standard for estimating viable microbial biomass.[3][4] Phospholipids are essential components of the cell membranes of living organisms and degrade rapidly upon cell death. Therefore, the analysis of PLFAs provides a snapshot of the living microbial community. The total concentration of PLFAs is often directly correlated with microbial biomass.

  • Adenosine Triphosphate (ATP): ATP is the primary energy currency in all living cells. Its concentration is directly linked to metabolic activity, as it is rapidly turned over. Measuring ATP levels can provide a real-time indication of the metabolic status of a microbial population.

  • Gene Abundance and Transcripts: Quantifying specific functional genes or their transcripts involved in key metabolic pathways can indicate the potential for or the actual occurrence of a particular microbial activity. For instance, the abundance of the mcrA gene, which encodes for methyl-coenzyme M reductase, has been shown to correlate with the activity of methanogens.

Comparative Data Summary

To date, a direct quantitative comparison of this compound with established biomarkers like total PLFA and ATP for measuring microbial activity is not well-documented in publicly available research. The following table summarizes the general characteristics of these biomarkers.

BiomarkerPrincipleAdvantagesDisadvantages
This compound Component of bacterial cell membranes.Relatively stable and can be analyzed as part of a comprehensive FAME profile.Direct quantitative correlation with microbial activity is not well-established. Its concentration can be influenced by factors other than metabolic rate.
Total PLFA Measures fatty acids from intact cell membranes of living organisms.Considered a reliable indicator of viable microbial biomass. Provides information on community structure.The extraction process is more complex than total FAME analysis.
ATP Measures the primary energy currency of living cells.Provides a direct and sensitive measure of metabolic activity.ATP is highly labile and requires rapid sample processing. Does not provide information on community structure.
Functional Genes/Transcripts Quantifies the genetic potential or expression for specific metabolic pathways.Highly specific for particular microbial functions. Can distinguish between potential and actual activity (transcripts vs. genes).Requires knowledge of the specific genes of interest. DNA-based methods do not necessarily reflect current activity.

Experimental Protocols

FAME Analysis for this compound Quantification

The analysis of this compound is typically performed as part of a total FAME analysis.

1. Lipid Extraction:

  • A known quantity of microbial biomass or environmental sample is subjected to lipid extraction using a solvent mixture, commonly chloroform:methanol:phosphate buffer.

2. Saponification and Methylation:

  • The extracted lipids are saponified using a mild alkaline solution (e.g., methanolic KOH) to release the fatty acids from the lipid backbone.
  • The fatty acids are then methylated to form FAMEs. This is often achieved by heating the sample in the presence of a methylating agent like methanolic HCl or BF3-methanol.

3. FAME Extraction and Analysis:

  • The FAMEs are extracted into an organic solvent (e.g., hexane).
  • The extracted FAMEs are then analyzed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. This compound is identified based on its retention time and mass spectrum compared to a known standard.

PLFA Analysis

1. Lipid Extraction:

  • Similar to FAME analysis, lipids are extracted from the sample.

2. Fractionation:

  • The total lipid extract is fractionated using solid-phase extraction (SPE) on a silica gel column to separate the phospholipids from other lipid classes (neutral lipids and glycolipids).

3. Saponification and Methylation:

  • The phospholipid fraction is then subjected to mild alkaline methanolysis to convert the fatty acids into their methyl esters (PLFAMEs).

4. Analysis:

  • The resulting PLFAMEs are analyzed by GC-FID or GC-MS.

ATP Measurement

1. ATP Extraction:

  • ATP is rapidly extracted from the microbial cells using a suitable extraction reagent that lyses the cells and stabilizes the ATP.

2. Luciferin-Luciferase Assay:

  • The extracted ATP is quantified using a luciferin-luciferase bioluminescence assay. The light produced in the reaction is directly proportional to the amount of ATP present and is measured using a luminometer.

Logical Workflow for Biomarker Validation

The following diagram illustrates a logical workflow for validating a novel biomarker like this compound against established methods.

biomarker_validation_workflow cluster_experimental_design Experimental Design cluster_analysis Biomarker Analysis cluster_activity_measurement Activity Measurement cluster_correlation Correlation Analysis exp_setup Microbial Culture (Controlled Conditions) sampling Time-course Sampling (Different Growth Phases) exp_setup->sampling mv_quant This compound Quantification (GC-MS) sampling->mv_quant plfa_quant Total PLFA Quantification (GC-MS) sampling->plfa_quant atp_quant ATP Measurement (Luminometry) sampling->atp_quant resp_rate Respiration Rate (e.g., O2 consumption) sampling->resp_rate correlation Statistical Correlation (Biomarker vs. Activity) mv_quant->correlation plfa_quant->correlation atp_quant->correlation resp_rate->correlation

Caption: Workflow for validating this compound as a microbial activity biomarker.

Conclusion

While this compound is a recognized component of bacterial membranes and is routinely analyzed in FAME profiling for microbial community assessment, its validation as a standalone, quantitative biomarker for microbial activity remains an area requiring further research. Direct experimental evidence correlating its abundance with metabolic rates, such as respiration or ATP levels, is necessary to establish its utility in this context. In contrast, total PLFA and ATP are well-established biomarkers for viable microbial biomass and metabolic activity, respectively, and serve as benchmarks for the validation of new biomarkers. Future studies should focus on controlled experiments to quantify the relationship between this compound concentrations and direct measures of microbial activity across different species and environmental conditions. This will be crucial in determining its reliability and applicability for researchers, scientists, and drug development professionals.

References

A Researcher's Guide to Fatty Acid Methyl Ester (FAME) Derivatization Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acids is paramount. Gas chromatography (GC) is a staple technique for this purpose, but it necessitates the conversion of non-volatile fatty acids into their more volatile fatty acid methyl esters (FAMEs). This derivatization step is critical, and a variety of commercial kits are available to streamline this process. This guide provides an objective comparison of common FAME derivatization kits, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of FAME Derivatization Kits

The choice of a derivatization kit can significantly impact reaction efficiency, time, and the integrity of the fatty acids being analyzed. Below is a summary of the performance characteristics of two major types of commercially available derivatization kits: the traditional acid-catalyzed kits and the more recent milder, multi-reagent kits.

FeatureAcid-Catalyzed Derivatization (e.g., Thermo Scientific™, Sigma-Aldrich®)Mild, Multi-Reagent Derivatization (e.g., Sigma-Aldrich® MAK224)
Primary Reagent Boron trifluoride (BF3)-methanol or Boron chloride (BCl3)-methanolProprietary mixture of reagents (often including a methanolic base and an acid)
Reaction Temperature Typically higher temperatures (e.g., 50-100°C)[1]Lower temperatures (e.g., 37°C or room temperature)[2][3]
Reaction Time Generally rapid (can be as short as 2-3 minutes with BF3)[4]Can be longer, with incubation times ranging from 20 minutes to overnight
Substrate Scope Broad; effective for both free fatty acids and esterified fatty acids in glycerolipidsBroad; suitable for free fatty acids, triglycerides, phospholipids, and sterol esters
Potential for Artifacts High temperatures can lead to the degradation of polyunsaturated fatty acids (PUFAs) and the formation of methoxy artifacts.Milder conditions reduce the risk of degradation of sensitive fatty acids.
Ease of Use Relatively straightforward single-reagent addition, but requires careful handling of corrosive and toxic reagents.Often involves a multi-step procedure with the addition of several reagents, but can be safer due to milder reagents and conditions.
Safety Considerations BF3 and BCl3 are toxic and corrosive, requiring handling in a fume hood.Reagents are generally less hazardous, making the process safer.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the two types of derivatization kits discussed.

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol (Thermo Scientific™)

This method is a rapid and widely used procedure for the derivatization of fatty acids.

Materials:

  • Fatty acid sample (50 mg)

  • Reacti-Vial™ or other suitable reaction vessel

  • Hexane (1 mL)

  • 14% BF3-Methanol reagent (0.5 mL)

  • Deionized water (1 mL)

  • Reacti-Therm™ heating module or water bath

Procedure:

  • Weigh 50 mg of the lipid sample into a Reacti-Vial.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 0.5 mL of 14% BF3-methanol reagent.

  • Cap the vial tightly and heat at 50°C for 30 minutes in the heating module.

  • Cool the mixture to room temperature.

  • Add 1 mL of deionized water to stop the reaction and facilitate phase separation.

  • After the layers have separated, carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Mild, Multi-Reagent Derivatization (Sigma-Aldrich® Fatty Acid Methylation Kit - MAK224)

This kit provides a gentler approach to FAME synthesis, which is particularly advantageous for labile fatty acids.

Materials:

  • Dried fatty acid sample

  • Hermetically-sealable test tube

  • Methylation Reagent A (0.5 mL)

  • Methylation Reagent B (0.5 mL)

  • Methylation Reagent C (0.5 mL)

  • Isolation Reagent (1.0 mL)

  • Deionized water (2.0 mL)

  • Acetic acid (0.02 mL)

  • Vortex mixer or ultrasonicator

Procedure:

  • Place the dried sample into a sealable test tube.

  • Add 0.5 mL of Methylation Reagent A.

  • Add 0.5 mL of Methylation Reagent B, cap the tube tightly, and incubate at 37°C for 1 hour.

  • Add 0.5 mL of Methylation Reagent C and incubate at 37°C for 20 minutes.

  • Add 1.0 mL of Isolation Reagent and vortex thoroughly.

  • Add 0.02 mL of acetic acid to adjust the pH, followed by 2.0 mL of deionized water and mix well.

  • Allow the layers to separate. The upper layer contains the FAMEs.

  • Transfer the upper layer to a new tube. For capillary column GC analysis, further purification with a purification kit (e.g., Sigma-Aldrich® MAK225) may be required.

Visualizing the FAME Analysis Workflow

To provide a clear overview of the entire process from sample to analysis, the following diagram illustrates the typical experimental workflow.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction FAME Extraction cluster_analysis Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction DriedLipid Dried Lipid Extract Extraction->DriedLipid Derivatization Addition of Derivatization Reagent(s) DriedLipid->Derivatization Incubation Incubation (Heating/Shaking) Derivatization->Incubation Quenching Reaction Quenching & Phase Separation Incubation->Quenching FAME_Layer FAME-Containing Organic Layer Quenching->FAME_Layer GC_Analysis Gas Chromatography (GC-FID/GC-MS) FAME_Layer->GC_Analysis Data_Analysis Data Analysis (Quantification) GC_Analysis->Data_Analysis

Caption: General workflow for FAME preparation and analysis.

Conclusion

The selection of a FAME derivatization kit should be guided by the specific requirements of the analysis. For robust, high-throughput screening where speed is critical, acid-catalyzed methods using reagents like BF3-methanol are highly effective. However, when analyzing samples containing delicate, polyunsaturated fatty acids, or when prioritizing laboratory safety, the use of milder, multi-reagent kits is recommended to minimize degradation and ensure the accuracy of the results. By carefully considering the experimental goals and the nature of the samples, researchers can select the optimal derivatization strategy to achieve reliable and reproducible FAME analysis.

References

Evaluating the Linearity and Range of Methyl Vaccenate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of methyl vaccenate, a fatty acid methyl ester (FAME) of significant interest in various research fields. We will delve into the linearity and dynamic range of these assays, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The most commonly employed techniques are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The following table summarizes the typical performance characteristics of these methods for the analysis of fatty acid methyl esters, including this compound. Please note that specific performance may vary based on the instrument, column, and experimental conditions.

Analytical MethodTypical Linearity (Correlation Coefficient, r²)Typical Dynamic RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-FID > 0.99[1][2]Wide, often several orders of magnitudeng/mL to µg/mL range[2]ng/mL to µg/mL range[2]Robust, cost-effective, excellent for quantification of known analytes.Not structurally specific, relies on retention time for identification.
GC-MS > 0.99[3]Wide, comparable to GC-FIDpg/mL to ng/mL rangepg/mL to ng/mL rangeHigh sensitivity and selectivity, provides structural information for analyte confirmation.Higher instrumentation cost, can be more complex to operate.
HPLC-UV > 0.99Typically 2-3 orders of magnitudeµg/mL rangeµg/mL rangeSuitable for non-volatile or thermally labile compounds, preparative scale possible.Lower resolution for FAMEs compared to GC, requires a chromophore for UV detection.
qNMR Excellent linearity by nature of the techniqueDependent on sample concentration and instrument sensitivityµg/mL to mg/mL rangeµg/mL to mg/mL rangePrimary ratio method, highly accurate and precise without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Sample Preparation (Transesterification):

    • To a known amount of the lipid-containing sample, add a solution of methanolic potassium hydroxide (e.g., 2 M).

    • Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 10-15 minutes) to facilitate the transesterification of triglycerides to FAMEs.

    • Neutralize the reaction with an acid (e.g., HCl or H₂SO₄ in methanol).

    • Extract the FAMEs with a non-polar solvent such as hexane.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

    • The resulting hexane layer containing the FAMEs, including this compound, is ready for injection.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a DB-23 or SP-2560, is typically used for the separation of FAME isomers.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: The same transesterification protocol as for GC-FID can be used.

  • GC-MS Conditions:

    • GC conditions: Similar to GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

      • Mass Range: Typically m/z 50-500.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Quantification:

    • Quantification is performed similarly to GC-FID, but can be more specific by using the area of a characteristic ion of this compound.

Visualizations

To further clarify the experimental process and the context of this compound analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Lipid-containing Sample Transesterification Transesterification (e.g., with Methanolic KOH) Sample->Transesterification 1 Extraction Extraction (with Hexane) Transesterification->Extraction 2 FAMEs FAMEs in Hexane Extraction->FAMEs 3 GC Gas Chromatography (Separation) FAMEs->GC 4. Injection Detector Detection (FID or MS) GC->Detector 5 Chromatogram Chromatogram Detector->Chromatogram 6 Quantification Quantification (Calibration Curve) Chromatogram->Quantification 7 Result Result Quantification->Result 8

Caption: A typical experimental workflow for the analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Enzyme1 Enzyme A Receptor->Enzyme1 activates Enzyme2 Enzyme B Enzyme1->Enzyme2 activates TF Transcription Factor Enzyme2->TF activates Gene Target Gene TF->Gene regulates Response Cellular Response Gene->Response This compound This compound This compound->Receptor

Caption: A hypothetical signaling pathway involving this compound.

References

High-Throughput FAME Analysis: A Faster and More Efficient Alternative to Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of fatty acid methyl esters (FAMEs) is a critical tool. This guide provides an objective comparison of high-throughput and traditional FAME analysis methods, supported by experimental data, to help you make an informed decision for your laboratory's needs.

Fatty acid analysis is essential in various research fields, including disease biomarker discovery and nutritional studies.[1] Traditional methods for FAME analysis, while reliable, are often laborious and time-consuming.[2] The emergence of high-throughput technologies offers a promising solution to accelerate research by significantly increasing sample processing capacity.[1][3]

Quantitative Comparison of FAME Analysis Methods

The following table summarizes the key performance differences between high-throughput and traditional FAME analysis methods. High-throughput methods demonstrate significant advantages in speed and sample throughput, making them ideal for large-scale studies.

Performance MetricHigh-Throughput FAME AnalysisTraditional FAME Analysis
Sample Throughput Up to 200 samples per day (1,000 per week)[1]20-24 samples over 1.5-3 days
Analysis Time per Sample As low as 6 minutes for GC analysis30 to 60 minutes for GC separation
Sample Preparation Time 96 samples in 1.5 days (4- to 5-fold increase in throughput)1.5–3 days for a small batch of 20–24 samples
Key Features Robotic automation for most steps, 96-well format, reduced solvent volumesManual, multi-step process
Derivatization Automated, e.g., using trimethylsulfonium hydroxide (TMSH)Manual, e.g., acid-catalyzed transesterification with H2SO4 or HCl

Experimental Workflows

The workflows for high-throughput and traditional FAME analysis differ significantly in their level of automation and hands-on time.

HighThroughputWorkflow cluster_prep Automated Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample in 96-well plate RoboticLipidExtraction Robotic Lipid Extraction Sample->RoboticLipidExtraction RoboticDerivatization Robotic Derivatization to FAMEs RoboticLipidExtraction->RoboticDerivatization GCMS Fast GC-MS Analysis RoboticDerivatization->GCMS DataProcessing Automated Data Processing GCMS->DataProcessing Results High-Throughput Results DataProcessing->Results

High-Throughput FAME Analysis Workflow

TraditionalWorkflow cluster_prep Manual Sample Preparation cluster_analysis Analysis cluster_output Output Sample Individual Sample ManualLipidExtraction Manual Lipid Extraction Sample->ManualLipidExtraction ManualDerivatization Manual Derivatization to FAMEs ManualLipidExtraction->ManualDerivatization GCMS Conventional GC-MS Analysis ManualDerivatization->GCMS DataProcessing Manual Data Processing GCMS->DataProcessing Results Results DataProcessing->Results

Traditional FAME Analysis Workflow

Experimental Protocols

Below are detailed methodologies for both high-throughput and traditional FAME analysis.

High-Throughput FAME Analysis Protocol

This protocol is designed for processing a large number of samples with minimal manual intervention.

  • Sample Preparation: Samples are typically arrayed in a 96-well format.

  • Lipid Extraction: A robotic system performs a Bligh-Dyer lipid extraction. The extract is then dried.

  • Solid Phase Extraction (SPE): The dried extract is dissolved in chloroform and loaded onto a 96-well SPE plate to isolate lipid classes, such as phospholipids.

  • Derivatization: The isolated lipids are transesterified to FAMEs. This can be achieved using an emulsion of methanolic trimethylsulfonium hydroxide (TMSH) and hexane, allowing for a one-step, in-vial transmethylation and extraction.

  • GC-MS Analysis: The resulting FAMEs are analyzed directly by a fast gas chromatography system, with run times as short as 6 minutes.

  • Data Analysis: Automated software is used for peak integration, identification, and quantification.

Traditional FAME Analysis Protocol

This protocol involves a series of manual steps and is suitable for a smaller number of samples.

  • Lipid Extraction: Lipids are extracted from the sample using a method like the Folch or Bligh-Dyer procedure. This involves homogenization in a chloroform/methanol mixture.

  • Phase Separation: An aqueous salt solution is added to the homogenate to separate the mixture into two phases. The lower chloroform layer containing the lipids is collected.

  • Solvent Evaporation: The solvent is evaporated from the lipid extract, typically under a stream of nitrogen.

  • Saponification and Methylation: The extracted lipids are saponified using a solution like 1 M KOH in 70% ethanol, followed by methylation using a reagent such as 10% BF3 in methanol.

  • FAME Extraction: The FAMEs are then extracted with a non-polar solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Data analysis is performed manually, involving peak identification and integration.

References

A Comparative Analysis of Methyl Vaccenate Levels in Wild versus Farmed Ruminants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl vaccenate levels in wild and farmed ruminants, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in understanding the dietary and environmental factors that influence the fatty acid profiles of ruminant-derived products.

Quantitative Data Summary

The following table summarizes the levels of trans-vaccenic acid (TVA), the precursor to this compound, found in various tissues of wild (pasture-fed) and farmed (concentrate-fed) ruminants. Data is presented as a percentage of total fatty acids, unless otherwise specified. It is widely accepted that higher levels of TVA are observed in animals grazing on fresh pasture compared to those fed concentrate-based diets.[1][2]

Ruminant SpeciesTissueWild/Pasture-Fed (TVA %)Farmed/Concentrate-Fed (TVA %)Citation(s)
Cattle Milk Fat3.50 - 6.131.50 - 2.80[3][4]
Muscle (Longissimus dorsi)~0.70~0.30[4]
Subcutaneous Fat1.630.89
Sheep Milk Fat2.05 - 3.271.23
Muscle (Longissimus dorsi)1.85 (grazing)1.44 (concentrate)
Goat Milk Fat0.64 - 2.15 (grazing)0.79 (concentrate)
Deer (Red Deer) Bone Marrow0.310.51
MeatHigher in wildLower in farmed

Note: Data is compiled from multiple studies and variations can occur due to breed, season, and specific diet composition.

Experimental Protocols

The quantification of this compound, typically analyzed as its corresponding fatty acid (trans-vaccenic acid), is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Key Experimental Protocol: Quantification of Trans-Vaccenic Acid by GC-MS

1. Lipid Extraction:

  • A known weight of the sample (e.g., muscle tissue, milk fat) is homogenized.

  • Lipids are extracted using a solvent mixture, commonly chloroform:methanol (2:1, v/v).

  • The mixture is vortexed and centrifuged to separate the lipid-containing organic layer.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Transesterification (Derivatization to FAMEs):

  • The extracted lipids are transesterified to FAMEs using a reagent such as methanolic sulfuric acid or sodium methoxide.

  • The reaction mixture is heated (e.g., at 50-100°C for 1-2 hours).

  • After cooling, the FAMEs are extracted with a non-polar solvent like hexane.

  • The hexane layer containing the FAMEs is collected and may be washed and dried.

3. GC-MS Analysis:

  • The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a highly polar column like SP-2560 or CP-Sil 88).

  • The oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity.

  • The separated FAMEs are detected by a mass spectrometer, which provides mass spectra for identification.

  • Quantification is achieved by comparing the peak area of this compound to that of an internal standard and a calibration curve constructed with a certified this compound standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Ruminant Tissue (Muscle, Milk) homogenization Homogenization sample->homogenization lipid_extraction Lipid Extraction (e.g., Chloroform:Methanol) homogenization->lipid_extraction derivatization Transesterification (to FAMEs) lipid_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for quantifying this compound.

Signaling Pathway

signaling_pathway cluster_rumen Rumen cluster_tissue Mammary Gland / Adipose Tissue dietary_ufa Dietary Unsaturated Fatty Acids (e.g., Linoleic Acid) biohydrogenation Microbial Biohydrogenation dietary_ufa->biohydrogenation tva trans-Vaccenic Acid (TVA) biohydrogenation->tva tva_tissue trans-Vaccenic Acid (TVA) tva->tva_tissue Absorption delta9_desaturase Δ9-Desaturase Enzyme cla Conjugated Linoleic Acid (CLA) (cis-9, trans-11) delta9_desaturase->cla tva_tissue->delta9_desaturase

Caption: Biosynthesis of trans-vaccenic acid and its conversion.

Conclusion

The available data consistently demonstrates that wild or pasture-fed ruminants exhibit higher levels of trans-vaccenic acid in their milk and tissues compared to their farmed, concentrate-fed counterparts. This difference is primarily attributed to the higher intake of unsaturated fatty acid precursors from fresh forage, which are then subjected to biohydrogenation in the rumen to form TVA. The endogenous conversion of TVA to conjugated linoleic acid by the Δ9-desaturase enzyme is a key metabolic pathway. The standardized method for quantifying TVA is GC-MS analysis of the fatty acid methyl esters. This guide provides a foundational understanding for researchers investigating the nutritional and metabolic aspects of ruminant-derived fatty acids.

References

Safety Operating Guide

Proper Disposal of Methyl Vaccenate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Methyl Vaccenate

The proper disposal of this compound, an unsaturated fatty acid methyl ester, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in line with standard laboratory safety protocols. Adherence to these guidelines is essential to minimize risks and comply with regulatory requirements.

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding the chemical's hazards, necessary handling precautions, and emergency protocols.

Immediate Safety Considerations

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this chemical, including preparations for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.

Quantitative Safety Data

The following table summarizes key quantitative safety data for isomers of this compound. This information is critical for assessing the risks associated with its handling and disposal.

PropertyValueSource
Molecular FormulaC19H36O2[1]
Molecular Weight296.5 g/mol [1]
Flash Point62 °C (143.6 °F) - closed cup[2]
GHS Hazard StatementsH315, H319, H335[1][2]
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3

GHS Hazard Statement Codes:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Experimental Protocol: Step-by-Step Disposal Procedure

This detailed methodology ensures the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or excess chemical, solutions containing this compound, and contaminated laboratory supplies (e.g., pipette tips, gloves, absorbent pads).

  • This compound is a non-halogenated organic solvent. It must be segregated from halogenated solvent waste.

  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Separate liquid waste from solid waste.

2. Waste Collection and Containment:

  • Liquid Waste:

    • Select a chemically compatible and leak-proof waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-on cap is recommended.

    • The container must be in good condition, free from cracks or defects.

  • Solid Waste:

    • Contaminated items such as gloves, wipes, and absorbent pads should be collected in a designated, clearly labeled container for solid hazardous waste.

3. Labeling of Waste Containers:

  • Properly label the waste container as soon as waste collection begins.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards associated with the chemical (e.g., "Irritant," "Combustible Liquid")

    • The accumulation start date

    • The name of the principal investigator or laboratory supervisor

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.

  • Ensure the container is kept tightly closed except when adding waste.

  • It is advisable to use secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.

5. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office or submitting a request through an online portal.

  • Do not dispose of this compound down the drain or in the regular trash. It must be handled by a licensed hazardous waste disposal company.

6. Spill Management:

  • Small Spills (<50 mL):

    • Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.

    • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spills (>50 mL):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and the institutional EHS department immediately.

    • Prevent the spill from entering drains.

    • Cleanup should be performed by trained personnel equipped with the appropriate personal protective equipment and spill kits.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate_liquid Segregate Liquid Waste (Non-Halogenated) fume_hood->segregate_liquid segregate_solid Segregate Contaminated Solid Waste fume_hood->segregate_solid collect_liquid Collect in Compatible, Leak-Proof Container segregate_liquid->collect_liquid collect_solid Collect in Designated Solid Waste Container segregate_solid->collect_solid label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs end_disposal End: Professional Disposal contact_ehs->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl Vaccenate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Methyl vaccenate is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and disposal procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this substance.

PPE CategoryRecommended EquipmentJustification & Notes
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Mandatory to prevent eye contact from splashes or aerosols.[3] A face shield should be worn in situations with a high risk of splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Provides a barrier against potential skin contact and contamination. While specific data for this compound is limited, nitrile gloves are generally recommended for similar non-hazardous compounds.
Laboratory coat or disposable gown.Standard practice to protect skin and personal clothing from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or P3).Recommended when handling powders and in case of dust generation. May not be necessary under normal handling conditions with adequate ventilation, such as in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Conduct a thorough risk assessment before beginning any work.

    • Ensure the work area is clean, uncluttered, and in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools and equipment to handle the substance, minimizing the risk of spills.

    • Keep containers tightly closed when not in use.

  • In Case of Accidental Exposure:

    • Eyes: Immediately flush with plenty of water for several minutes.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Seek medical attention if irritation or other symptoms persist.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Collect in a designated and clearly labeled hazardous waste container.
Contaminated Consumables Dispose of items such as pipette tips, gloves, and cleaning materials in a designated laboratory waste container.
Contaminated PPE Place in a designated biohazard container, which is typically a red bag or a clearly labeled container with the universal biohazard symbol.
Empty Containers Handle as hazardous waste unless properly decontaminated.

Waste should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. It is recommended to contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Verify PPE Availability prep1->prep2 prep3 Ensure Access to Safety Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Handle with Care handle2->handle3 disp1 Segregate Waste handle3->disp1 emergency1 Eye/Skin Contact handle3->emergency1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3 emergency2 Use Eyewash/ Shower emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.